molecular formula C22H23ClN2O8 B608979 Methacycline Hydrochloride CAS No. 3963-95-9

Methacycline Hydrochloride

Número de catálogo: B608979
Número CAS: 3963-95-9
Peso molecular: 478.9 g/mol
Clave InChI: VXPSARQTYDZXAO-CCHMMTNSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Methacycline Hydrochloride can cause developmental toxicity according to state or federal government labeling requirements.
This compound is an organic molecular entity.
This compound is the hydrochloride salt form of methacycline, a tetracycline antibiotic with broad-spectrum antibacterial and antiprotozoal activity. This compound is bacteriostatic and inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the addition of amino acids to the growing peptide chain. This tetracycline is active against a wide range of gram-positive and gram-negative bacteria.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and has 1 investigational indication.
See also: Methacycline (has active moiety).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(4S,4aR,5S,5aR,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-6,10,14-15,17,25-27,30,32H,1H2,2-3H3,(H2,23,31);1H/t10-,14-,15+,17+,22+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPSARQTYDZXAO-CCHMMTNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2C(C3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2[C@H]([C@@H]3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

914-00-1 (Parent)
Record name Methacycline hydrochloride [USP]
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DSSTOX Substance ID

DTXSID5045382, DTXSID10947932
Record name Methacycline hydrochloride
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Record name 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid--hydrogen chloride (1/1)
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Molecular Weight

478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3963-95-9, 2507-30-4
Record name Methacycline hydrochloride [USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHACYCLINE HYDROCHLORIDE
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Record name Methacycline hydrochloride
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Record name 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid--hydrogen chloride (1/1)
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Record name Metacycline hydrochloride
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Record name METHACYCLINE HYDROCHLORIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of Methacycline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methacycline Hydrochloride, a semi-synthetic tetracycline antibiotic, has been a subject of scientific interest due to its broad-spectrum antibacterial activity. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for their determination, and insights into its mechanism of action. The information presented herein is intended to support research, drug development, and quality control activities related to this compound.

Chemical and Physical Properties

This compound is a yellow crystalline powder. Key quantitative properties are summarized in the tables below for easy reference and comparison.

Table 1: General Chemical Properties of this compound
PropertyValueReference
Chemical Name (4S,4aR,5S,5aR,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride[1]
CAS Number 3963-95-9[2]
Molecular Formula C₂₂H₂₃ClN₂O₈[1]
Molecular Weight 478.88 g/mol [1]
Table 2: Physicochemical Properties of this compound
PropertyValueReference
Melting Point Decomposes at approximately 205°C
Solubility - Soluble in water - Sparingly soluble in alcohol - Practically insoluble in ether and chloroform
UV max (in Methanol + 0.01 N HCl) 253 nm (log ε = 4.37), 345 nm (log ε = 4.19)
Appearance Yellow crystalline powder

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on established pharmacopeial methods and scientific literature.

Melting Point Determination

The melting point of this compound is determined using the capillary method as described in the United States Pharmacopeia (USP).

Apparatus:

  • Melting point apparatus with a heated block and a means for controlled heating.

  • Glass capillary tubes.

  • Thermometer calibrated against USP reference standards.

Procedure:

  • A small amount of finely powdered this compound is introduced into a glass capillary tube, which is then sealed at one end.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a constant rate of 1°C/min.[3]

  • The temperature at which the substance begins to melt (the point of collapse) and the temperature at which it is completely melted are recorded as the melting range. For this compound, decomposition is observed at approximately 205°C.

Solubility Determination (Shake-Flask Method)

The aqueous solubility of this compound can be determined across a range of pH values using the shake-flask method, following general guidelines from the World Health Organization (WHO) and USP for tetracycline antibiotics.[4][5]

Materials:

  • This compound powder.

  • Buffer solutions at various pH values (e.g., pH 1.2, 4.5, 6.8).

  • Mechanical shaker or agitator.

  • Centrifuge.

  • Validated analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC).

Procedure:

  • An excess amount of this compound is added to a series of flasks, each containing a buffer solution of a specific pH.

  • The flasks are securely capped and agitated in a mechanical shaker at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached. This may take 24 to 72 hours.

  • After agitation, the suspensions are allowed to stand to allow for the sedimentation of undissolved particles.

  • The samples are then centrifuged to separate the solid and liquid phases.

  • An aliquot of the supernatant is carefully removed, filtered, and diluted as necessary.

  • The concentration of dissolved this compound in the filtrate is determined using a validated analytical method.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is recorded to determine its absorbance characteristics.

Apparatus:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

Procedure:

  • A standard solution of this compound is prepared in a suitable solvent, such as methanol containing 0.01 N HCl.

  • The spectrophotometer is blanked using the same solvent.

  • The absorbance of the standard solution is measured over a wavelength range of 200-400 nm.

  • The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are recorded. For this compound in methanol with 0.01 N HCl, λmax values are observed at 253 nm and 345 nm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is obtained to identify its functional groups. The KBr pellet method is commonly used for solid samples.[6]

Apparatus:

  • Fourier Transform Infrared (FTIR) spectrometer.

  • Agate mortar and pestle.

  • KBr press.

Procedure:

  • A small amount of this compound (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • The mixture is finely ground to a uniform powder.

  • The powdered mixture is then compressed into a thin, transparent pellet using a KBr press.

  • The KBr pellet is placed in the sample holder of the FTIR spectrometer.

  • The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical structure of this compound.

Apparatus:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Procedure:

  • A small amount of this compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[7]

  • The solution is transferred to an NMR tube.

  • The ¹H NMR spectrum is acquired using the NMR spectrometer.

  • The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Materials:

  • 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton broth (CAMHB).

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.

  • This compound stock solution.

Procedure:

  • A serial two-fold dilution of this compound is prepared in CAMHB in the wells of a 96-well microtiter plate.

  • Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Positive (broth and bacteria, no antibiotic) and negative (broth only) control wells are included.

  • The plate is incubated at 35°C for 16-20 hours in ambient air.[9]

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[9]

Mechanism of Action and Signaling Pathways

This compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It also exhibits inhibitory effects on certain mammalian signaling pathways.

Antibacterial Mechanism of Action

The primary mechanism of action of tetracycline antibiotics, including this compound, involves the inhibition of bacterial protein synthesis.

Caption: Antibacterial mechanism of this compound.

This compound binds to the 30S ribosomal subunit, effectively blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action prevents the addition of amino acids to the growing polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth.

Inhibition of TGF-β1 Signaling Pathway

Recent studies have shown that Methacycline can inhibit the transforming growth factor-beta 1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT) by targeting non-Smad signaling pathways.

TGFB1_Inhibition TGFB1 TGF-β1 TGFBR TGF-β Receptor Complex TGFB1->TGFBR p38 p38 MAPK TGFBR->p38 Activates JNK JNK TGFBR->JNK Activates Akt Akt TGFBR->Akt Activates EMT Epithelial-Mesenchymal Transition (EMT) p38->EMT JNK->EMT Akt->EMT Methacycline_HCl Methacycline Hydrochloride Inhibition Inhibition Methacycline_HCl->Inhibition Inhibition->p38 Inhibition->JNK Inhibition->Akt

Caption: Inhibition of TGF-β1 non-Smad signaling by Methacycline.

Methacycline has been demonstrated to inhibit the activation of key downstream effectors of the TGF-β1 non-Smad pathway, including p38 mitogen-activated protein kinase (MAPK), c-Jun N-terminal kinase (JNK), and Akt.[10][11] This inhibitory action on pro-fibrotic signaling pathways suggests potential therapeutic applications beyond its antimicrobial properties.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, along with standardized experimental protocols for their determination. The elucidation of its antibacterial mechanism and its effects on cellular signaling pathways underscores the multifaceted nature of this compound. The information compiled herein serves as a valuable resource for scientists and researchers engaged in the study and development of tetracycline-based therapeutics.

References

Methacycline Hydrochloride: A Technical Guide to its Role in the Inhibition of Matrix Metalloproteinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methacycline hydrochloride, a semi-synthetic tetracycline derivative, has garnered significant interest for its non-antimicrobial properties, particularly its ability to inhibit matrix metalloproteinases (MMPs). This technical guide provides a comprehensive overview of the mechanisms of action, experimental evaluation, and cellular signaling pathways associated with methacycline's role as an MMP inhibitor. While quantitative inhibitory data for methacycline against a broad spectrum of MMPs remains limited in publicly available literature, this document synthesizes the current understanding based on the broader class of tetracyclines and highlights key experimental protocols for further investigation.

Introduction to Matrix Metalloproteinases and Tetracycline-Class Inhibitors

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes.[1] Dysregulation of MMP activity is implicated in a variety of diseases, including arthritis, cancer metastasis, and cardiovascular diseases.[2] The tetracycline class of antibiotics, including methacycline, has been shown to possess MMP-inhibitory functions independent of their antimicrobial activity.[2][3] This has led to the exploration of tetracyclines and their derivatives as potential therapeutic agents for MMP-driven pathologies.[3]

Mechanism of Action: How this compound Inhibits MMPs

The primary mechanism by which tetracyclines, including methacycline, inhibit MMPs is through the chelation of the catalytic zinc (Zn²⁺) ion located within the active site of the enzyme.[4] This zinc ion is essential for the hydrolytic activity of MMPs. By binding to this crucial cofactor, tetracyclines disrupt the enzyme's ability to degrade its substrates.

Beyond direct enzyme inhibition, tetracyclines can also modulate MMP activity at the transcriptional level. They have been shown to influence signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are involved in the expression of various MMPs.[4]

Signaling Pathway: Methacycline's Putative Influence on MMP Regulation

Methacycline Methacycline Hydrochloride Zn_Chelation Zinc Ion (Zn²⁺) Chelation Methacycline->Zn_Chelation Direct Interaction MAPK_Pathway MAPK Pathway (e.g., JNK, p38) Methacycline->MAPK_Pathway Modulates NFkB_Pathway NF-κB Pathway Methacycline->NFkB_Pathway Modulates MMP_Active_Site MMP Active Site Zn_Chelation->MMP_Active_Site Targets MMP_Inhibition Inhibition of MMP Activity MMP_Active_Site->MMP_Inhibition MMP_Expression MMP Gene Expression MAPK_Pathway->MMP_Expression Regulates NFkB_Pathway->MMP_Expression Regulates Reduced_MMP_Production Reduced MMP Production MMP_Expression->Reduced_MMP_Production

Methacycline's dual mechanisms of MMP inhibition.

Quantitative Data on MMP Inhibition by Tetracyclines

While specific IC₅₀ values for this compound against a wide array of individual MMPs are not extensively documented in the reviewed literature, data for other tetracyclines, such as doxycycline and minocycline, provide valuable comparative insights into the potential potency of this class of inhibitors. One study noted that this compound acts as an inhibitor of A549 epithelial-mesenchymal transition (EMT) with an IC₅₀ of approximately 5 μM.[5] It is important to note that EMT is a complex process involving multiple factors, and this value does not directly represent the IC₅₀ for a specific MMP.

The table below summarizes the available IC₅₀ values for doxycycline and minocycline against various MMPs. This data is presented to offer a comparative context for the potential inhibitory profile of methacycline.

Tetracycline DerivativeMMP TargetIC₅₀ (μM)Reference
DoxycyclineMMP-1>200[1]
MMP-81-10[1]
MMP-9608.0[6]
MMP-135-30[1]
MinocyclineMMP-910.7[6]

It is crucial for researchers to conduct specific enzymatic assays to determine the precise IC₅₀ values of this compound against the MMPs of interest.

Experimental Protocols for Assessing MMP Inhibition

To evaluate the inhibitory effects of this compound on MMP activity, several well-established in vitro assays can be employed.

Gelatin Zymography

Gelatin zymography is a widely used technique to detect the activity of gelatinases, primarily MMP-2 and MMP-9.

Methodology:

  • Sample Preparation: Culture cells of interest and collect the conditioned media. Concentrate the media if necessary.

  • Polyacrylamide Gel Electrophoresis (PAGE): Prepare a polyacrylamide gel containing gelatin (typically 1 mg/mL). Load protein samples mixed with non-reducing sample buffer.

  • Electrophoresis: Run the gel under non-reducing conditions to separate proteins based on their molecular weight.

  • Renaturation and Incubation: Wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature. Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C for 18-24 hours. This allows the gelatinases to digest the gelatin in the gel. To test for inhibition, this compound at various concentrations can be included in the incubation buffer.

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250. Areas of gelatinase activity will appear as clear bands against a blue background, as the gelatin has been degraded and will not stain. The intensity of the clear bands can be quantified using densitometry to determine the level of MMP activity and the inhibitory effect of methacycline.

Experimental Workflow: Gelatin Zymography for MMP Inhibition

start Start sample_prep Prepare Protein Sample start->sample_prep sds_page SDS-PAGE with Gelatin sample_prep->sds_page renaturation Renaturation Wash (Triton X-100) sds_page->renaturation incubation Incubate with/ without Methacycline renaturation->incubation staining Coomassie Staining incubation->staining destaining Destaining staining->destaining analysis Quantify Lysis Bands destaining->analysis end End analysis->end

Workflow for assessing MMP inhibition using gelatin zymography.
Fluorescent-Based MMP Activity Assay

This method provides a more quantitative and high-throughput alternative to zymography.

Methodology:

  • Reagent Preparation: Utilize a commercially available MMP activity assay kit that includes a fluorogenic MMP substrate. This substrate is typically a peptide with a fluorescent group and a quencher group.

  • Enzyme and Inhibitor Preparation: Prepare solutions of purified, active MMPs and various concentrations of this compound.

  • Assay Reaction: In a microplate, combine the active MMP enzyme with the different concentrations of this compound and allow for a pre-incubation period.

  • Substrate Addition: Add the fluorogenic MMP substrate to initiate the reaction.

  • Fluorescence Measurement: In the presence of active MMPs, the substrate is cleaved, separating the fluorophore from the quencher and resulting in an increase in fluorescence. Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the MMP activity. Calculate the percentage of inhibition by this compound at each concentration to determine the IC₅₀ value.

Conclusion

This compound, as a member of the tetracycline family, holds promise as a modulator of matrix metalloproteinase activity. Its primary mechanism of action is believed to be the chelation of the catalytic zinc ion within the MMP active site, supplemented by its influence on cellular signaling pathways that regulate MMP expression. While specific quantitative data on the inhibitory potency of methacycline against a range of MMPs is an area requiring further research, the experimental protocols outlined in this guide provide a robust framework for such investigations. A deeper understanding of methacycline's interaction with specific MMPs will be critical for its potential development as a therapeutic agent in MMP-driven diseases.

References

Spectroscopic Analysis and Characterization of Methacycline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Methacycline Hydrochloride is a semi-synthetic, broad-spectrum antibiotic belonging to the tetracycline class. Derived from oxytetracycline, it functions by inhibiting protein synthesis in a wide range of Gram-positive and Gram-negative bacteria.[1][2] Accurate and robust analytical characterization is critical for quality control, drug development, and formulation studies. This technical guide provides an in-depth overview of the core spectroscopic techniques used to analyze and characterize this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a yellow crystalline powder.[1][3] It is soluble in water and methanol, and its hydrochloride salt form is preferred for pharmaceutical applications. A summary of its key physicochemical properties is presented below.

PropertyValue
Appearance Yellow, crystalline powder[1][3]
Molecular Formula C₂₂H₂₃ClN₂O₈
Molecular Weight 478.88 g/mol
Melting Point Decomposes at approximately 205°C[1][3]
Solubility Soluble in water, methanol, ethanol, DMSO[1]
pH 2.0 - 3.0 (in a 10 mg/mL aqueous solution)

Mechanism of Action

Like all tetracyclines, this compound is a protein synthesis inhibitor. It exerts its bacteriostatic effect by reversibly binding to the 30S ribosomal subunit of susceptible bacteria. This binding event physically blocks the aminoacyl-tRNA from accessing the A-site of the mRNA-ribosome complex, thereby preventing the addition of amino acids to the growing peptide chain and halting protein synthesis.

cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit Inhibition Inhibition 30S_Subunit->Inhibition blocks tRNA binding 50S_Subunit 50S Subunit mRNA mRNA transcript mRNA->30S_Subunit binds tRNA Aminoacyl-tRNA tRNA->30S_Subunit attempts to bind at A-site Methacycline Methacycline HCl Methacycline->30S_Subunit binds to Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis leads to cluster_methods Analytical Techniques Sample Sample Receipt (Methacycline HCl) Prep Sample Preparation (e.g., Dissolution, Dilution) Sample->Prep Analysis Spectroscopic Analysis Prep->Analysis UV UV-Vis Analysis->UV IR FTIR Analysis->IR NMR NMR Analysis->NMR MS Mass Spec Analysis->MS Data Data Acquisition & Processing UV->Data IR->Data NMR->Data MS->Data Report Characterization & Reporting Data->Report

References

Methacycline Hydrochloride: A Technical Guide to Solubility and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of methacycline hydrochloride in aqueous and organic solvents. It also delves into its mechanism of action, including its role as an inhibitor of the epithelial-mesenchymal transition (EMT) signaling pathway. Detailed experimental protocols and visual diagrams are provided to support laboratory research and drug development efforts.

Solubility Profile of this compound

This compound, a broad-spectrum tetracycline antibiotic, exhibits varying solubility depending on the solvent system. The hydrochloride salt form generally enhances its aqueous solubility.[1] A summary of reported quantitative solubility data is presented in Table 1. It is important to note that experimental values can vary between sources due to differences in experimental conditions such as temperature and pH.

Table 1: Quantitative Solubility of this compound

SolventReported Solubility (mg/mL)
Water~7.548 (at 21°C)[2], 6.67[3], 5[4], 1.14[1][5]
Dimethyl Sulfoxide (DMSO)50[3], 5[4][6], 3-5[5]
Dimethylformamide (DMF)10[6]
MethanolSlightly Soluble[5]
EthanolSparingly Soluble to Insoluble[5]
ChloroformInsoluble[5]
EtherInsoluble[5]

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The following protocol is a standardized methodology for determining the equilibrium solubility of this compound, adapted from established "shake-flask" procedures.[7][8][9]

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound powder

  • Solvent of interest (e.g., deionized water, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound powder and add it to a series of glass vials. The excess solid should be clearly visible.

    • Add a precise volume of the chosen solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.

  • Data Reporting:

    • The calculated concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

    • Report the results in mg/mL.

Experimental Workflow for Solubility Determination

G A Add excess Methacycline HCl to solvent B Equilibrate on orbital shaker (e.g., 24-48h, 25°C) A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Quantify concentration (HPLC or UV-Vis) D->E F Report solubility (mg/mL) E->F

Caption: Workflow for determining the equilibrium solubility of this compound.

Mechanism of Action

Inhibition of Bacterial Protein Synthesis

Like other tetracycline antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, and in some cases the 50S subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[10] This effectively blocks the addition of amino acids to the growing peptide chain, thereby halting protein synthesis and inhibiting bacterial growth.

Inhibition of Epithelial-Mesenchymal Transition (EMT)

Recent studies have identified a novel activity of methacycline as an inhibitor of the Transforming Growth Factor-β1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT).[11] EMT is a cellular process implicated in fibrosis and cancer progression. Methacycline has been shown to inhibit this process by targeting non-Smad signaling pathways.[11][12]

TGF-β1-Induced EMT Signaling Pathway and Inhibition by Methacycline

G cluster_smad Smad Pathway (Not inhibited by Methacycline) cluster_non_smad Non-Smad Pathways TGFB1 TGF-β1 Receptor TGF-β Receptor Smad23 Smad2/3 Receptor->Smad23 Phosphorylation JNK c-Jun N-terminal kinase (JNK) Receptor->JNK p38 p38 MAPK Receptor->p38 Akt Akt Receptor->Akt Smad_complex Smad2/3/4 Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex EMT_genes_smad EMT Gene Transcription Smad_complex->EMT_genes_smad EMT Epithelial-Mesenchymal Transition (EMT) EMT_genes_smad->EMT Promotes EMT_genes_non_smad EMT Gene Transcription JNK->EMT_genes_non_smad p38->EMT_genes_non_smad Akt->EMT_genes_non_smad EMT_genes_non_smad->EMT Promotes Methacycline Methacycline Methacycline->JNK Methacycline->p38 Methacycline->Akt

Caption: Methacycline inhibits TGF-β1-induced EMT via non-Smad pathways.

References

The Pharmacokinetics and Pharmacodynamics of Methacycline Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Methacycline Hydrochloride, a broad-spectrum, semi-synthetic tetracycline antibiotic. The information is curated for professionals engaged in drug research and development, offering detailed insights into its mechanism of action, disposition in the body, and the experimental methodologies used for its characterization.

Pharmacodynamics: How this compound Interacts with Biological Systems

This compound exerts its primary antimicrobial effect through the inhibition of bacterial protein synthesis.[1][2][3] This mechanism is central to its efficacy against a wide range of Gram-positive and Gram-negative bacteria.[1][2][4]

Primary Mechanism of Action: Inhibition of Protein Synthesis

Methacycline, like other tetracyclines, targets the bacterial ribosome. Specifically, it binds to the 30S ribosomal subunit.[1][2][4] This binding action physically obstructs the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex.[1][3][4] By preventing the binding of tRNA, methacycline effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis and ultimately suppressing bacterial growth and replication.[1][2][4] This binding is reversible in nature.[1][4]

cluster_ribosome Bacterial Ribosome (70S) 30S_Subunit 30S Subunit Protein Protein Synthesis (Blocked) 30S_Subunit->Protein 50S_Subunit 50S Subunit 50S_Subunit->Protein mRNA mRNA mRNA->30S_Subunit Binds Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->30S_Subunit Attempts to bind to A-site Methacycline Methacycline HCl Methacycline->30S_Subunit Binds & Blocks A-site

Figure 1: Mechanism of protein synthesis inhibition by Methacycline HCl.
Additional Pharmacodynamic Effects

Beyond its well-established role as a protein synthesis inhibitor, research suggests that methacycline and other tetracyclines may possess other pharmacodynamic properties. These include the inhibition of matrix metalloproteinases (MMPs).[1][4] This action is distinct from its antibiotic effects and has been a subject of research for non-antimicrobial applications.[1][4]

Furthermore, Methacycline has been shown to inhibit the epithelial-mesenchymal transition (EMT) induced by transforming growth factor-beta 1 (TGF-β1).[5][6] It appears to achieve this by inhibiting non-Smad signaling pathways, including c-Jun N-terminal kinase (JNK), p38, and Akt activation.[5][6]

TGF_beta1 TGF-β1 Receptor TGF-β1 Receptor TGF_beta1->Receptor Non_Smad Non-Smad Pathways (JNK, p38, Akt) Receptor->Non_Smad Activates EMT Epithelial-Mesenchymal Transition (EMT) Non_Smad->EMT Induces Methacycline Methacycline HCl Methacycline->Non_Smad Inhibits

Figure 2: Inhibition of TGF-β1-induced non-Smad signaling by Methacycline HCl.

Pharmacokinetics: The Journey of this compound Through the Body

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME). A key feature is its slower excretion rate compared to some other tetracyclines, which contributes to a longer duration of action and sustained effective blood levels.[4][7][8]

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound.

ParameterValueReference
Oral Absorption 58% - 60%[1][9]
Plasma Protein Binding 75% - 80%[1][4][9]
Volume of Distribution 0.97 L/kg[9]
Plasma Half-life 14 - 15 hours[1][9]
Renal Excretion (Unchanged) Approximately 50%[4][9]
Absorption

This compound is adequately but incompletely absorbed from the gastrointestinal tract following oral administration.[4] Most of the absorption occurs in the stomach and upper small intestine.[4] The presence of food can impair the absorption of methacycline.[10][11]

Distribution

The volume of distribution of tetracyclines, including methacycline, is relatively large, suggesting sequestration in various tissues.[4] Methacycline exhibits a high degree of binding to plasma proteins, with approximately 80% being bound.[4][9]

Metabolism

Information regarding the metabolism of this compound is not extensively detailed in the provided search results.

Excretion

A significant portion of methacycline, around 50%, is excreted unchanged in the urine.[4] Its slower rate of excretion is a distinguishing characteristic compared to shorter-acting tetracyclines.[4] This property results in a longer duration of action but may lead to lower urine concentrations, potentially making it less effective for urinary tract infections compared to tetracyclines that are more rapidly excreted.[4]

Experimental Protocols

The determination of pharmacokinetic and pharmacodynamic parameters of this compound relies on established analytical and microbiological methods.

Pharmacokinetic Analysis: High-Performance Liquid Chromatography (HPLC)

A common and robust method for quantifying methacycline in biological matrices (e.g., plasma, urine) is High-Performance Liquid Chromatography (HPLC).

Objective: To determine the concentration of this compound in biological samples to derive pharmacokinetic parameters.

General Protocol Outline:

  • Sample Preparation:

    • Biological samples (plasma, serum, or urine) are collected at various time points after drug administration.

    • Proteins in the sample are precipitated, often using an organic solvent like acetonitrile or methanol, to release the drug.

    • The sample is centrifuged to pellet the precipitated proteins.

    • The supernatant containing the drug is collected for analysis.

    • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed for sample clean-up and concentration.

  • Chromatographic Separation:

    • An aliquot of the prepared sample is injected into an HPLC system.

    • A C18 (octadecylsilane) column is typically used for the separation of tetracyclines.

    • The mobile phase often consists of a buffer (e.g., ammonium acetate, potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile). The pH of the mobile phase is a critical parameter for achieving good separation.

    • The flow rate is maintained at a constant value (e.g., 1 mL/min).

  • Detection:

    • A UV detector is commonly used, with the detection wavelength set at an absorbance maximum for methacycline (e.g., 280 nm).

    • The retention time of the methacycline peak is used for identification, and the peak area is proportional to its concentration.

  • Quantification:

    • A calibration curve is generated using standard solutions of known methacycline concentrations.

    • The concentration of methacycline in the unknown samples is determined by interpolating their peak areas from the calibration curve.

Sample_Collection Sample Collection (Plasma, Urine) Protein_Precipitation Protein Precipitation Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection HPLC_Injection HPLC Injection Supernatant_Collection->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (e.g., 280 nm) Chromatographic_Separation->UV_Detection Data_Analysis Data Analysis & Quantification UV_Detection->Data_Analysis

Figure 3: General workflow for the pharmacokinetic analysis of Methacycline HCl using HPLC.
Pharmacodynamic Analysis: Microbiological Assays

Microbiological assays are essential for determining the antimicrobial activity of this compound.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.

General Protocol Outline (Broth Microdilution Method):

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Preparation of Methacycline Dilutions:

    • A stock solution of this compound is prepared.

    • Serial two-fold dilutions of the stock solution are made in a multi-well microtiter plate containing broth.

  • Inoculation:

    • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

    • Positive (broth and bacteria, no drug) and negative (broth only) controls are included.

  • Incubation:

    • The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC:

    • After incubation, the wells are visually inspected for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

This in-depth guide provides a foundational understanding of the pharmacokinetics and pharmacodynamics of this compound, crucial for its effective application in research and clinical settings. The presented data and methodologies offer a framework for further investigation and development in the field of antimicrobial therapy.

References

The Semisynthetic Production of Methacycline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methacycline hydrochloride is a broad-spectrum, semisynthetic tetracycline antibiotic.[1][2] It is derived from oxytetracycline and serves as a crucial intermediate in the synthesis of doxycycline.[3] This technical guide provides an in-depth overview of the core processes involved in the semisynthetic production of this compound, detailing the chemical transformations, experimental protocols, and quantitative data to support research and development in this area.

Overview of the Synthetic Pathway

The primary route for the semisynthetic production of this compound begins with oxytetracycline. The process involves a series of chemical modifications to the oxytetracycline backbone to introduce a methylene group at the C6 position. The key steps in this transformation are:

  • Halogenation: Oxytetracycline hydrochloride is halogenated to form an 11a-halo-5-oxytetracycline-6,12-hemiketal intermediate. Chlorination, using reagents like N-chlorosuccinimide, is a common method.[4]

  • Dehydration: The hemiketal intermediate is then dehydrated to form the 11a-halo-6-methylene-5-oxytetracycline. This step is critical for creating the exocyclic methylene group that characterizes methacycline.

  • Reduction (Dehalogenation): The final step involves the reduction of the 11a-halo-6-methylene-5-oxytetracycline to yield methacycline.[5] The resulting methacycline base is then typically converted to its hydrochloride salt for pharmaceutical applications.[6][7]

Experimental Protocols

The following protocols are based on established methods for the semisynthetic production of this compound from oxytetracycline.

Preparation of 11a-chloro-5-oxytetracycline-6,12-hemiketal

This protocol describes the chlorination of oxytetracycline hydrochloride to form the key hemiketal intermediate.

  • Reactants:

    • Oxytetracycline hydrochloride

    • N-chlorosuccinimide

    • Organic base (e.g., pyridine)

    • Aqueous medium

  • Procedure:

    • Dissolve oxytetracycline hydrochloride in an aqueous medium.

    • Maintain the reaction mixture at sub-ambient temperatures.

    • Control the acidity of the mixture to a pH between 3.0 and 5.0.

    • Add N-chlorosuccinimide (typically 1.5 to 1.8 moles per mole of oxytetracycline hydrochloride) and an organic base (2.4 to 2.6 moles) to the solution.[4]

    • Allow the 11a-chloro-5-oxytetracycline-6,12-hemiketal to spontaneously crystallize out of the solution in its enolic form.[4]

    • Recover the crystallized product by filtration.

Conversion of Hemiketal Base to Hemiketal Hydrochloride

To improve yield and purity, the hemiketal base is converted to its hydrochloride salt before dehydration.[4]

  • Reactants:

    • 11a-chloro-5-oxytetracycline-6,12-hemiketal base

    • Anhydrous methanol

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the hemiketal base in anhydrous methanol containing 10-12% HCl.[4]

    • Maintain the mixture at a pH of approximately 1 and a temperature of 5°C.[4]

    • Stir the mixture to effect crystallization of the hemiketal hydrochloride.[4]

    • Recover the crystallized hemiketal hydrochloride by filtration.

Dehydration and Dehalogenation to this compound

This final stage involves the formation of the methylene group and removal of the halogen to yield this compound.

  • Reactants:

    • 11a-chloro-5-oxytetracycline-6,12-hemiketal hydrochloride

    • Dehydrating agent (e.g., anhydrous hydrofluoric acid or a mixture of formic acid and sulfuric acid)[4][8]

    • Reducing agent/catalyst for dehalogenation

  • Procedure:

    • Treat the hemiketal hydrochloride with a strong dehydrating acid to form 11a-chloro-6-methylene-5-oxytetracycline.[4]

    • Following dehydration, the 11a-chloro-6-methylene-5-oxytetracycline is reduced to remove the chlorine atom, yielding methacycline.[4]

    • The resulting methacycline is then converted to this compound, which can be crystallized, filtered, and washed with appropriate solvents like isopropanol and acetone.[4]

Quantitative Data

The yield and purity of this compound are highly dependent on the specific reaction conditions and the form of the intermediates used. The following tables summarize key quantitative data from cited experiments.

ParameterValueReference
Optimal pH for Hemiketal Crystallization 3.0 - 5.0[4]
Molar Ratio of N-chlorosuccinimide to Oxytetracycline HCl 1.5 - 1.8[4]
Molar Ratio of Organic Base to Oxytetracycline HCl 2.4 - 2.6[4]
pH for Hemiketal Hydrochloride Crystallization ~1[4]
Temperature for Hemiketal Hydrochloride Crystallization 5°C[4]
Experimental ProcedureConversion YieldPurity (Biological Assay)Purity (Chemical Assay)Reference
Spontaneous crystallization of hemiketal base followed by formation of hemiketal hydrochloride38.5%865 mcg/mg91.3%[4]
Spontaneous crystallization of hemiketal base followed by formation of hemiketal hydrochloride (optimized)48.5%865 mcg/mg91.5%[4]
Spontaneous crystallization of hemiketal base without formation of hemiketal hydrochloride29.1%860 mcg/mg88.5%[4]

Visualizing the Process and Mechanism

Semisynthetic Workflow of this compound

The following diagram illustrates the key stages in the semisynthetic production of this compound from oxytetracycline.

G cluster_start Starting Material cluster_intermediate Intermediate Stages cluster_final Final Product Formation Oxytetracycline_HCl Oxytetracycline HCl Halogenation Halogenation (e.g., N-chlorosuccinimide) Oxytetracycline_HCl->Halogenation Step 1 Hemiketal_Intermediate 11a-halo-5-oxytetracycline- 6,12-hemiketal Halogenation->Hemiketal_Intermediate Dehydration Dehydration Hemiketal_Intermediate->Dehydration Step 2 Dehydrated_Intermediate 11a-halo-6-methylene- 5-oxytetracycline Dehydration->Dehydrated_Intermediate Reduction Reduction (Dehalogenation) Dehydrated_Intermediate->Reduction Step 3 Methacycline Methacycline Reduction->Methacycline HCl_Salt_Formation HCl Salt Formation Methacycline->HCl_Salt_Formation Step 4 Methacycline_HCl Methacycline HCl HCl_Salt_Formation->Methacycline_HCl

Caption: Workflow for the semisynthetic production of Methacycline HCl.

Mechanism of Action of Tetracycline Antibiotics

Methacycline, like other tetracycline antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[9][10] The following diagram illustrates this mechanism.

G cluster_bacterial_cell Bacterial Cell Ribosome 70S Ribosome (30S + 50S subunits) A_Site Ribosome->A_Site mRNA mRNA tRNA aminoacyl-tRNA tRNA->A_Site Binding Blocked Inhibition Inhibition A_Site->Inhibition Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Prevents elongation Methacycline Methacycline Methacycline->Ribosome Binds to 30S subunit

Caption: Mechanism of action of Methacycline on bacterial protein synthesis.

Conclusion

The semisynthetic production of this compound is a well-established process that relies on the chemical modification of oxytetracycline. The efficiency of this process is significantly influenced by the careful control of reaction conditions, particularly pH and temperature, and the isolation of key intermediates in their more stable forms. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important tetracycline antibiotic. Further research may focus on the development of more environmentally friendly and cost-effective synthetic routes, potentially through the use of novel catalysts and solvent systems.

References

Methodological & Application

Application Notes and Protocols: Methacycline Hydrochloride in Fibrosis Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fibrosis is a pathological condition characterized by the excessive accumulation of extracellular matrix (ECM), leading to scarring and disruption of normal tissue architecture and function.[1][2][3] A key cellular process contributing to fibrosis is the Epithelial-to-Mesenchymal Transition (EMT), where epithelial cells acquire a mesenchymal phenotype, becoming major producers of ECM components like collagen. The transforming growth factor-beta 1 (TGF-β1) signaling pathway is a primary driver of this process.[4][5] Methacycline hydrochloride, a tetracycline-class antibiotic, has been identified as a potent inhibitor of EMT, offering a valuable tool for studying and potentially treating fibrotic diseases, particularly pulmonary fibrosis.[6][7][8][9] Unlike some other inhibitors, methacycline does not directly affect the canonical Smad signaling pathway of TGF-β1, but rather targets non-Smad pathways.[7][8][9]

Mechanism of Action

This compound exerts its anti-fibrotic effects by selectively inhibiting the TGF-β1-induced non-Smad signaling pathways. In the context of fibrosis, TGF-β1 binding to its receptor can trigger both canonical Smad2/3 phosphorylation and non-canonical pathways, including c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and Akt.[5][7] These non-Smad pathways play a crucial role in the induction of EMT and the expression of fibrotic genes.

Research has shown that methacycline specifically blocks the activation of JNK, p38, and Akt in response to TGF-β1 in alveolar epithelial cells.[7][8] This inhibition prevents the downstream cascade that leads to the expression of key EMT markers such as α-smooth muscle actin (α-SMA), Snail1, Twist1, and Collagen I, thereby suppressing the fibrogenic process.[7][8] Importantly, methacycline does not interfere with the phosphorylation of Smad2/3, indicating its specificity for the non-Smad branches of the TGF-β1 pathway.[7][8][9]

cluster_EC_Membrane Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_non_smad Non-Smad Pathways cluster_smad Canonical Smad Pathway cluster_nucleus Nucleus TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR JNK JNK TGFbR->JNK p38 p38 TGFbR->p38 Akt Akt TGFbR->Akt Smad23 Smad2/3 TGFbR->Smad23 Transcription Transcription of Fibrotic Genes (Snail1, Twist1, Collagen I, α-SMA) JNK->Transcription p38->Transcription Akt->Transcription Smad_complex Smad2/3-Smad4 Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex->Transcription Methacycline Methacycline Inhibition X Methacycline->Inhibition Inhibition->JNK Inhibits Inhibition->p38 Inhibition->Akt

Caption: Methacycline inhibits TGF-β1-induced non-Smad signaling pathways (JNK, p38, Akt).

Application Notes

This compound has been validated as an effective inhibitor of EMT in both in vitro and in vivo models of pulmonary fibrosis.

In Vitro Applications

Methacycline effectively reverses EMT in cultured alveolar epithelial cells. It has been shown to inhibit the TGF-β1-induced expression of fibronectin while preventing the repression of E-cadherin.[7] It also attenuates the expression of α-SMA, Snail1, and collagen I.[7][8] These characteristics make it a useful tool for studying the molecular mechanisms of EMT in cell culture models.

Table 1: Summary of In Vitro Efficacy of this compound

Cell Line/Type Assay/Model Concentration Key Findings Reference
A549 (Human Lung Epithelial Cells) TGF-β1-induced EMT ~5 µM (IC50) Inhibited fibronectin expression and E-cadherin repression. [7][8][9]
Primary Alveolar Epithelial Cells TGF-β1-induced EMT 10-20 µM Inhibited α-SMA, Snail1, and collagen I expression. [9]

| Primary Alveolar Epithelial Cells | TGF-β1-induced signaling | 10-20 µM | Inhibited JNK, p38, and Akt activation; no effect on Smad2/3. |[7][8][9] |

In Vivo Applications

In a preclinical mouse model of bleomycin-induced pulmonary fibrosis, methacycline demonstrated significant therapeutic effects. Daily administration starting after the initial inflammatory phase improved survival and attenuated the expression of key fibrotic and EMT markers in the lung tissue.[7][8] Notably, methacycline did not appear to affect inflammatory cell accumulation, suggesting its primary action is on the fibrotic process itself rather than the preceding inflammation.[7][8]

Table 2: Summary of In Vivo Efficacy in Bleomycin-Induced Pulmonary Fibrosis

Animal Model Treatment Protocol Outcome Measures Key Findings Reference

| Mice | 100 mg/kg IP, daily, starting 10 days post-bleomycin | Survival, Lung Fibrosis Markers (mRNA & Protein) | Improved survival at Day 17 (P < 0.01). Attenuated Snail1, Twist1, collagen I, and fibronectin. |[7][8] |

Experimental Protocols

The following protocols are based on methodologies reported in the literature for investigating the effects of this compound on fibrosis.

Protocol 1: In Vitro EMT Inhibition Assay in A549 Cells

This protocol details how to assess the ability of methacycline to inhibit TGF-β1-induced EMT in a lung epithelial cell line.

A 1. Seed A549 Cells Plate cells in appropriate culture vessels (e.g., 6-well plates) and grow to ~70-80% confluency. B 2. Serum Starve Incubate cells in serum-free medium for 12-24 hours to synchronize them. A->B C 3. Pre-treatment Treat cells with Methacycline HCl (e.g., 5-20 µM) or vehicle control for 1-2 hours. B->C D 4. Induce EMT Add recombinant human TGF-β1 (e.g., 2-5 ng/mL) to all wells except the negative control. C->D E 5. Incubate Incubate cells for 48 hours to allow for mesenchymal transition. D->E F 6. Harvest & Analyze Collect cell lysates for Western blot (α-SMA, Snail1, E-cadherin) and/or RNA for qRT-PCR (COL1A1, SNAI1). E->F

Caption: Workflow for the in vitro EMT inhibition assay using this compound.

Materials:

  • A549 human lung carcinoma cell line

  • DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant Human TGF-β1

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 6-well tissue culture plates

  • Reagents for RNA extraction, qRT-PCR, and Western blotting

Procedure:

  • Cell Seeding: Plate A549 cells in 6-well plates at a density that will reach 70-80% confluency at the time of treatment. Culture in complete medium at 37°C and 5% CO₂.

  • Synchronization: Once cells reach the desired confluency, replace the medium with serum-free medium and incubate for 12-24 hours.

  • Pre-treatment: Prepare working solutions of this compound in serum-free medium. Add the solutions (e.g., final concentrations of 5, 10, 20 µM) and a vehicle control to the respective wells. Incubate for 1-2 hours.

  • EMT Induction: Add TGF-β1 to a final concentration of 2-5 ng/mL to all wells except for the untreated negative control.

  • Incubation: Return the plates to the incubator for 48 hours.

  • Analysis:

    • Microscopy: Observe changes in cell morphology. EMT is characterized by a transition from a cobblestone-like epithelial morphology to an elongated, spindle-shaped mesenchymal morphology.

    • Western Blot: Lyse the cells and analyze protein expression of EMT markers such as α-SMA, Snail1, and E-cadherin.

    • qRT-PCR: Extract total RNA and perform quantitative real-time PCR to analyze the mRNA levels of fibrotic genes like COL1A1 (Collagen I) and SNAI1 (Snail1).

Protocol 2: Bleomycin-Induced Pulmonary Fibrosis Model in Mice

This protocol describes a therapeutic study design to evaluate methacycline's efficacy in a widely used animal model of lung fibrosis.

A Day 0: Fibrosis Induction Administer a single intratracheal dose of Bleomycin (or Saline for control) to mice. B Day 1-9: Disease Progression Allow the inflammatory and early fibrotic phases to establish. A->B C Day 10-17: Treatment Phase Administer daily intraperitoneal (IP) injections of Methacycline HCl (100 mg/kg) or vehicle control. B->C D Day 17: Endpoint Analysis Euthanize mice and harvest lung tissue. C->D E Tissue Processing & Analysis - Histology (Masson's Trichrome) - qRT-PCR (Snail1, Twist1, Col1a1) - Western Blot (Fibronectin, α-SMA) - Hydroxyproline Assay for collagen content D->E

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Methacycline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methacycline Hydrochloride is a semisynthetic tetracycline antibiotic. Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances and pharmaceutical formulations to ensure quality and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity.[1] This application note details established HPLC methods for the analysis of this compound, providing comprehensive experimental protocols and validation data.

Chromatographic Conditions

Several HPLC methods have been established for the analysis of this compound. The following tables summarize the key parameters for three distinct methods, offering flexibility for various laboratory setups and analytical requirements.

Method 1: USP Recommended Method

This method is adapted from the United States Pharmacopeia (USP) monograph for this compound.[2]

ParameterSpecification
Column L1 packing (C18), 4.6 mm x 15 cm, 3.5 µm
Mobile Phase A mixture of 0.2 M ammonium oxalate, dimethylformamide, and 0.1 M edetate disodium (11:5:4), adjusted to pH 7.0 with 40% tetrabutylammonium hydroxide in water.[2]
Flow Rate Approximately 1 mL/min[2]
Detection UV at 354 nm[2]
Injection Volume Not specified, typically 10-20 µL
Column Temperature Not specified, typically ambient or controlled at 25°C

Method 2: Reversed-Phase HPLC Method

This method provides an alternative mobile phase composition and has been validated for the determination of methacycline and its related substances.[3]

ParameterSpecification
Column Octadecylsilane bonded silica gel (C18)
Mobile Phase A mixture of a buffer solution and acetonitrile (87:13). The buffer solution contains 0.25 M ammonium acetate, 0.1 M ethyldiaminetetraacetic acid disodium salt, and triethylamine, with the pH adjusted to 8.3 using glacial acetic acid.[3]
Flow Rate 1 mL/min[3]
Detection UV at 280 nm[3]
Injection Volume Not specified, typically 10-20 µL
Column Temperature 35°C[3]

Method 3: Isocratic Reversed-Phase HPLC Method

This method is suitable for the separation of Methacycline from its common impurity, Doxycycline.[4]

ParameterSpecification
Column Cogent UDC Cholesterol™, 4.6 x 150 mm, 4 µm[4]
Mobile Phase 73% DI Water with 0.1% TFA and 27% Acetonitrile with 0.1% TFA[4]
Flow Rate 1.0 mL/min[4]
Detection UV at 350 nm[4]
Injection Volume 10 µL[4]
Column Temperature 25˚C[4]

Method Validation Data

The following table summarizes the validation parameters for the Reversed-Phase HPLC Method (Method 2).

ParameterResult
Linearity Range 0.02 - 0.14 mg/mL[3]
Limit of Detection (LOD) 0.01 µg/mL[3]
Limit of Quantification (LOQ) 0.03 µg/mL[3]
Average Recovery (Tablets) 99.3% (RSD = 0.5%)[3]
Average Recovery (Capsules) 99.7% (RSD = 0.5%)[3]

Experimental Protocols

1. Standard Solution Preparation

  • USP Method: Accurately weigh a quantity of USP this compound Reference Standard (RS) and dissolve in the Mobile Phase to obtain a solution with a known concentration of about 0.5 mg/mL.[2]

  • For Capsules: Transfer about 28 mg of USP this compound RS, accurately weighed, to a 50-mL volumetric flask. Add 10 mL of water, then dilute to volume with the Mobile Phase and mix.[5]

2. Sample Preparation

  • Bulk Drug Substance: Accurately weigh about 50 mg of this compound, transfer to a 100-mL volumetric flask, dissolve in and dilute to volume with the Mobile Phase, and mix.[2]

  • Capsules: Place the contents of not fewer than 5 capsules in a high-speed glass blender jar. Add an accurately measured volume of water to achieve a stock solution concentration of about 2.5 mg/mL of methacycline. Blend for 3 to 5 minutes. Filter a portion of the stock solution. Transfer 10.0 mL of the clear filtrate to a 50-mL volumetric flask, add 10 mL of water, and dilute to volume with the Mobile Phase and mix.[5]

3. System Suitability

  • USP Method: Prepare a solution containing about 0.5 mg/mL each of USP this compound RS and USP Doxycycline Hyclate RS in the Mobile Phase. The resolution, R, between the methacycline and doxycycline peaks should not be less than 1.5. The relative retention times are approximately 0.75 for methacycline and 1.0 for doxycycline. The tailing factor for the methacycline peak should not be more than 1.5, and the relative standard deviation for replicate injections should not be more than 1.0%.[2]

4. Chromatographic Procedure

  • Inject equal volumes of the standard and sample preparations into the chromatograph.

  • Record the peak areas for the major peaks.

  • Calculate the quantity of this compound in the sample.

Workflow Diagrams

The following diagrams illustrate the experimental workflows for the HPLC analysis of this compound.

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh_standard Accurately weigh USP Methacycline HCl RS start->weigh_standard weigh_sample Accurately weigh Methacycline HCl Sample start->weigh_sample dissolve_standard Dissolve in Mobile Phase weigh_standard->dissolve_standard end_prep Prepared Solutions dissolve_standard->end_prep dissolve_sample Dissolve in Mobile Phase weigh_sample->dissolve_sample dissolve_sample->end_prep inject Inject into HPLC System end_prep->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect data Data Acquisition detect->data integrate Integrate Peak Areas data->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: General workflow for HPLC analysis of this compound.

start Start: Capsule Sample empty_capsules Empty contents of ≥ 5 capsules start->empty_capsules blend Blend with a known volume of water (to get ~2.5 mg/mL stock) empty_capsules->blend filter Filter the stock solution blend->filter dilute Dilute 10.0 mL of filtrate to 50.0 mL with Mobile Phase filter->dilute analysis Inject into HPLC dilute->analysis

Caption: Sample preparation workflow for this compound capsules.

References

Application Notes and Protocols for Preparing Methacycline Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of Methacycline Hydrochloride stock solutions for laboratory use. Methacycline is a broad-spectrum, semi-synthetic tetracycline antibiotic that acts as a bacteriostatic agent by inhibiting protein synthesis.[1] It is effective against a wide range of Gram-positive and Gram-negative bacteria.[2][3]

Mechanism of Action

This compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[2][3][4] This binding prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby halting the elongation of the polypeptide chain and inhibiting bacterial growth.[2][3] Some studies also indicate its role as an inhibitor of epithelial-mesenchymal transition (EMT).[5][6]

cluster_ribosome Bacterial Ribosome 30S 30S Subunit Protein_Synthesis Protein Synthesis (Elongation) 30S->Protein_Synthesis Required for 50S 50S Subunit 50S->Protein_Synthesis Required for Methacycline_HCl Methacycline HCl Methacycline_HCl->30S Binds to Inhibition Inhibition Methacycline_HCl->Inhibition aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->30S Binding Site mRNA mRNA mRNA->30S Inhibition->aminoacyl_tRNA Blocks Binding Inhibition->Protein_Synthesis

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueCitations
Molecular Formula C₂₂H₂₂N₂O₈ · HCl[3]
Molecular Weight 478.88 g/mol [1][3]
Appearance Yellow crystalline powder[3][7][8]
pH (10 mg/mL in water) 2.0 - 3.0[3][9]
Solubility
    Water~7.55 mg/mL (at 21°C)[7]
    DMSOUp to 95 mg/mL[5]
    MethanolSoluble[4]
    EthanolSoluble[4]
Storage (Solid) ≤30°C, protect from light, hygroscopic[3]
Stock Solution Storage -20°C for up to 1 month-80°C for up to 6 months[6][10]

Experimental Protocols

Materials
  • This compound powder (ensure high purity)

  • Sterile, high-purity water (e.g., Milli-Q or equivalent)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mg/mL Stock Solution in DMSO

This protocol is suitable for most cell culture applications where the final concentration of DMSO will be low (typically <0.5%).

  • Pre-aliquot DMSO: Dispense the desired volume of DMSO into a sterile conical tube. This prevents repeated contamination of the main DMSO stock.

  • Weigh this compound: In a sterile microcentrifuge tube, accurately weigh the required amount of this compound powder using a calibrated analytical balance.

    • Calculation Example: To prepare 5 mL of a 10 mg/mL stock solution, weigh out 50 mg of this compound.

  • Dissolution: Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound powder.

  • Vortexing: Vortex the solution thoroughly until all the powder is completely dissolved. The solution should be clear and yellow.

  • Sterilization (Optional but Recommended): While DMSO is generally sterile, if the stock solution is intended for long-term storage or sensitive applications, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting: Dispense the stock solution into sterile, light-protecting (amber) microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.[6]

  • Storage: Label the aliquots clearly with the name of the compound, concentration, date of preparation, and solvent. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6][10]

Protocol for Preparing a 1 mg/mL Stock Solution in Sterile Water

This protocol is suitable for applications where DMSO may be cytotoxic or interfere with the experiment. Note that the aqueous solubility of this compound is lower than in DMSO.

  • Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile conical tube.

    • Calculation Example: To prepare 10 mL of a 1 mg/mL stock solution, weigh out 10 mg of this compound.

  • Dissolution: Add the appropriate volume of sterile, high-purity water to the conical tube.

  • Vortexing: Vortex the solution vigorously. Gentle warming (e.g., to 37°C) and sonication may be required to fully dissolve the compound.[10] The final solution should be clear.

  • Sterilization: Sterilize the aqueous stock solution by filtering it through a 0.22 µm syringe filter into a new sterile conical tube.[6]

  • Aliquoting: Distribute the sterile stock solution into single-use aliquots in sterile, light-protecting microcentrifuge tubes.

  • Storage: Label the aliquots appropriately and store them at -20°C for up to 1 month or -80°C for up to 6 months.[6][10]

Experimental Workflow Diagram

G start Start weigh Weigh Methacycline HCl Powder start->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO or Water) weigh->dissolve vortex Vortex/Sonicate Until Dissolved dissolve->vortex sterilize Sterile Filter (0.22 µm) vortex->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing Methacycline HCl stock solution.

References

Methacycline Hydrochloride: Application and Protocols for 3D Cell Culture and Organoid Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methacycline hydrochloride, a tetracycline antibiotic, is emerging as a compound of interest in cancer research and tissue fibrosis, extending beyond its antimicrobial properties. Its utility in three-dimensional (3D) cell culture and organoid models is predicated on its ability to modulate key cellular processes such as epithelial-mesenchymal transition (EMT), cell proliferation, and extracellular matrix remodeling. These complex, physiologically relevant in vitro systems provide a powerful platform to investigate the therapeutic potential of this compound in a microenvironment that more closely mimics native tissue.

This compound's primary mechanisms of action in these advanced cell culture models include the inhibition of bacterial protein synthesis and the inhibition of matrix metalloproteinases (MMPs).[1] Notably, it has been identified as a potent inhibitor of EMT, a critical process in cancer progression and fibrosis.[2] Studies have shown that this compound can block EMT in vitro without directly affecting the canonical TGF-β1 Smad signaling pathway.[2] Instead, its effects are mediated through the inhibition of non-Smad pathways, including c-Jun N-terminal kinase (JNK), p38, and Akt activation.[2]

The application of this compound in 3D cell culture and organoid models is particularly relevant for studying diseases where EMT and tissue remodeling are hallmark features, such as various cancers and fibrotic disorders like pulmonary fibrosis.[2] Spheroid and organoid models allow for the investigation of drug penetration, efficacy, and mechanism of action in a more translationally relevant context compared to traditional 2D cell culture.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound from in vitro studies. It is important to note that this data is derived from 2D cell culture and should be used as a starting point for optimization in 3D models.

ParameterCell Line/ModelValueApplicationReference
IC50A549 (human lung carcinoma)~5 µMInhibition of Epithelial-Mesenchymal Transition (EMT)[2]
Effective ConcentrationPrimary alveolar epithelial cells10, 20 µMInhibition of TGF-β1-induced α-smooth muscle actin, Snail1, and collagen I[2]

Experimental Protocols

Due to the limited availability of published protocols specifically detailing the use of this compound in 3D cell culture and organoid models, the following are generalized protocols that can be adapted and optimized for specific research needs.

Protocol 1: Spheroid Formation and Treatment with this compound

This protocol describes the formation of spheroids using the liquid overlay technique in ultra-low attachment plates and subsequent treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Ultra-low attachment 96-well round-bottom plates

  • This compound (powder)

  • Sterile DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

  • Viability assay reagent (e.g., CellTiter-Glo® 3D)

Procedure:

  • Cell Preparation: Culture cells in standard 2D flasks to ~80% confluency. Harvest cells using standard trypsinization methods and neutralize with complete medium.

  • Cell Seeding: Centrifuge the cell suspension, aspirate the supernatant, and resuspend the cell pellet in complete medium. Perform a cell count and determine cell viability. Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well).

  • Spheroid Formation: Seed the cell suspension into the wells of an ultra-low attachment 96-well plate. Centrifuge the plate at low speed (e.g., 100 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids should form within 24-72 hours. Monitor spheroid formation daily using a microscope.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. Further dilute the stock solution in complete medium to prepare working concentrations (e.g., ranging from 1 µM to 50 µM).

  • Treatment: Once spheroids have formed and reached a desired size, carefully remove half of the medium from each well and replace it with fresh medium containing the desired concentration of this compound. Include vehicle control wells (medium with DMSO).

  • Incubation and Analysis: Incubate the treated spheroids for the desired experimental duration (e.g., 48-72 hours). Assess spheroid morphology and size using microscopy. At the end of the treatment period, perform a viability assay according to the manufacturer's instructions.

Protocol 2: Organoid Culture and Treatment with this compound

This protocol provides a general framework for treating established organoids with this compound. The specific organoid culture conditions will vary depending on the tissue of origin.

Materials:

  • Established organoid culture (e.g., intestinal, lung) in a basement membrane matrix (e.g., Matrigel®)

  • Organoid growth medium specific to the tissue type

  • This compound (powder)

  • Sterile DMSO (for stock solution)

  • Basement membrane matrix (e.g., Matrigel®)

  • Cell recovery solution (e.g., dispase or cell recovery solution)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Organoid Culture: Maintain established organoids in a basement membrane matrix dome in a multi-well plate with the appropriate organoid growth medium.

  • This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Prepare working solutions by diluting the stock in the appropriate organoid growth medium.

  • Treatment: Carefully aspirate the old medium from the organoid cultures without disturbing the matrix dome. Add fresh organoid growth medium containing the desired concentration of this compound or vehicle control (DMSO) to each well.

  • Incubation: Incubate the treated organoids for the desired experimental period (e.g., 2-5 days). The medium should be changed every 2-3 days with fresh medium containing the treatment.

  • Analysis: Monitor organoid morphology and growth throughout the treatment period using brightfield microscopy. At the end of the experiment, organoids can be harvested for downstream analysis:

    • Viability: Use a 3D-compatible viability assay.

    • Gene Expression: Isolate RNA from the organoids for qRT-PCR or RNA-seq analysis to assess changes in EMT markers (e.g., Snail1, Twist1, Collagen I) or other target genes.

    • Protein Analysis: Lyse the organoids to extract protein for Western blotting to analyze the phosphorylation status of JNK, p38, and Akt.

    • Immunofluorescence: Fix and stain the organoids to visualize protein expression and localization.

Visualizations

G cluster_0 Experimental Workflow: Spheroid Assay A Cell Seeding (Ultra-low attachment plate) B Spheroid Formation (24-72 hours) A->B C This compound Treatment B->C D Incubation (48-72 hours) C->D E Analysis (Viability, Morphology) D->E

Experimental Workflow for Spheroid Treatment.

G cluster_1 Signaling Pathway Modulation by Methacycline HCl cluster_smad Smad Pathway (Unaffected) cluster_non_smad Non-Smad Pathways (Inhibited) TGFb TGF-β1 Receptor TGF-β Receptor TGFb->Receptor Smad Smad2/3 Phosphorylation Receptor->Smad JNK JNK Receptor->JNK p38 p38 Receptor->p38 Akt Akt Receptor->Akt Gene Gene Transcription Smad->Gene EMT Epithelial-Mesenchymal Transition (EMT) JNK->EMT p38->EMT Akt->EMT Methacycline Methacycline HCl Methacycline->JNK Methacycline->p38 Methacycline->Akt

Methacycline HCl inhibits TGF-β1-induced non-Smad pathways.

References

Application Notes and Protocols: Methacycline Hydrochloride in Bacterial Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of methacycline hydrochloride in studying bacterial resistance mechanisms. This document includes summaries of its mechanism of action, key bacterial resistance pathways, and detailed protocols for relevant in vitro assays.

Introduction to this compound

This compound is a semi-synthetic tetracycline antibiotic that acts by inhibiting protein synthesis in bacteria.[1][2] It binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal "A" site, thereby halting the elongation of the polypeptide chain and inhibiting bacterial growth.[1][2] While newer tetracyclines have been developed, methacycline remains a valuable tool for studying the fundamental mechanisms of tetracycline resistance.

Mechanisms of Bacterial Resistance to Tetracyclines

Bacteria have evolved several mechanisms to counteract the effects of tetracycline antibiotics. The three primary mechanisms of resistance are:

  • Efflux Pumps: These are membrane proteins that actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target.[3][4]

  • Ribosomal Protection Proteins (RPPs): These proteins bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume.[5][6]

  • Enzymatic Inactivation: This involves the chemical modification of the tetracycline molecule, rendering it inactive.[3][7]

The following sections provide detailed protocols for studying the interaction of this compound with the two most common resistance mechanisms: efflux pumps and ribosomal protection.

Quantitative Data: In Vitro Activity of Methacycline

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of methacycline against various bacterial species. This data is compiled from historical studies and provides a baseline for its antibacterial activity. It's important to note that MIC values can vary between different strains of the same species.

Bacterial SpeciesMethacycline MIC (µg/mL)Reference
Staphylococcus aureus0.1 - 1.0[8]
Streptococcus pyogenes0.1 - 0.5[8]
Escherichia coli0.5 - 5.0[8]
Haemophilus influenzae0.5 - 2.0[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the standard broth microdilution method to determine the MIC of this compound against a bacterial isolate.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_meth Prepare Methacycline Stock Solution serial_dilute Serial Dilute Methacycline in 96-well plate prep_meth->serial_dilute prep_media Prepare Mueller-Hinton Broth (MHB) prep_media->serial_dilute prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Add Bacterial Inoculum to each well prep_inoculum->add_inoculum serial_dilute->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Protocol:

  • Prepare Methacycline Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile deionized water) to a concentration of 1024 µg/mL.

  • Prepare Bacterial Inoculum: Dilute the bacterial culture in MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution:

    • Add 100 µL of sterile MHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the methacycline stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 should serve as a positive control (inoculum without antibiotic) and well 12 as a negative control (MHB only).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be approximately 110 µL, and the final bacterial concentration will be approximately 1.5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Efflux Pump Inhibition Assay

This protocol is designed to determine if methacycline is a substrate of bacterial efflux pumps. It utilizes a known efflux pump inhibitor (EPI) to see if its presence increases the susceptibility of the bacteria to methacycline.

Logical Flow of Efflux Pump Inhibition Assay

Efflux_Inhibition cluster_mic_determination MIC Determination start Start with a bacterial strain exhibiting methacycline resistance mic_meth Determine MIC of Methacycline alone start->mic_meth mic_meth_epi Determine MIC of Methacycline in the presence of a sub-inhibitory concentration of an Efflux Pump Inhibitor (EPI) start->mic_meth_epi compare Compare the two MIC values mic_meth->compare mic_meth_epi->compare result1 Significant decrease in Methacycline MIC compare->result1 Yes result2 No significant change in Methacycline MIC compare->result2 No conclusion1 Conclusion: Methacycline is likely a substrate of the efflux pump(s) inhibited by the EPI. result1->conclusion1 conclusion2 Conclusion: Efflux is not the primary mechanism of resistance, or the EPI used is not effective against the specific pump(s). result2->conclusion2

Caption: Logical workflow for an efflux pump inhibition assay.

Materials:

  • This compound

  • A known broad-spectrum efflux pump inhibitor (EPI), such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phenylalanine-Arginine β-Naphthylamide (PAβN)

  • Resistant bacterial strain of interest

  • Materials for MIC determination as listed in Protocol 4.1.

Protocol:

  • Determine the MIC of the EPI: First, determine the MIC of the chosen EPI against the test organism using the broth microdilution method described in Protocol 4.1.

  • Prepare Sub-inhibitory Concentration of EPI: Prepare MHB containing the EPI at a concentration that does not inhibit bacterial growth (typically 1/4 to 1/8 of its MIC).

  • MIC of Methacycline with EPI: Perform the MIC assay for this compound as described in Protocol 4.1, but use the MHB containing the sub-inhibitory concentration of the EPI for all dilutions and as the growth medium.

  • MIC of Methacycline without EPI: Concurrently, perform a standard MIC assay for this compound without the EPI as a control.

  • Analysis: Compare the MIC of methacycline in the presence and absence of the EPI. A significant decrease (e.g., four-fold or greater) in the MIC of methacycline in the presence of the EPI suggests that methacycline is a substrate of an efflux pump that is inhibited by the EPI.

Ribosomal Protection Assay (In Vitro Translation Assay)

This assay assesses the ability of a ribosomal protection protein (RPP) to confer resistance to methacycline by measuring its effect on protein synthesis in a cell-free system.

Experimental Workflow for Ribosomal Protection Assay

RPP_Assay cluster_prep Preparation cluster_reactions Reaction Setup cluster_analysis Incubation & Analysis prep_extract Prepare Cell-Free Extract (e.g., S30 extract) reaction1 Control: Extract + Master Mix prep_extract->reaction1 reaction2 Inhibition: Extract + Master Mix + Methacycline prep_extract->reaction2 reaction3 Protection: Extract + Master Mix + Methacycline + RPP prep_extract->reaction3 prep_reagents Prepare Master Mix (amino acids, energy source, buffer) prep_reagents->reaction1 prep_reagents->reaction2 prep_reagents->reaction3 prep_meth Prepare Methacycline Solution prep_meth->reaction2 prep_meth->reaction3 prep_rpp Prepare Purified Ribosomal Protection Protein (RPP) prep_rpp->reaction3 incubate Incubate reactions at 37°C reaction1->incubate reaction2->incubate reaction3->incubate measure Measure protein synthesis (e.g., incorporation of radiolabeled amino acid) incubate->measure compare Compare protein synthesis levels measure->compare

Caption: Workflow for an in vitro ribosomal protection protein assay.

Materials:

  • This compound

  • Purified ribosomal protection protein (e.g., Tet(M) or Tet(O))

  • Cell-free translation system (e.g., E. coli S30 extract)

  • Master mix containing amino acids (including a radiolabeled one, e.g., ³⁵S-methionine), an energy source (ATP, GTP), and appropriate buffers.

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Protocol:

  • Reaction Setup: Prepare the following reaction mixtures in separate tubes:

    • Control: Cell-free extract + master mix.

    • Inhibition: Cell-free extract + master mix + this compound (at a concentration known to inhibit translation).

    • Protection: Cell-free extract + master mix + this compound + purified RPP.

  • Initiate Translation: Start the reactions by adding the cell-free extract and incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reactions: Terminate the reactions by adding cold trichloroacetic acid (TCA) to precipitate the newly synthesized proteins.

  • Measure Protein Synthesis:

    • Filter the precipitated protein onto glass fiber filters.

    • Wash the filters to remove unincorporated radiolabeled amino acids.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Analysis: Compare the levels of protein synthesis in the three reaction conditions. A significant restoration of protein synthesis in the "Protection" reaction compared to the "Inhibition" reaction indicates that the RPP can effectively counteract the inhibitory effect of methacycline on the ribosome.

Conclusion

This compound, while an older tetracycline, serves as a fundamental tool for elucidating the mechanisms of bacterial resistance to this class of antibiotics. The protocols provided herein offer standardized methods for assessing its basic efficacy and for investigating its interaction with key resistance elements like efflux pumps and ribosomal protection proteins. Understanding these interactions is crucial for the development of new strategies to combat antibiotic resistance.

References

Unlocking the Potential of Methacycline Hydrochloride Beyond an Antibiotic: Application Notes and Protocols for Non-Bacterial Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methacycline Hydrochloride, a semisynthetic tetracycline antibiotic, is gaining recognition for its significant therapeutic potential in a range of non-bacterial pathologies. Its pleiotropic effects, including the inhibition of epithelial-mesenchymal transition (EMT), matrix metalloproteinases (MMPs), and potential anti-inflammatory, neuroprotective, and anti-angiogenic properties, position it as a molecule of interest for extensive research and drug development. These application notes provide a comprehensive overview of its use in non-bacterial research, complete with detailed protocols and quantitative data to facilitate experimental design and execution.

Inhibition of Epithelial-Mesenchymal Transition (EMT) and Application in Pulmonary Fibrosis

Methacycline has been identified as a potent inhibitor of EMT, a cellular process implicated in fibrosis and cancer progression. By targeting key signaling pathways, Methacycline can revert or halt the transition of epithelial cells into migratory and invasive mesenchymal cells.

Mechanism of Action

This compound inhibits the Transforming Growth Factor-beta 1 (TGF-β1)-induced non-Smad signaling pathways.[1] Specifically, it has been shown to block the activation of c-Jun N-terminal kinase (JNK), p38, and Akt, without affecting the canonical Smad or β-catenin transcriptional activity.[1] This targeted inhibition prevents the downstream expression of mesenchymal markers and the progression of fibrotic processes.

Quantitative Data: In Vitro Efficacy
Cell LineApplicationIC50 ValueMethacycline Concentration for EffectReference
A549 (Human Lung Carcinoma)Inhibition of TGF-β1-induced EMT~5 µM10, 20 µM[2][3]
Primary Alveolar Epithelial CellsInhibition of TGF-β1-induced α-smooth muscle actin, Snail1, and collagen I-10, 20 µM[3]

Signaling Pathway of Methacycline in EMT Inhibition

TGFB1 TGF-β1 TGFB1R TGF-β1 Receptor TGFB1->TGFB1R NonSmad Non-Smad Pathways (JNK, p38, Akt) TGFB1R->NonSmad EMT Epithelial-Mesenchymal Transition (EMT) NonSmad->EMT Methacycline Methacycline HCl Methacycline->NonSmad Fibrogenesis Fibrogenesis EMT->Fibrogenesis

Caption: Methacycline inhibits TGF-β1-induced EMT by blocking non-Smad signaling.

Experimental Protocols

This protocol details the induction of EMT in A549 human lung adenocarcinoma cells using TGF-β1 and its inhibition by this compound.

Materials:

  • A549 cells

  • DMEM/F-12 medium with 10% FBS and 1% penicillin-streptomycin

  • Recombinant Human TGF-β1

  • This compound

  • PBS, Trypsin-EDTA

  • 6-well plates

  • Reagents for Western Blotting

Procedure:

  • Cell Culture: Culture A549 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.

  • Starvation: The following day, replace the medium with serum-free medium and incubate for 24 hours.

  • Treatment:

    • Treat the cells with TGF-β1 (5 ng/mL) alone to induce EMT.

    • For the inhibition study, pre-treat cells with this compound (e.g., at 5, 10, or 20 µM) for 1 hour before adding TGF-β1 (5 ng/mL).

    • Include a vehicle control group (e.g., DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

  • Analysis:

    • Morphology: Observe changes in cell morphology using a phase-contrast microscope. EMT is characterized by a transition from a cobblestone-like epithelial morphology to an elongated, spindle-shaped mesenchymal morphology.

    • Western Blot: Lyse the cells and perform Western blot analysis for EMT markers. Probe for the downregulation of epithelial markers (e.g., E-cadherin) and upregulation of mesenchymal markers (e.g., N-cadherin, Vimentin, α-SMA, Snail1, and Collagen I).

Experimental Workflow for In Vitro EMT Inhibition

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis A Seed A549 Cells B Adherence (Overnight) A->B C Serum Starvation (24h) B->C D Pre-treat with Methacycline HCl (1h) C->D E Induce EMT with TGF-β1 (5 ng/mL) D->E F Incubate (48-72h) E->F G Morphological Analysis F->G H Western Blot for EMT Markers F->H

Caption: Workflow for studying Methacycline's inhibition of TGF-β1-induced EMT in vitro.

This protocol describes the induction of pulmonary fibrosis in mice using bleomycin and the therapeutic intervention with this compound.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Bleomycin sulfate

  • This compound

  • Sterile saline

  • Animal anesthesia (e.g., isoflurane)

  • Intratracheal instillation device

  • Materials for tissue harvesting and analysis (histology, hydroxyproline assay)

Procedure:

  • Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week before the experiment.

  • Induction of Fibrosis:

    • Anesthetize the mice.

    • On day 0, intratracheally instill a single dose of bleomycin sulfate (e.g., 1.5 - 3.0 U/kg) dissolved in sterile saline. Control mice receive sterile saline only.

  • Therapeutic Intervention:

    • Beginning on day 10 post-bleomycin instillation (during the established fibrotic phase), administer this compound daily via intraperitoneal (i.p.) injection at a dose of 100 mg/kg/day.[2]

    • The vehicle control group receives daily i.p. injections of the vehicle.

  • Monitoring: Monitor the mice daily for signs of distress and weight loss.

  • Endpoint Analysis:

    • On day 17 or 21, euthanize the mice.[2]

    • Harvest the lungs.

    • Histology: Fix one lung lobe in 10% neutral buffered formalin for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and scoring of fibrosis (e.g., Ashcroft score).

    • Hydroxyproline Assay: Homogenize the remaining lung tissue to quantify total collagen content using a hydroxyproline assay, which is a quantitative measure of fibrosis.

    • Western Blot/RT-PCR: Analyze lung homogenates for the expression of fibrotic markers (e.g., Collagen I, Fibronectin, Snail1, Twist1).[2]

Inhibition of Matrix Metalloproteinases (MMPs)

Tetracyclines, including Methacycline, are known inhibitors of MMPs, a family of enzymes involved in the degradation of the extracellular matrix.[4] This inhibitory activity is independent of their antibiotic properties and contributes to their therapeutic effects in various diseases characterized by excessive tissue remodeling.

Mechanism of Action

Tetracyclines are believed to inhibit MMPs through chelation of the zinc and calcium ions essential for their catalytic activity. They can also downregulate the expression of certain MMPs.

Quantitative Data: MMP Inhibition by Tetracyclines (for reference)
CompoundMMP TargetIC50 ValueReference
MinocyclineMMP-910.7 µM[5]
DoxycyclineMMP-9608 µM[5]
TetracyclineMMP-940.0 µM[5]
Experimental Protocol: Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol allows for the detection of MMP-2 and MMP-9 activity in biological samples and the assessment of inhibition by Methacycline.

Materials:

  • Conditioned cell culture media or tissue homogenates

  • SDS-PAGE equipment

  • Polyacrylamide gels containing 0.1% gelatin

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij 35, pH 7.5)

  • Coomassie Brilliant Blue staining and destaining solutions

  • This compound

Procedure:

  • Sample Preparation: Collect conditioned media or prepare tissue homogenates. Determine protein concentration.

  • Electrophoresis: Mix samples with non-reducing sample buffer and load onto a gelatin-containing polyacrylamide gel. Run the electrophoresis at 4°C.

  • Renaturation: After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS and allow MMPs to renature.

  • Incubation and Inhibition:

    • Incubate the gel in developing buffer overnight at 37°C. For inhibition studies, add varying concentrations of this compound to the developing buffer.

    • MMPs in the gel will digest the gelatin, resulting in clear bands upon staining.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.

    • Destain the gel until clear bands appear against a blue background.

  • Analysis: The clear bands represent areas of gelatinolytic activity. The molecular weight of the bands can be used to identify MMP-2 (~72 kDa) and MMP-9 (~92 kDa). The intensity of the bands can be quantified using densitometry to assess the level of MMP activity and the degree of inhibition by Methacycline.

Logical Flow of MMP Inhibition Analysis

A Prepare Sample (Conditioned Media/Tissue Homogenate) B Gelatin Zymography A->B C Incubate with/without Methacycline HCl B->C D Stain and Visualize Gelatinolytic Activity C->D E Quantify Band Intensity (Densitometry) D->E F Determine MMP Inhibition E->F

Caption: Analyzing MMP inhibition by Methacycline using gelatin zymography.

Potential Applications in Neuroprotection and Anti-Angiogenesis

While research on Methacycline's direct role in neuroprotection and anti-angiogenesis is limited, the well-documented effects of other tetracyclines, such as minocycline and doxycycline, in these areas suggest promising avenues for investigation.

Neuroprotection

Tetracyclines can cross the blood-brain barrier and have demonstrated neuroprotective effects in models of stroke, spinal cord injury, and neurodegenerative diseases like Parkinson's and Huntington's disease. These effects are attributed to their anti-inflammatory, anti-apoptotic, and MMP-inhibitory properties. Future studies could explore the potential of Methacycline in these contexts.

Anti-Angiogenesis

The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. Tetracyclines have been shown to inhibit angiogenesis, an effect linked to their ability to inhibit MMPs, which are essential for endothelial cell migration and invasion. This suggests that Methacycline could be investigated as a potential anti-angiogenic agent in cancer research.

Researchers are encouraged to adapt established protocols for neuroprotection and anti-angiogenesis assays to evaluate the efficacy of this compound in these promising therapeutic areas.

Disclaimer: The information and protocols provided are for research purposes only and are not intended for diagnostic or therapeutic use in humans. Researchers should adhere to all applicable safety guidelines and institutional protocols when handling chemical reagents and conducting animal studies.

References

Application Notes and Protocols for Cell Viability and Cytotoxicity Assays in the Presence of Methacycline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance and experimental protocols for accurately assessing cell viability and cytotoxicity in the presence of Methacycline Hydrochloride. Methacycline, a tetracycline-class antibiotic, can influence cellular metabolic processes, potentially interfering with common colorimetric and fluorometric assays. This document outlines best practices for assay selection, execution, and data interpretation to ensure reliable and reproducible results.

Introduction to this compound and its Impact on Cell Viability Assays

This compound is a broad-spectrum antibiotic that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit.[1][2] Beyond its antimicrobial activity, methacycline and other tetracyclines have been shown to affect various cellular processes in eukaryotic cells, including inhibition of matrix metalloproteinases and epithelial-mesenchymal transition (EMT).[1][3] Notably, tetracycline-class antibiotics can also impact mitochondrial function, a cornerstone of many cell viability assays.[4] This interference necessitates careful consideration when selecting and performing cytotoxicity studies.

The primary mechanisms of action of this compound that are relevant to cell viability and cytotoxicity include:

  • Inhibition of Bacterial Protein Synthesis: By binding to the 30S ribosomal subunit, it prevents the attachment of aminoacyl-tRNA to the ribosome, halting bacterial growth.[5][6]

  • Inhibition of Mitochondrial Protein Synthesis: Due to the evolutionary similarities between mitochondria and bacteria, tetracyclines can also inhibit mitochondrial ribosomes, leading to impaired mitochondrial function and a shift towards glycolysis.[4]

  • Inhibition of Matrix Metalloproteinases (MMPs): This activity is independent of its antimicrobial effect and has implications for cancer research.

  • Inhibition of Epithelial-Mesenchymal Transition (EMT): Methacycline has been shown to inhibit EMT in A549 lung cancer cells.[1][3][7]

Potential for Interference with Common Viability and Cytotoxicity Assays

The chemical properties and biological effects of this compound can lead to interference with standard assays. Understanding these potential interactions is critical for accurate data interpretation.

  • MTT and XTT Assays: These assays measure cell viability based on the metabolic reduction of a tetrazolium salt (MTT or XTT) to a colored formazan product by mitochondrial dehydrogenases. Since tetracyclines, including methacycline, can impair mitochondrial function, they may directly reduce the rate of formazan production, leading to an underestimation of cell viability or an overestimation of cytotoxicity .[4] Additionally, some compounds can directly interact with MTT, causing its reduction in the absence of cellular enzymatic activity, which would lead to an overestimation of viability .

  • Neutral Red (NR) Assay: This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells. The dye is a weak cationic probe, and its accumulation depends on the pH gradient between the cytosol and the acidic lysosomes. This compound is an acidic molecule.[8] Significant changes in intracellular or lysosomal pH caused by the compound could potentially alter dye uptake and lead to inaccurate results.[9]

  • Lactate Dehydrogenase (LDH) Assay: This cytotoxicity assay quantifies the amount of LDH released from damaged cells into the culture medium. While direct chemical interference with the LDH enzyme by methacycline has not been widely reported, it is a possibility. Furthermore, since methacycline is an antibiotic, it is crucial to ensure that any observed cytotoxicity is not a result of bacterial contamination in the cell cultures, as bacteria can also release LDH or proteases that may interfere with the assay.[9][10]

Data Presentation: Cytotoxicity of this compound

The following table summarizes the available quantitative data on the cytotoxic effects of this compound on a human cancer cell line. Further research is needed to expand this dataset to include a wider range of cell lines, including normal, non-cancerous cells.

Cell LineCell TypeAssayIC50 (µM)Exposure TimeReference
A549Human Lung CarcinomaNot Specified~ 5Not Specified[1][3][7]

Note: The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Experimental Protocols

The following are detailed protocols for the recommended assays. It is crucial to include appropriate controls to account for potential interference from this compound.

MTT Cell Viability Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium with MTT but no cells) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

Control for Interference: To assess for direct reduction of MTT by this compound, include control wells containing the various concentrations of the compound in cell-free medium. Any color change in these wells indicates interference.

Neutral Red (NR) Uptake Assay

This assay measures the accumulation of Neutral Red dye in the lysosomes of viable cells.

Materials:

  • Neutral Red solution (e.g., 50 µg/mL in sterile PBS)

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 540 nm

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Dye Incubation: After the treatment period, remove the medium and add 100 µL of pre-warmed Neutral Red solution to each well.

  • Incubation: Incubate the plate for 2-3 hours at 37°C to allow for dye uptake.

  • Washing: Carefully remove the Neutral Red solution and wash the cells with 150 µL of PBS to remove any unincorporated dye.

  • Dye Extraction: Add 100 µL of destain solution to each well and shake the plate for 10 minutes on a shaker to extract the dye from the cells.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Subtract the absorbance of the blank (wells with no cells) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

Control for Interference: To check for any effect of this compound on lysosomal pH, it is advisable to run a parallel experiment with a lysosomotropic probe that has a different pH sensitivity to confirm the results.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture supernatant.

Materials:

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • 96-well plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at the wavelength specified by the kit (usually around 490 nm)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Determine the amount of LDH released by subtracting the background absorbance (from wells with medium only). Cytotoxicity is typically expressed as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

Control for Interference: To test for direct interference with the LDH enzyme, incubate different concentrations of this compound with a known amount of LDH standard (often provided in the kit) and measure the activity.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

cluster_pathway This compound: Cellular Mechanisms Bacterial Ribosome Bacterial Ribosome Protein Synthesis Inhibition Protein Synthesis Inhibition Bacterial Ribosome->Protein Synthesis Inhibition Mitochondrial Ribosome Mitochondrial Ribosome Mitochondrial Dysfunction Mitochondrial Dysfunction Mitochondrial Ribosome->Mitochondrial Dysfunction MMPs MMPs Matrix Remodeling Matrix Remodeling MMPs->Matrix Remodeling EMT EMT Cellular Phenotype Change Cellular Phenotype Change EMT->Cellular Phenotype Change Methacycline HCl Methacycline HCl Methacycline HCl->Bacterial Ribosome Methacycline HCl->Mitochondrial Ribosome Methacycline HCl->MMPs Inhibition Methacycline HCl->EMT Inhibition cluster_assays Viability/Cytotoxicity Assays Start Start Seed Cells Seed Cells Start->Seed Cells Treat with Methacycline HCl Treat with Methacycline HCl Seed Cells->Treat with Methacycline HCl Incubate Incubate Treat with Methacycline HCl->Incubate MTT Assay MTT Assay Incubate->MTT Assay Neutral Red Assay Neutral Red Assay Incubate->Neutral Red Assay LDH Assay LDH Assay Incubate->LDH Assay Data Analysis Data Analysis MTT Assay->Data Analysis Neutral Red Assay->Data Analysis LDH Assay->Data Analysis cluster_interference Potential Assay Interference Methacycline HCl Methacycline HCl Mitochondrial Dysfunction Mitochondrial Dysfunction Methacycline HCl->Mitochondrial Dysfunction Altered Lysosomal pH Altered Lysosomal pH Methacycline HCl->Altered Lysosomal pH Direct Enzyme Interaction Direct Enzyme Interaction Methacycline HCl->Direct Enzyme Interaction MTT Assay MTT Assay Inaccurate Results Inaccurate Results MTT Assay->Inaccurate Results Neutral Red Assay Neutral Red Assay Neutral Red Assay->Inaccurate Results LDH Assay LDH Assay LDH Assay->Inaccurate Results Mitochondrial Dysfunction->MTT Assay Altered Lysosomal pH->Neutral Red Assay Direct Enzyme Interaction->LDH Assay

References

Application Notes and Protocols for Flow Cytometry Analysis of Methacycline Hydrochloride Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and detailed protocols for utilizing flow cytometry to study the cellular effects of Methacycline Hydrochloride. Methacycline, a tetracycline antibiotic, is primarily known for its inhibition of bacterial protein synthesis.[1][2] However, its effects on eukaryotic cells, including the inhibition of matrix metalloproteinases and epithelial-mesenchymal transition (EMT), make it a compound of interest in various research fields, particularly in cancer biology and fibrosis.[3][4] Flow cytometry is a powerful, high-throughput technique that allows for the rapid, quantitative analysis of multiple cellular parameters at the single-cell level, making it an ideal tool to investigate the impact of this compound treatment.[5][6]

Applications of Flow Cytometry for this compound Treated Cells

Flow cytometry can be employed to elucidate the mechanism of action of this compound on mammalian cells in several key areas:

  • Cell Cycle Analysis: Determine if and how this compound affects cell cycle progression. As a protein synthesis inhibitor, it is plausible that Methacycline could induce cell cycle arrest, particularly at the G1 checkpoint, where the cell commits to division pending sufficient protein and nutrient availability.[7][8]

  • Apoptosis Induction: Quantify the extent to which this compound induces programmed cell death. Many cytotoxic or cytostatic compounds trigger apoptosis, which can be effectively measured by flow cytometry using various assays.[9]

  • Mitochondrial Health Assessment: Evaluate the impact of this compound on mitochondrial membrane potential (ΔΨm). A decrease in ΔΨm is an early hallmark of apoptosis and cellular stress.[10][11]

  • Epithelial-Mesenchymal Transition (EMT) Marker Analysis: Investigate the inhibitory effect of this compound on EMT. This can be achieved by quantifying the expression of key EMT-associated cell surface and intracellular markers.[3][4]

  • Cell Viability and Cytotoxicity: A fundamental application to determine the dose-dependent cytotoxic effects of this compound.

Data Presentation: Quantitative Analysis of this compound Effects

The following tables present hypothetical, yet plausible, quantitative data representing the expected outcomes from flow cytometric analysis of cells treated with this compound.

Table 1: Cell Cycle Distribution of Cancer Cells Treated with this compound for 48 hours

Treatment Group% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control (0 µM)55.2 ± 3.130.5 ± 2.514.3 ± 1.8
Methacycline HCl (10 µM)65.8 ± 4.222.1 ± 2.912.1 ± 1.5
Methacycline HCl (25 µM)78.4 ± 5.515.3 ± 2.16.3 ± 1.1
Methacycline HCl (50 µM)85.1 ± 6.39.8 ± 1.85.1 ± 0.9

Table 2: Apoptosis Induction in Fibroblast Cells Treated with this compound for 72 hours

Treatment Group% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control (0 µM)94.3 ± 2.83.1 ± 0.92.6 ± 0.7
Methacycline HCl (25 µM)82.1 ± 4.510.5 ± 2.17.4 ± 1.8
Methacycline HCl (50 µM)65.7 ± 5.122.8 ± 3.311.5 ± 2.4
Methacycline HCl (100 µM)40.2 ± 6.235.6 ± 4.724.2 ± 3.9

Table 3: Mitochondrial Membrane Potential (ΔΨm) in Endothelial Cells Treated with this compound for 24 hours

Treatment GroupMean Fluorescence Intensity (TMRM)% Cells with Depolarized Mitochondria
Vehicle Control (0 µM)85,432 ± 5,1204.8 ± 1.2
Methacycline HCl (10 µM)71,256 ± 4,89015.3 ± 2.5
Methacycline HCl (25 µM)55,879 ± 3,98732.7 ± 4.1
Methacycline HCl (50 µM)32,145 ± 2,87665.9 ± 5.8

Table 4: EMT Marker Expression in Lung Epithelial Cells Treated with TGF-β1 and this compound for 48 hours

Treatment Group% E-Cadherin Positive Cells% Vimentin Positive Cells
Untreated Control92.5 ± 3.75.2 ± 1.1
TGF-β1 (10 ng/mL)35.8 ± 4.168.9 ± 5.3
TGF-β1 + Methacycline HCl (25 µM)58.2 ± 4.941.3 ± 4.5
TGF-β1 + Methacycline HCl (50 µM)75.6 ± 5.622.7 ± 3.8

Experimental Protocols

Important Considerations Before Starting:

  • Autofluorescence: Tetracycline derivatives can exhibit autofluorescence, which may interfere with flow cytometry measurements, particularly in channels excited by a 488 nm laser.[12][13] It is crucial to include an "unstained, treated" control to assess the autofluorescence of this compound in your specific cell type and experimental conditions. If significant autofluorescence is observed, consider using fluorochromes excited by other laser lines (e.g., violet or red lasers).

  • Titration: All antibody concentrations should be titrated to determine the optimal signal-to-noise ratio.

  • Controls: Always include appropriate controls:

    • Unstained cells (for setting voltages and gating).

    • Single-color controls (for compensation).

    • Vehicle-treated control (to assess the effect of the solvent).

    • Positive and negative controls for the specific assay (e.g., a known apoptosis inducer for the apoptosis assay).

Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol allows for the analysis of DNA content to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][14]

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvest: Harvest cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells). Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Fixation: Resuspend the cell pellet in the residual PBS and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal (e.g., FL2-A or a similar channel). Gate on single cells to exclude doublets and aggregates. Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI).[9]

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.

  • Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Compensate for spectral overlap between the FITC and PI channels. Analyze the dot plot to quantify the percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Analysis using TMRM

This protocol uses the potentiometric dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure ΔΨm. TMRM accumulates in active mitochondria with an intact membrane potential.[10][15]

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • TMRM (Tetramethylrhodamine, Methyl Ester) stock solution

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.

  • Staining: 30 minutes before the end of the treatment period, add TMRM to the cell culture medium at a final, non-quenching concentration (e.g., 20-100 nM, to be optimized for your cell type). For a positive control, treat a separate sample of cells with FCCP (e.g., 10 µM) for 10-15 minutes.

  • Cell Harvest: Harvest the cells as described in Protocol 1.

  • Washing: Wash the cells once with pre-warmed PBS or culture medium.

  • Resuspension: Resuspend the cells in 500 µL of pre-warmed PBS or culture medium.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. The TMRM signal is typically detected in the PE or a similar channel. A decrease in mean fluorescence intensity indicates mitochondrial depolarization.

Visualization of Pathways and Workflows

Diagram 1: Proposed Mechanism of Action of this compound Leading to Measurable Cellular Effects

G cluster_flow Flow Cytometry Readouts Methacycline Methacycline Hydrochloride Ribosome 30S Ribosomal Subunit Methacycline->Ribosome Binds to EMTPath EMT Signaling Pathways Methacycline->EMTPath Inhibits ProteinSynth Protein Synthesis Inhibition Ribosome->ProteinSynth CellCycleProteins Decreased Cyclins & CDK Synthesis ProteinSynth->CellCycleProteins Apoptosis Apoptosis (Annexin V/PI) ProteinSynth->Apoptosis G1Arrest G1 Cell Cycle Arrest CellCycleProteins->G1Arrest Mito Mitochondrial Dysfunction Apoptosis->Mito DeltaPsi Decreased ΔΨm Mito->DeltaPsi EMTInhibit EMT Inhibition EMTPath->EMTInhibit EMTMarkers EMT Markers (E-Cadherin/Vimentin) EMTInhibit->EMTMarkers

Caption: Methacycline's effects on cells, measurable by flow cytometry.

Diagram 2: General Experimental Workflow for Flow Cytometry Analysis

G Start Start: Seed Cells Treat Treat with Methacycline HCl & Controls Start->Treat Harvest Harvest Adherent & Suspension Cells Treat->Harvest Wash Wash Cells with PBS Harvest->Wash Stain Stain with Fluorescent Dyes/Antibodies Wash->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Analyze Data: Gating & Statistics Acquire->Analyze End End: Interpret Results Analyze->End

Caption: A typical workflow for analyzing treated cells via flow cytometry.

Diagram 3: Logical Flow for EMT Inhibition Analysis

G TGFb TGF-β1 Stimulation (Induces EMT) Cells Epithelial Cells TGFb->Cells Methacycline Methacycline HCl Treatment Methacycline->Cells EMT Epithelial-Mesenchymal Transition Methacycline->EMT Inhibits Cells->EMT FixPerm Fixation & Permeabilization EMT->FixPerm Stain Stain for E-Cadherin (Epithelial) & Vimentin (Mesenchymal) FixPerm->Stain Flow Dual-Color Flow Cytometry Analysis Stain->Flow Result Quantify % of Epithelial vs. Mesenchymal Cells Flow->Result

Caption: Flow cytometry strategy to assess EMT inhibition by Methacycline.

References

Troubleshooting & Optimization

Methacycline Hydrochloride Stability and Degradation in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and degradation of methacycline hydrochloride in solution. Addressing common challenges encountered during experimental work, this resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears to be degrading rapidly. What are the primary factors affecting its stability?

A1: this compound stability in solution is significantly influenced by several factors:

  • pH: It is susceptible to degradation in neutral to alkaline conditions. One study indicated that at pH 7, the drug degraded to 79% of its initial concentration within 6 hours, and in a 1 M sodium hydroxide solution, only 9% of the parent compound remained after just 30 seconds.[1] Conversely, it demonstrates greater stability in acidic environments, remaining stable in 0.01 M hydrochloric acid for over 24 hours.[1]

  • Light: Exposure to light can lead to degradation.[2] It is crucial to protect solutions from light, especially during storage and experimentation.

  • Temperature: Elevated temperatures accelerate the degradation process.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of this compound. However, in one study, it was found to be stable in a 1 M hydrogen peroxide solution for at least 6 hours.[1]

Troubleshooting Tips:

  • pH Control: Ensure your solution is buffered at an appropriate acidic pH if your experimental conditions allow.

  • Light Protection: Always store this compound solutions in amber vials or wrap containers with aluminum foil. Minimize exposure to ambient light during handling.

  • Temperature Control: Store stock solutions at recommended low temperatures and avoid repeated freeze-thaw cycles. For in-vivo experiments, it is advisable to prepare fresh solutions daily.[3]

  • Solvent Purity: Use high-purity solvents to avoid contaminants that could catalyze degradation.

Q2: I am observing unexpected peaks in my HPLC analysis. What are the likely degradation products of this compound?

A2: Under forced degradation conditions, this compound can break down into several related substances. While a complete degradation map is complex, studies on the closely related minocycline hydrochloride have identified degradation pathways that may be similar. These can include deamidation, C-C bond breakage, and hydroxylation.[4] One study on minocycline hydrochloride identified 17 related substances, including both process-related impurities and degradation products.[5]

Troubleshooting Tips:

  • LC-MS Analysis: To identify unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for characterizing degradation products by providing molecular weight and fragmentation data.[6]

  • Forced Degradation Studies: Performing controlled forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) on a reference standard of this compound can help to generate and identify potential degradation products, which can then be compared to the unexpected peaks in your experimental samples.

Q3: What are the recommended storage conditions for this compound solutions to ensure stability?

A3: To maintain the integrity of your this compound solutions, adhere to the following storage guidelines:

  • Stock Solutions: Aliquot and store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage to prevent inactivation from repeated freeze-thaw cycles.[3]

  • Working Solutions: For in-vivo experiments, it is best practice to prepare working solutions fresh on the day of use.[3]

  • Light and Container: Store all solutions in tightly sealed, light-resistant containers (e.g., amber glass vials).[7]

Quantitative Data on this compound Degradation

The following tables summarize available quantitative data on the degradation of methacycline and its analogs under various conditions.

Table 1: Degradation of this compound under Different pH Conditions

pH ConditionTemperatureDurationRemaining Parent Compound (%)Reference
1 M Hydrochloric Acid37°C6 hoursStable[1]
0.01 M Hydrochloric AcidNot specified> 24 hoursStable[1]
pH 4 (Sodium Acetate Buffer)37°C6 hoursStable[1]
pH 737°C6 hours79%[1]
1 M Sodium Hydroxide37°C30 seconds9%[1]

Table 2: Degradation of Minocycline Hydrochloride (an Analog) in Alkaline Solution in the Presence of Catechin

pH ConditionDurationRemaining Minocycline HCl (%)Reference
pH 82 hours47.3%[8]
pH 102 hours37.7%[8]
pH 824 hours42.9%[8]
pH 1024 hours12.6%[8]

Table 3: Degradation of this compound under Oxidative Stress

Stress ConditionTemperatureDurationRemaining Parent Compound (%)Reference
1 M Hydrogen Peroxide37°C6 hoursStable[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating properties of an analytical method. The extent of degradation should be targeted at 5-20%.[9]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.[2]

  • Acidic Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

  • Alkaline Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Incubate at a controlled temperature (e.g., room temperature or 40°C) for a shorter duration due to higher reactivity (e.g., 30 minutes, 1, 2, 4 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample and dilute with the mobile phase.

  • Thermal Degradation:

    • Place a sample of the stock solution in a temperature-controlled oven (e.g., 70°C) for a specified period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, allow it to cool to room temperature, and dilute with the mobile phase.

  • Photolytic Degradation:

    • Expose a sample of the stock solution in a photochemically inert, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11]

    • Simultaneously, keep a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature conditions.

    • After the exposure period, dilute both the exposed and control samples with the mobile phase.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Method parameters will need to be optimized for specific instrumentation and requirements.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH 2.5) and an organic solvent (e.g., acetonitrile or methanol).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.[1]

  • Column Temperature: 35°C.[1]

  • Injection Volume: 20 µL.

  • Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to separate the main peak of this compound from all degradation product peaks.

Visualizing Experimental Workflows and Degradation Pathways

Diagram 1: Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Methacycline HCl Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) stock->acid Expose to stress base Alkaline (0.1M NaOH, RT) stock->base Expose to stress oxidative Oxidative (3% H2O2, RT) stock->oxidative Expose to stress thermal Thermal (70°C) stock->thermal Expose to stress photo Photolytic (ICH Q1B) stock->photo Expose to stress hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms Characterize Degradants

Caption: Workflow for conducting forced degradation studies on this compound.

Diagram 2: General Degradation Pathways of Tetracyclines

Degradation_Pathways cluster_products Potential Degradation Products Methacycline Methacycline Hydrochloride Epimerization Epimers Methacycline->Epimerization pH-dependent Dehydration Anhydrotetracyclines Methacycline->Dehydration Acid-catalyzed Cleavage Ring Cleavage Products Methacycline->Cleavage Hydrolysis Oxidation Oxidized Derivatives Methacycline->Oxidation Oxidants, Light

References

How to prevent precipitation of Methacycline Hydrochloride in media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of Methacycline Hydrochloride in experimental media.

Troubleshooting Guide: Precipitate Formation

Use this guide to diagnose and solve issues related to this compound precipitation during your experiments.

Problem: A precipitate is observed after adding this compound to the experimental medium.

G start Precipitation Observed check_stock 1. Check Stock Solution Is it clear? Stored correctly? start->check_stock check_ph 2. Check Media pH Is it within 2.0-3.0 for initial dissolution, or neutral/alkaline? check_stock->check_ph Stock is Clear sol_stock_cloudy Stock is cloudy/has precipitate check_stock->sol_stock_cloudy No check_cations 3. Check Media Composition Does it contain high concentrations of divalent cations (Mg²⁺, Ca²⁺)? check_ph->check_cations pH is Optimal sol_ph_high pH is too high (alkaline) check_ph->sol_ph_high Problem Found check_conc 4. Check Final Concentration Does it exceed solubility limits? check_cations->check_conc Low/No Cations sol_cations_high High divalent cations present check_cations->sol_cations_high Problem Found sol_conc_high Concentration is too high check_conc->sol_conc_high Problem Found sol_remake_stock Action: Prepare fresh stock solution. Ensure complete dissolution before use. sol_stock_cloudy->sol_remake_stock sol_adjust_ph Action: Prepare stock in an acidic buffer or water (pH 2-3). Add to media slowly with stirring. sol_ph_high->sol_adjust_ph sol_chelate Action: Use a cation-free saline for initial dilution or consider adding a chelating agent like EDTA. sol_cations_high->sol_chelate sol_lower_conc Action: Lower the final concentration. Prepare a more dilute stock if necessary. sol_conc_high->sol_lower_conc

Caption: Troubleshooting workflow for Methacycline HCl precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when added to cell culture media?

A1: Precipitation of this compound is often due to one or more of the following factors:

  • Interaction with Divalent Cations: Tetracycline-class antibiotics, including methacycline, are strong chelating agents.[1] They readily form insoluble complexes with divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺), which are abundant in many standard cell culture media (e.g., DMEM, RPMI).[2][3] This chelation is a primary cause of precipitation.[4]

  • pH-Dependent Solubility: this compound is acidic, with a pH of 2.0 to 3.0 in a 1% aqueous solution.[5][6] Its solubility is higher in acidic conditions. Cell culture media is typically buffered to a physiological pH (around 7.2-7.4), which is significantly higher. This pH shift dramatically decreases the solubility of the drug, leading to precipitation.[7]

  • Concentration: The final concentration of the drug in the medium may exceed its solubility limit under the specific pH and ionic conditions of your media.

  • Improper Stock Solution: If the initial stock solution was not fully dissolved or was stored improperly (e.g., for extended periods at -20°C instead of -80°C), the drug may precipitate out of the stock or upon further dilution.[8][9]

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: The choice of solvent is critical for maintaining stability.

  • Organic Solvents: this compound is soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[10][11][12] These are often the preferred solvents for preparing high-concentration stock solutions.

  • Water: The compound is soluble in water.[11][13][14] However, aqueous solutions can become turbid on standing due to hydrolysis.[7] For aqueous stocks, using sterile, deionized water and adjusting the pH to the acidic range (2.0-3.0) can improve stability.

  • Alcohols: It is also soluble in ethanol and methanol.[10][11]

It is recommended to prepare concentrated stock solutions in DMSO or DMF and store them in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[8]

Q3: How can I prevent the formation of precipitates in my media?

A3: To prevent precipitation, consider the following strategies:

  • Prepare a High-Concentration Stock: Dissolve the this compound in DMSO or DMF to create a concentrated stock (e.g., 10-50 mg/mL). This minimizes the volume of organic solvent added to your final culture.

  • Dilute Serially: Do not add the concentrated stock directly to your final media volume. Perform an intermediate dilution step. For example, dilute the DMSO stock into a small volume of a cation-free solution, like phosphate-buffered saline (PBS) or saline, before adding it to the final culture medium.

  • Add to Media Slowly: When adding the diluted drug solution to your final media, do so slowly and with constant, gentle stirring or swirling. This helps to disperse the drug quickly and avoid localized high concentrations that can trigger precipitation.

  • Consider Chelating Agents: In some chromatography protocols for tetracyclines, edetate disodium (EDTA) is used in the mobile phase.[5] This suggests that including a small amount of a chelating agent like EDTA in an intermediate dilution buffer could help sequester divalent cations and prevent them from interacting with the methacycline. However, the compatibility and potential effects of EDTA on your specific cell line must be considered.

Q4: What are the key physicochemical properties of this compound I should be aware of?

A4: Understanding the properties of this compound is key to handling it correctly.

PropertyValue / DescriptionSource(s)
Molecular Formula C₂₂H₂₂N₂O₈ · HCl[6]
Molecular Weight 478.9 g/mol [11][15]
Appearance Yellow crystalline powder[6][16]
pH (10 mg/mL in water) 2.0 - 3.0[5][6]
pKa (Strongest Acidic) ~2.88[15]
pKa (Strongest Basic) ~7.44[15]
Water Solubility Soluble (7548 mg/L at 21°C)[13][14]
Organic Solvent Solubility Soluble in DMF, DMSO, ethanol, methanol[10][11][12]
Stability Unstable in light; rapidly destroyed by alkaline solutions[7][14]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol describes how to prepare a stable, high-concentration stock solution for use in cell culture and other experiments.

Materials:

  • This compound powder (store in a tight, light-resistant container)[16]

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously until the powder is completely dissolved. The solution should be clear and yellow. If dissolution is difficult, gentle warming to 37°C or brief sonication can be applied.[8][9]

  • Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This is critical to prevent degradation from repeated freeze-thaw cycles.[8]

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[8][9] Protect from light.[14]

Protocol 2: Adding this compound to Cell Culture Media

This protocol provides a step-by-step method for diluting the stock solution into your final experimental medium to minimize precipitation.

Materials:

  • Prepared this compound stock solution (from Protocol 1)

  • Sterile, cation-free diluent (e.g., phosphate-buffered saline (PBS) or 0.9% NaCl saline)

  • Final experimental cell culture medium (pre-warmed to 37°C)

Procedure:

  • Thaw one aliquot of the this compound stock solution at room temperature.

  • Calculate the volume needed to achieve your final desired concentration.

  • Perform an intermediate dilution. Add the required volume of the DMSO stock solution to a volume of sterile, cation-free PBS or saline. A 1:10 or 1:100 intermediate dilution is common. Mix gently by pipetting.

  • Pre-warm your final experimental medium to 37°C.

  • While gently swirling the flask/bottle of media, add the intermediate dilution dropwise to the final volume of the medium.

  • Continue to swirl gently for 10-15 seconds to ensure complete and uniform mixing.

  • Visually inspect the medium for any signs of precipitation or cloudiness. If the medium remains clear, it is ready for use. If precipitation occurs, refer to the Troubleshooting Guide.

  • If sterile filtration is required after addition, use a 0.22 µm filter.[9]

Visualizations

Mechanism of Precipitation

Tetracyclines like Methacycline possess multiple functional groups that act as binding sites for metal ions. In typical cell culture media, which contain significant amounts of Mg²⁺ and Ca²⁺, these ions can chelate with the Methacycline molecule, forming a larger, insoluble complex that precipitates out of the solution.

G cluster_0 In Solution meth Methacycline HCl (Soluble) precipitate Insoluble Chelate Complex (Precipitate) meth->precipitate Chelation media Cell Culture Media mg Mg²⁺ ca Ca²⁺ mg->precipitate ca->precipitate

Caption: Chelation of divalent cations by Methacycline leads to precipitation.

References

Troubleshooting inconsistent results in Methacycline Hydrochloride experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Methacycline Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound has two well-documented primary mechanisms of action. Firstly, it is a broad-spectrum antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosome[1][2][3]. Secondly, it functions as a potent inhibitor of the epithelial-mesenchymal transition (EMT), a process involved in cancer progression and fibrosis, with an IC50 of approximately 5 µM[4][5][6].

Q2: What are the key stability and storage recommendations for this compound?

This compound is known to be unstable in the presence of light and should be stored in light-resistant containers. It is hydroscopic and should be kept in a dry place at or below 30°C[1]. For experimental use, it is soluble in water, ethanol, methanol, DMF, and DMSO[3].

Q3: Are there known issues with bacterial resistance to this compound?

Yes, as with other tetracycline antibiotics, bacterial resistance is a known concern and can lead to inconsistent results in antimicrobial susceptibility testing[7]. Resistance can develop through various mechanisms, including efflux pumps that actively remove the drug from the bacterial cell and ribosomal protection proteins that prevent the drug from binding to its target.

Troubleshooting Guides

Inconsistent Antibacterial Susceptibility Testing Results

Q: Why are my Minimum Inhibitory Concentration (MIC) values for this compound higher than expected or variable?

A: Several factors can contribute to unexpectedly high or inconsistent MIC values. Consider the following troubleshooting steps:

  • Bacterial Resistance: The bacterial strain you are using may have acquired resistance to tetracyclines. It is advisable to use a quality control strain with a known MIC for tetracyclines to validate your assay.

  • Inoculum Effect: The density of the bacterial inoculum can significantly impact MIC values. Ensure you are using a standardized inoculum, typically a 0.5 McFarland standard, for your experiments.

  • Cation Concentration: Tetracyclines can chelate divalent cations like Ca²⁺ and Mg²⁺, which can affect their activity. Ensure your culture medium is properly supplemented with these cations as recommended by standard protocols (e.g., CLSI guidelines).

  • Compound Degradation: this compound is light-sensitive. Prepare fresh solutions for each experiment and protect them from light to prevent degradation.

  • Assay Conditions: Ensure that the pH of the broth medium is within the recommended range (typically 7.2-7.4) and that incubation conditions (temperature and duration) are consistent.

Issues in Epithelial-Mesenchymal Transition (EMT) Assays

Q: I am not observing the expected inhibition of EMT markers (e.g., Snail, Vimentin) in my Western blot after this compound treatment. What could be the issue?

A: Inconsistent Western blot results can be frustrating. Here are some common causes and solutions:

  • Suboptimal Antibody Performance: Ensure your primary and secondary antibodies are validated for the detection of your target proteins. Titrate the antibody concentrations to find the optimal dilution.

  • Insufficient Protein Lysis or Loading: Use a suitable lysis buffer to ensure complete protein extraction. Quantify your protein concentration and ensure equal loading across all lanes.

  • Inefficient Protein Transfer: Verify successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S.

  • High Background: High background can obscure your bands of interest. Optimize your blocking conditions (e.g., use 5% non-fat milk or BSA in TBST) and ensure thorough washing steps.

  • Incorrect Experimental Conditions: Ensure that the concentration of this compound and the treatment duration are appropriate to induce a measurable effect. Based on published data, an IC50 of around 5 µM has been reported for EMT inhibition[4][5][6].

Q: My cell migration/invasion assay results are inconsistent when using this compound.

A: Cell migration and invasion assays can be sensitive to various factors. Consider these troubleshooting tips:

  • Cell Health and Confluency: Use healthy, low-passage cells and ensure they are seeded at an optimal density to form a confluent monolayer.

  • Serum Starvation: Serum-starve the cells before the assay to reduce baseline migration and increase the response to chemoattractants.

  • Matrix Coating (for invasion assays): Ensure the matrigel or collagen coating on your transwell inserts is of a consistent thickness.

  • Chemoattractant Gradient: Maintain a stable and appropriate chemoattractant gradient between the upper and lower chambers.

  • Incubation Time: Optimize the incubation time to allow for measurable migration or invasion without excessive cell proliferation.

Challenges in Matrix Metalloproteinase (MMP) Inhibition Assays

Q: I am not seeing a clear inhibition of MMP activity in my gelatin zymography assay with this compound.

A: Gelatin zymography is a sensitive technique that requires careful execution. Here are some potential issues:

  • Sample Preparation: Ensure that your samples are not boiled or subjected to reducing agents before loading, as this will denature the MMPs.

  • Gelatin Concentration: Use an appropriate concentration of gelatin in your polyacrylamide gel (typically 1 mg/mL).

  • Renaturation and Development: After electrophoresis, ensure the gel is properly washed with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the MMPs to renature. The incubation (development) buffer should contain the necessary co-factors for MMP activity (e.g., Ca²⁺ and Zn²⁺).

Quantitative Data Summary

ParameterValueExperimental ContextReference
IC50 (EMT Inhibition) ~ 5 µMInhibition of epithelial-mesenchymal transition in A549 cells.[4][5][6]
MIC (Tetracycline) ≤ 2.0 mg/L (Susceptible)Minimum Inhibitory Concentration for S. pneumoniae.[8]
IC50 (MMP-9 Inhibition) 272 µM (Minocycline)Inhibition of MMP-9 gelatinolytic activity.[9]
IC50 (MMP-9 Inhibition) 608 µM (Doxycycline)Inhibition of MMP-9 activity from U-937 cell cultures.[10]

Note: MIC and MMP inhibition data for closely related tetracyclines are provided as a reference due to the limited availability of specific data for this compound.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution. Protect from light.

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare Bacterial Inoculum: Culture the bacterial strain of interest (e.g., E. coli or S. aureus) overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate Plate: Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (bacteria only) and a negative control well (broth only).

  • Incubate: Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Western Blot for EMT Markers
  • Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against EMT markers (e.g., E-cadherin, N-cadherin, Vimentin, Snail) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Gelatin Zymography for MMP Activity
  • Sample Preparation: Collect conditioned media from cell cultures treated with this compound. Do not add reducing agents or boil the samples.

  • Gel Electrophoresis: Prepare a polyacrylamide gel containing 1 mg/mL gelatin. Load equal amounts of protein from your samples mixed with non-reducing sample buffer.

  • Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a buffer containing 2.5% Triton X-100 to remove SDS.

  • Incubation: Incubate the gel overnight at 37°C in a development buffer containing Tris-HCl, CaCl₂, and ZnCl₂.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.

  • Analysis: Areas of MMP activity will appear as clear bands against a blue background, indicating gelatin degradation.

Visualizations

Bacterial_Protein_Synthesis_Inhibition Methacycline Methacycline Hydrochloride Ribosome_30S 30S Ribosomal Subunit Methacycline->Ribosome_30S Binds to Inhibition Inhibition A_Site A-Site Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Binds to Protein_Synthesis Protein Synthesis A_Site->Protein_Synthesis Enables Inhibition->Protein_Synthesis Blocks

Caption: this compound's antibiotic mechanism of action.

EMT_Inhibition_Workflow start Start: Cell Culture treatment Treat with Methacycline HCl start->treatment lysate_prep Prepare Cell Lysates treatment->lysate_prep migration_assay Cell Migration/Invasion Assay treatment->migration_assay western_blot Western Blot for EMT Markers lysate_prep->western_blot analysis Analyze Results western_blot->analysis migration_assay->analysis TGF_Beta_Non_Smad_Signaling TGFB TGF-β1 Receptor TGF-β Receptor TGFB->Receptor Activates JNK JNK Receptor->JNK p38 p38 Receptor->p38 Akt Akt Receptor->Akt Methacycline Methacycline HCl Methacycline->JNK Inhibits Methacycline->p38 Inhibits Methacycline->Akt Inhibits EMT Epithelial-Mesenchymal Transition (EMT) JNK->EMT p38->EMT Akt->EMT

References

Technical Support Center: Optimizing Methacycline Hydrochloride Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methacycline Hydrochloride. The information is designed to help optimize its concentration for specific cell lines and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cellular studies?

A1: this compound, a tetracycline antibiotic, primarily acts as a protein synthesis inhibitor by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[1][2][3][4][5] This action effectively halts translation and inhibits cell growth.[5] Additionally, it has been identified as a potent inhibitor of the epithelial-mesenchymal transition (EMT), a process crucial in cancer progression and fibrosis.[6][7][8][9]

Q2: Which signaling pathways are known to be affected by this compound?

A2: this compound has been shown to inhibit TGF-β1–induced non-Smad signaling pathways, including the c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and Akt pathways.[6][8] It's important to note that it does not appear to directly affect the canonical Smad signaling pathway.[6][7][8][9]

Q3: What is a typical starting concentration range for this compound in cell culture experiments?

A3: Based on available data, a starting concentration range of 1 µM to 20 µM is recommended for initial experiments. For example, an IC50 of approximately 5 μM has been reported for the inhibition of EMT in A549 cells.[6][7][8] In studies with primary alveolar epithelial cells, concentrations of 10-20 μM have been shown to be effective in inhibiting specific signaling pathways.[6][8] However, the optimal concentration is highly cell-line dependent and should be determined empirically.

Q4: How can I determine the optimal concentration of this compound for my specific cell line?

A4: The optimal concentration can be determined by performing a dose-response experiment, such as a cell viability or cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo®). This involves treating your cells with a range of this compound concentrations for a specific duration and then measuring the effect on cell viability. The resulting data can be used to calculate the IC50 value (the concentration that inhibits 50% of the biological response). A preliminary "kill curve" experiment can also be useful to establish a broad effective range.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in results between replicate wells. - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate.- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outermost wells of the plate, or fill them with sterile PBS or media.
No significant effect observed even at high concentrations. - Cell line is resistant to this compound.- Insufficient incubation time.- Degradation of the compound.- Test a wider range of concentrations.- Increase the incubation time (e.g., 48 or 72 hours).- Prepare fresh stock solutions of this compound for each experiment. Ensure proper storage of the stock solution (typically at -20°C).
Complete cell death in all treated wells. - The concentration range is too high for the specific cell line.- Perform a broader pilot experiment with a wider range of concentrations, including much lower doses (e.g., starting from nanomolar concentrations).
Precipitation of this compound in the culture medium. - The concentration exceeds the solubility limit in the medium.- Check the solubility information for this compound in your specific culture medium. Consider using a different solvent for the stock solution (e.g., DMSO) and ensure the final solvent concentration in the medium is low and consistent across all wells.

Data Presentation

This compound IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cell lines and experimental conditions (e.g., endpoint of the assay). Researchers should empirically determine the IC50 for their specific cell line of interest.

Cell LineAssay TypeIncubation TimeIC50 (µM)Reference
A549 (Human Lung Carcinoma)EMT InhibitionNot Specified~ 5[6][7][8]
MCF-7 (Human Breast Adenocarcinoma)CytotoxicityUser-DefinedTo be determined
HeLa (Human Cervical Adenocarcinoma)CytotoxicityUser-DefinedTo be determined
PC3 (Human Prostate Adenocarcinoma)CytotoxicityUser-DefinedTo be determined
U937 (Human Histiocytic Lymphoma)CytotoxicityUser-DefinedTo be determined

Note: The table above provides a template for researchers to populate with their own experimental data.

Experimental Protocols

Detailed Methodology for Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Specific cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 50, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Mandatory Visualizations

Experimental_Workflow_for_IC50_Determination cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 3/4: MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate (24h) A->B C Prepare Methacycline HCl Dilutions D Treat Cells with Dilutions C->D E Incubate (24-72h) D->E F Add MTT Reagent G Incubate (2-4h) F->G H Add Solubilization Solution G->H I Read Absorbance (570nm) H->I J Calculate % Viability K Plot Dose-Response Curve J->K L Determine IC50 K->L

Workflow for IC50 Determination of this compound.

Methacycline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR TGF-β Receptor JNK JNK TGFBR->JNK Non-Smad Pathway p38 p38 MAPK TGFBR->p38 Akt Akt TGFBR->Akt EMT_Genes EMT-related Gene Transcription JNK->EMT_Genes p38->EMT_Genes Akt->EMT_Genes Methacycline_HCl Methacycline HCl Methacycline_HCl->JNK Inhibition Methacycline_HCl->p38 Methacycline_HCl->Akt

Methacycline HCl Inhibition of Non-Smad Signaling Pathways.

References

Potential off-target effects of Methacycline Hydrochloride in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Methacycline Hydrochloride. The following troubleshooting guides, FAQs, and experimental protocols are designed to help identify and mitigate unintended experimental outcomes.

Section 1: Troubleshooting Guide

This guide addresses specific experimental issues that may arise from the off-target activities of this compound.

Question/Observed Issue Potential Off-Target Cause & Explanation Suggested Actions & Solutions
Q1: My cultured cells show reduced proliferation and a G1-phase arrest at concentrations expected to only affect bacteria. Why? Mitochondrial Toxicity: Methacycline, like other tetracyclines, can inhibit mitochondrial protein synthesis.[1][2] Because mitochondria evolved from bacteria, their ribosomes are susceptible to tetracycline-class antibiotics. This "off-target" inhibition leads to a mitonuclear protein imbalance, impairing oxidative phosphorylation and reducing cellular energy, which can cause proliferation arrest.[1][3]1. Confirm Mitochondrial Effect: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) or a JC-1 assay to assess mitochondrial membrane potential. 2. Dose Reduction: Determine the lowest effective concentration for your primary application. 3. Alternative Controls: If using a Tet-inducible system, include a control where the system is induced with the lowest possible dose of a more sensitive tetracycline analog, if available.[3] 4. Use ρ⁰ cells: If feasible for your model, use cells depleted of mitochondrial DNA (rho zero cells) as a negative control; they should be insensitive to this off-target effect.
Q2: I'm observing unexpected changes in cell migration, invasion, or extracellular matrix (ECM) remodeling in my experiments. Matrix Metalloproteinase (MMP) Inhibition: Tetracyclines are well-documented inhibitors of MMPs, enzymes crucial for degrading ECM components.[4][5] This activity is independent of the antibiotic effect and occurs via chelation of the Zn²⁺ ion in the MMP active site.[6] This can prevent cells from breaking down tissue barriers.1. Perform a Zymography Assay: This technique will allow you to directly assess the activity of MMPs (especially gelatinases like MMP-2 and MMP-9) in your culture supernatant or cell lysates with and without Methacycline treatment. 2. Use an MMP-specific Inhibitor: As a positive control for the observed phenotype, treat a parallel culture with a specific, well-characterized MMP inhibitor (e.g., Marimastat). 3. Rescue Experiment: Attempt to rescue the phenotype by adding exogenous activated MMPs to the culture medium.
Q3: My cells are undergoing a phenotypic change, losing epithelial markers (like E-cadherin) and gaining mesenchymal markers (like Vimentin), but Methacycline seems to be blocking this process. Epithelial-Mesenchymal Transition (EMT) Inhibition: Methacycline is a potent inhibitor of TGF-β1-induced EMT.[1] It has been shown to block non-Smad signaling pathways, including JNK, p38, and Akt, which are crucial for the EMT process.1. Western Blot/qPCR Analysis: Analyze the expression levels of key EMT markers (E-cadherin, N-cadherin, Vimentin, Snail1, Twist1) in the presence and absence of Methacycline.[1] 2. Pathway Analysis: Investigate the phosphorylation status of JNK, p38, and Akt to confirm the inhibition of these non-Smad pathways. 3. Alternative EMT Inducer: If your experimental goal is to study EMT, consider using an inducer that acts downstream of the pathways blocked by Methacycline.
Q4: I'm seeing widespread, unexpected changes in gene expression that don't seem related to protein synthesis inhibition. Broad Cellular Stress Response: The inhibition of mitochondrial function can trigger a retrograde stress response, leading to widespread changes in nuclear gene expression.[1][3] This is an adaptive mechanism to cope with mitochondrial dysfunction. Furthermore, routine use of antibiotics in cell culture can significantly alter gene expression and regulation.[7]1. RNA-Seq Analysis: Perform a differential gene expression analysis between treated and untreated cells. 2. Pathway Enrichment Analysis: Use tools like GSEA or DAVID to identify the biological pathways being altered. Look for enrichment in mitochondrial function, cellular stress, and metabolic pathways. 3. Minimize Antibiotic Use: Whenever possible, maintain cultures without prophylactic antibiotics, relying on sterile techniques to prevent contamination.[8]

Section 2: Frequently Asked Questions (FAQs)

Q: What is the primary on-target mechanism of this compound? A: The primary, on-target mechanism of Methacycline is the inhibition of protein synthesis in bacteria. It binds to the 30S ribosomal subunit and prevents the aminoacyl-tRNA from attaching to the A site of the ribosome, thereby halting the elongation of polypeptide chains.[4][9][10] This action is reversible and generally bacteriostatic.[5][11]

Q: What are the major known off-target effects of Methacycline and other tetracyclines? A: The main off-target effects are:

  • Inhibition of Matrix Metalloproteinases (MMPs): Tetracyclines can inhibit MMPs, which are involved in tissue remodeling, inflammation, and cancer metastasis.[5][12]

  • Inhibition of Mitochondrial Protein Synthesis: Due to the bacterial origin of mitochondria, tetracyclines can disrupt mitochondrial function, affecting cellular respiration and energy production.[1][3][13] This is a critical consideration for researchers using tetracycline-inducible (Tet-On/Off) gene expression systems.[3]

  • Anti-inflammatory Properties: Tetracyclines can modulate the activity of various cytokines and other inflammatory mediators, independent of their antimicrobial or anti-MMP effects.[12]

  • Inhibition of Epithelial-Mesenchymal Transition (EMT): Methacycline has been specifically identified as an inhibitor of EMT, a key process in fibrosis and cancer progression.[1]

Q: At what concentrations are off-target effects typically observed? A: Off-target effects can occur at concentrations commonly used in research, particularly in Tet-inducible systems (e.g., 1-10 µg/mL). For Methacycline, inhibition of EMT has been observed with an IC₅₀ of approximately 5 µM.[1] Doxycycline, a related tetracycline, inhibits MMPs in the 15-50 µM range. These concentrations can overlap with those used for antimicrobial purposes, making it crucial to consider these effects in experimental design.

Q: How can I control for off-target effects in my experiments? A: Key strategies include:

  • Use the Lowest Effective Concentration: Perform a thorough dose-response curve to find the minimum concentration needed for your desired on-target effect.

  • Include Proper Controls: Use a "no drug" control, and if possible, a control compound that achieves the primary effect through a different mechanism. For Tet systems, document the effects of doxycycline/methacycline alone on your parental cell line.[3]

  • Validate with a Secondary Assay: If you observe an unexpected phenotype, use a specific assay (e.g., zymography for MMPs, Seahorse for mitochondrial function) to confirm the off-target mechanism.

  • Consult the Literature: Be aware that even standard cell culture practices, like the routine use of antibiotics, can confound experimental results.[7]

Section 3: Quantitative Data on Off-Target Interactions

The following table summarizes key quantitative data related to the off-target effects of Methacycline and related tetracyclines. Data for Doxycycline and Minocycline are provided as proxies for MMP inhibition, as they are the most studied in this context.

Target Compound Metric Value Cell/System Citation
Epithelial-Mesenchymal Transition (EMT)Methacycline IC₅₀~5 µM A549 cells[1]
MMP-8 (Neutrophil Collagenase)DoxycyclineIC₅₀16-18 µMHuman Gingival Tissue
MMP-9 (Gelatinase B)DoxycyclineIC₅₀30-50 µMHuman Gingival Tissue
MMP-1 (Fibroblast Collagenase)DoxycyclineIC₅₀280 µMHuman Gingival Fibroblasts
MMP-9 (Gelatinase B)MinocyclineIC₅₀10.7 µMU-937 Cell Culture Medium
MMP-9 (Gelatinase B)DoxycyclineIC₅₀608 µMU-937 Cell Culture Medium
Mitochondrial Protein SynthesisEperezolidIC₅₀9.5 µMRat Heart Mitochondria
Mitochondrial Protein SynthesisLinezolidIC₅₀16 µMRat Heart Mitochondria

Note: Data for Eperezolid and Linezolid (oxazolidinone antibiotics that also inhibit mitochondrial protein synthesis) are included to provide a general concentration range for this class of off-target effect.

Section 4: Key Experimental Protocols

Protocol 1: Gelatin Zymography for MMP-2/MMP-9 Activity

This protocol allows for the detection of gelatinase (MMP-2 and MMP-9) activity in conditioned media or cell lysates.

Materials:

  • SDS-PAGE equipment

  • 10% Polyacrylamide gels copolymerized with 0.1% gelatin

  • Sample buffer (non-reducing)

  • Zymogram Renaturing Buffer (e.g., 2.5% Triton X-100)

  • Zymogram Developing Buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij 35)

  • Coomassie Blue staining solution and destaining solution

Methodology:

  • Sample Preparation: Collect conditioned media from cells treated with vehicle control or Methacycline. Concentrate the media if necessary. Do not boil or reduce the samples.

  • Electrophoresis: Load equal amounts of protein into the wells of the gelatin-containing polyacrylamide gel. Run the gel at 4°C.

  • Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in Zymogram Renaturing Buffer at room temperature with gentle agitation. This removes the SDS and allows the MMPs to renature.

  • Development: Incubate the gel in Zymogram Developing Buffer overnight (16-18 hours) at 37°C. A parallel control gel can be incubated in developing buffer containing a broad-spectrum MMP inhibitor (e.g., EDTA) to confirm that the observed activity is from metalloproteinases.

  • Staining and Visualization: Stain the gel with Coomassie Blue for 1 hour and then destain. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The molecular weight will distinguish MMP-9 (~92 kDa) from MMP-2 (~72 kDa).

Protocol 2: JC-1 Assay for Mitochondrial Membrane Potential

This protocol uses the ratiometric dye JC-1 to assess mitochondrial health by measuring changes in mitochondrial membrane potential (ΔΨm).

Materials:

  • JC-1 dye

  • Fluorescence plate reader or flow cytometer

  • Black, clear-bottom microplates

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

  • PBS and cell culture medium

Methodology:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Treatment: Treat cells with various concentrations of this compound for the desired time period. Include a vehicle control and a positive control (CCCP treatment for 30-60 minutes).

  • Staining: Remove the treatment media and wash cells with warm PBS. Add JC-1 staining solution (typically 1-10 µM in culture medium) to each well and incubate at 37°C for 15-30 minutes.

  • Washing: Remove the staining solution and wash cells twice with warm PBS.

  • Measurement:

    • Plate Reader: Measure fluorescence. Healthy mitochondria with high ΔΨm will form J-aggregates, which emit red fluorescence (~590 nm). Depolarized mitochondria will contain monomeric JC-1, which emits green fluorescence (~530 nm). The ratio of red to green fluorescence is used to quantify the change in membrane potential.

    • Flow Cytometry: Cells are harvested, stained, and analyzed. A shift from the red (FL2) to the green (FL1) channel indicates mitochondrial depolarization.

  • Data Analysis: A decrease in the red/green fluorescence ratio in Methacycline-treated cells compared to the control indicates a loss of mitochondrial membrane potential, suggesting mitochondrial toxicity.

Section 5: Visualized Pathways and Workflows

Diagram 1: On-Target vs. Off-Target Mechanisms of Methacycline

G cluster_investigation Investigation Steps cluster_validation Validation Assays start Unexpected Phenotype Observed with Methacycline dose Step 1: Confirm Dose-Dependence (Is the effect concentration-related?) start->dose lit_review Step 2: Literature Search (Known off-targets of tetracyclines?) dose->lit_review hypothesis Step 3: Formulate Hypothesis (e.g., MMP inhibition, Mito-toxicity, EMT block) lit_review->hypothesis assay_mmp MMP Activity Assay (e.g., Zymography) hypothesis->assay_mmp Hypothesis: Altered Cell Migration assay_mito Mitochondrial Function Assay (e.g., Seahorse, JC-1) hypothesis->assay_mito Hypothesis: Reduced Cell Proliferation assay_emt EMT Marker Analysis (e.g., Western Blot for Snail1) hypothesis->assay_emt Hypothesis: Blocked Cell Differentiation conclusion Conclusion: Phenotype is likely due to a specific off-target effect assay_mmp->conclusion assay_mito->conclusion assay_emt->conclusion G problem Problem: Reduced Cell Viability/ Proliferation cause1 Possibility 1: General Cytotoxicity (High Concentration) problem->cause1 cause2 Possibility 2: Mitochondrial Toxicity (Off-Target Effect) problem->cause2 cause3 Possibility 3: Contamination or Other Artifact problem->cause3 solution1 Action: Perform Dose-Response. Find concentration below cytotoxic threshold. cause1->solution1 solution2 Action: Measure OCR / ΔΨm. Compare to ρ⁰ cells if possible. cause2->solution2 solution3 Action: Check for Mycoplasma. Review aseptic technique. Test new drug aliquot. cause3->solution3

References

Technical Support Center: Managing pH-Dependent Stability of Methacycline Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the pH-dependent stability of Methacycline Hydrochloride solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on stability to ensure the integrity of your experiments.

Troubleshooting Guides

Problem: Rapid degradation of my this compound solution is observed.

Possible Cause Recommendation
High pH of the solution This compound is highly unstable in neutral to alkaline conditions. Immediately check the pH of your solution. For optimal stability, the pH should be maintained between 2.0 and 3.0.[1]
Presence of certain excipients Some excipients can interact with this compound and accelerate its degradation, especially under alkaline conditions. For instance, catechins have been shown to enhance degradation at pH 8 and 10.[2] Review your formulation for any potentially reactive excipients.
Exposure to high temperatures Elevated temperatures can accelerate the degradation of this compound. Store solutions at recommended temperatures and avoid unnecessary exposure to heat.
Incorrect solvent Ensure you are using a solvent that is compatible with this compound and does not promote degradation. Acidic buffers are generally preferred.

Problem: I am seeing unexpected peaks in my HPLC analysis.

Possible Cause Recommendation
Degradation of this compound The additional peaks are likely degradation products. Depending on the pH, these could be epimers, anhydrotetracyclines (under strongly acidic conditions), or isotetracyclines (under alkaline conditions).[3]
Contaminated solvent or glassware Ensure all solvents are of high purity and glassware is thoroughly cleaned to avoid introducing contaminants that might react with this compound or interfere with the analysis.
Interaction with mobile phase While unlikely with standard methods, interactions with mobile phase components can sometimes occur. Ensure your mobile phase is properly prepared and within the recommended pH range for the column.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound solutions?

A1: The optimal pH for this compound solutions is between 2.0 and 3.0.[1] In this range, the molecule exhibits its greatest stability.

Q2: How stable is this compound in acidic versus alkaline solutions?

A2: this compound is significantly more stable in acidic solutions than in alkaline solutions. It has been shown to be stable in 0.01 M hydrochloric acid for over 24 hours.[4] Conversely, it degrades very rapidly in alkaline conditions. For example, in a 1 M sodium hydroxide solution, only 9% of the parent compound remains after just 30 seconds.[4] At pH 7, a slight degradation to 79% was observed after 6 hours.[4]

Q3: What are the common degradation products of this compound?

A3: Like other tetracyclines, this compound can undergo several degradation reactions depending on the pH. Under strongly acidic conditions, it can form anhydrotetracyclines. In the pH range of 3-5, epimerization at the C4 position can occur. At a high pH, it can convert to isotetracyclines.

Q4: Can I use buffers to maintain the pH of my this compound solution?

A4: Yes, using a buffer system to maintain the pH within the optimal range of 2.0-3.0 is highly recommended for ensuring the stability of your solution. Citrate or phosphate buffers are commonly used.

Q5: How does temperature affect the stability of this compound solutions?

A5: Increased temperature accelerates the rate of degradation. Therefore, it is recommended to store solutions at controlled room temperature or under refrigeration, as specified for your particular application.

Data Presentation: pH-Dependent Stability of this compound

The following table summarizes the available quantitative data on the stability of this compound at different pH values.

pHTemperature (°C)TimeRemaining this compound (%)Reference
0.01 M HClNot Specified> 24 hoursStable[4]
4376 hoursStable[4]
7376 hours79%[4]
1 M NaOH3730 seconds9%[4]
8 (in the presence of catechin)Not Specified2 hours47.3%[2]
10 (in the presence of catechin)Not Specified2 hours37.7%[2]
10 (in the presence of catechin)Not Specified24 hours12.6%[2]

Experimental Protocols

Protocol for Stability Testing of this compound Solutions using HPLC

This protocol outlines a general procedure for assessing the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector and a C18 column

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of 0.05 M KH2PO4 buffer (pH adjusted to 2.5 with orthophosphoric acid) and acetonitrile in a ratio of 84:16 (v/v).[4] Filter and degas the mobile phase before use.

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to obtain a standard solution of a known concentration (e.g., 100 µg/mL).

  • Sample Solutions: Prepare solutions of this compound in the desired buffers or media at various pH values (e.g., pH 2, 4, 7, 9, and 12). The initial concentration should be the same as the standard solution.

3. Stability Study (Forced Degradation):

  • Acidic Degradation: To a known volume of the sample solution, add 1 M HCl and keep at room temperature or an elevated temperature (e.g., 60°C) for a specified period.

  • Alkaline Degradation: To a known volume of the sample solution, add 1 M NaOH and keep at room temperature for a specified period. Neutralize the solution with an appropriate acid before HPLC analysis.

  • Neutral Degradation: Keep the sample solution in purified water at room temperature or an elevated temperature.

  • Oxidative Degradation: To a known volume of the sample solution, add a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

  • Photostability: Expose the sample solution to UV light.

4. HPLC Analysis:

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

    • Mobile Phase: 0.05 M KH2PO4 (pH 2.5) : Acetonitrile (84:16, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm

    • Injection Volume: 20 µL

  • Procedure: Inject the standard solution and the prepared sample solutions into the HPLC system. Record the chromatograms and the peak areas for this compound.

5. Data Analysis:

  • Calculate the percentage of this compound remaining in each sample at different time points using the following formula:

    % Remaining = (Peak Area of Sample / Peak Area of Standard) x 100

  • Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Visualizations

DegradationPathways Methacycline This compound Anhydro Anhydrotetracycline Methacycline->Anhydro Strongly Acidic (pH < 2) Epimer 4-Epimethacycline Methacycline->Epimer Acidic (pH 3-5) (Reversible) Isotetracycline Isotetracycline Methacycline->Isotetracycline Alkaline (pH > 7) Epimer->Methacycline

Caption: Degradation pathways of this compound under different pH conditions.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_solution Prepare Methacycline HCl Solution adjust_ph Adjust pH to desired levels prep_solution->adjust_ph acid Acidic Stress adjust_ph->acid base Alkaline Stress adjust_ph->base neutral Neutral Stress adjust_ph->neutral oxidation Oxidative Stress adjust_ph->oxidation photo Photostability adjust_ph->photo hplc HPLC Analysis acid->hplc base->hplc neutral->hplc oxidation->hplc photo->hplc data_analysis Data Analysis hplc->data_analysis

Caption: Experimental workflow for pH-dependent stability testing of this compound.

TroubleshootingTree start Solution Degradation Observed check_ph Check Solution pH start->check_ph ph_high pH > 3.0? check_ph->ph_high adjust_ph Adjust pH to 2.0-3.0 ph_high->adjust_ph Yes check_excipients Review Formulation for Reactive Excipients ph_high->check_excipients No stable Solution Stable adjust_ph->stable excipients_present Reactive Excipients Present? check_excipients->excipients_present reformulate Consider Reformulation excipients_present->reformulate Yes check_temp Check Storage Temperature excipients_present->check_temp No reformulate->stable temp_high Temperature Elevated? check_temp->temp_high adjust_temp Store at Recommended Temperature temp_high->adjust_temp Yes temp_high->stable No, consult further. adjust_temp->stable

Caption: Troubleshooting decision tree for degraded this compound solutions.

References

Overcoming poor solubility of Methacycline Hydrochloride for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methacycline Hydrochloride in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a semi-synthetic, broad-spectrum antibiotic belonging to the tetracycline class.[1][2][3] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosome, thereby halting the elongation of peptide chains.[1][3]

Q2: I'm observing poor solubility of this compound in my vehicle. What are the recommended solvents?

This compound is soluble in water, ethanol, methanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[1] However, the degree of solubility can vary. For in vivo studies, co-solvents and formulation enhancers are often necessary to achieve the desired concentration.

Q3: Are there any known stability issues with this compound solutions?

Yes, this compound is known to be unstable in light.[4] Therefore, it is crucial to protect solutions from light during preparation and storage. Stock solutions, once prepared, should be stored in aliquots in tightly sealed vials. It is recommended to use them within one month when stored at -20°C.[5] Avoid repeated freeze-thaw cycles.[5]

Q4: What are some common challenges when administering this compound in vivo?

The primary challenge is its variable solubility, which can lead to precipitation of the compound in the dosing solution or at the injection site. This can cause inaccurate dosing and potential local tissue irritation. Careful formulation and proper administration techniques are essential to mitigate these issues.

Troubleshooting Guide

Issue: Precipitation of this compound in the dosing solution.

Possible Cause Troubleshooting Step
Solubility limit exceeded Consult the solubility data table below. You may need to lower the concentration or use a different solvent system.
Incorrect solvent or co-solvent ratio Optimize the co-solvent ratio. A common starting point for poorly soluble compounds is a small percentage of an organic solvent like DMSO, with the bulk of the vehicle being an aqueous solution. For example, a formulation of 10% DMSO in saline or a cyclodextrin solution can be effective.[6]
pH of the solution is not optimal The solubility of this compound is pH-dependent.[7] Adjusting the pH of the aqueous component of your vehicle may improve solubility. A pH between 2.0 and 3.0 is generally recommended for solutions containing 10 mg/mL of this compound.[8]
Low temperature Ensure all components of the vehicle and the final formulation are at room temperature or slightly warmed during preparation to aid dissolution.
Impure compound or solvent Use high-purity this compound and sterile, high-quality solvents. The presence of moisture in DMSO can reduce solubility.[9]

Issue: Animal distress or adverse reaction post-administration.

Possible Cause Troubleshooting Step
Irritation from the vehicle High concentrations of organic solvents like DMSO can cause local irritation. Minimize the percentage of organic solvent in your formulation. Consider alternative solubilizing agents like cyclodextrins (e.g., SBE-β-CD) which are generally well-tolerated.
Precipitation at the injection site (for parenteral routes) This can cause inflammation and pain. Ensure the drug is fully dissolved before injection and consider using a formulation designed to maintain solubility in physiological conditions.
Incorrect administration technique (e.g., improper gavage or IP injection) Review and adhere strictly to established protocols for the chosen route of administration. Ensure proper restraint of the animal to prevent injury.
High dose volume Adhere to the recommended maximum administration volumes for the specific animal model and route of administration to avoid physical distress.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Notes
Water~7.55[4]Solubility can be pH-dependent.[7] Another source reports 6.67 mg/mL.[6]
DMSO5 - 95[5][9]Solubility can be significantly affected by the purity of DMSO (hygroscopic nature).[9] A common working concentration for stock solutions is 50 mg/mL.[6]
EthanolSparingly soluble[4]Quantitative data not readily available.
MethanolSoluble[1]Quantitative data not readily available.
DMFSoluble[1]Quantitative data not readily available.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection

This protocol is based on a published study and is suitable for achieving a higher concentration of this compound for in vivo administration.[6]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD), 20% w/v in sterile saline

  • Sterile, light-protected microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Prepare the Vehicle:

    • In a sterile, light-protected container, prepare the vehicle by mixing 1 part sterile DMSO with 9 parts of 20% SBE-β-CD in sterile saline. For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO with 900 µL of 20% SBE-β-CD in saline.

  • Dissolve this compound:

    • Weigh the required amount of this compound powder.

    • Add the powder to the prepared vehicle to achieve the desired final concentration (e.g., for a 10 mg/mL solution, add 10 mg of powder to 1 mL of vehicle).

    • Vortex or sonicate briefly at room temperature until the powder is completely dissolved. Protect the solution from light.

  • Administration:

    • Administer the solution to the animal via intraperitoneal injection according to your approved animal protocol. A common dosage used in studies is 100 mg/kg/day.[9]

Protocol 2: Administration via Oral Gavage in Mice

This is a general protocol for oral gavage and should be adapted based on the specific formulation prepared.

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needle (e.g., 20-22 gauge for adult mice)

  • Syringe

Procedure:

  • Animal Restraint:

    • Properly restrain the mouse to immobilize its head and body.

  • Gavage Needle Insertion:

    • Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth.

    • Allow the mouse to swallow the needle as it is advanced down the esophagus. Do not force the needle.

  • Substance Administration:

    • Once the needle is correctly positioned in the stomach, slowly administer the this compound formulation.

  • Needle Removal and Monitoring:

    • Gently remove the gavage needle.

    • Monitor the animal for any signs of distress, such as labored breathing or regurgitation.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration prep_vehicle Prepare Vehicle (e.g., 10% DMSO in 90% SBE-β-CD/Saline) dissolve Dissolve Drug in Vehicle (Vortex/Sonicate, Protect from Light) prep_vehicle->dissolve weigh_drug Weigh Methacycline HCl weigh_drug->dissolve animal_prep Prepare Animal (Weigh, Restrain) dissolve->animal_prep administer Administer Formulation (e.g., IP Injection or Oral Gavage) animal_prep->administer monitor Post-Administration Monitoring administer->monitor

Caption: Experimental workflow for preparing and administering this compound for in vivo studies.

signaling_pathway cluster_cell Bacterial Cell cluster_emt Epithelial-Mesenchymal Transition (EMT) Inhibition ribosome 30S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibition methacycline Methacycline methacycline->ribosome Binds to non_smad Non-Smad Pathways (JNK, p38, Akt) methacycline->non_smad Inhibits tgfb1 TGF-β1 tgfb1->non_smad emt_markers EMT Markers (α-SMA, Snail1, Collagen I) non_smad->emt_markers

Caption: Mechanism of action of Methacycline, including inhibition of bacterial protein synthesis and EMT.

References

Identifying and minimizing impurities in Methacycline Hydrochloride samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing impurities in Methacycline Hydrochloride samples.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: this compound can contain several impurities originating from its synthesis, degradation, or storage. The most commonly encountered impurities include:

  • Process-Related Impurities:

    • Oxytetracycline: A precursor in the semi-synthetic production of methacycline.

    • Doxycycline: A related tetracycline antibiotic that can be present as an impurity. In the European Pharmacopoeia, methacycline is listed as Doxycycline EP Impurity B.[1]

  • Degradation Products:

    • Epimers: Such as 4-epimethacycline, which are stereoisomers of methacycline that can form under acidic conditions.

    • Anhydro forms: Resulting from the dehydration of the methacycline molecule.

    • Epianhydro forms: A combination of epimerization and dehydration.

Q2: What are the acceptance criteria for these impurities in this compound?

A2: The acceptance criteria for impurities are defined by pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). While the USP monograph for this compound outlines tests for its potency and other general characteristics, specific impurity limits are often detailed in related monographs, such as that for Doxycycline Hyclate in the EP, where Methacycline is considered an impurity.

Impurity NamePharmacopoeiaSpecification (Limit)
Methacycline (as Doxycycline Impurity B)European Pharmacopoeia≤ 2.0%
OxytetracyclineVaries; typically controlled as an unspecified impurityTypically ≤ 0.5%
DoxycyclineVaries; typically controlled as an unspecified impurityTypically ≤ 2.0%
Any Unspecified ImpurityGeneral Chapters (e.g., USP <1086>)Typically ≤ 0.10%
Total ImpuritiesGeneral Chapters (e.g., USP <1086>)Typically ≤ 3.0%

Q3: How can I minimize the formation of impurities in my this compound samples?

A3: Minimizing impurity formation requires careful handling and storage of this compound samples.

  • Storage: Store in tight, light-resistant containers at a controlled room temperature (≤30°C). Methacycline is known to be unstable in light.

  • pH Control: Avoid exposure to strong acidic or alkaline conditions, which can accelerate the formation of epimers and anhydro degradation products. The pH of solutions should be maintained between 2.0 and 3.0 for optimal stability.

  • Moisture Control: this compound is hygroscopic. Store in a dry environment to prevent water absorption, which can lead to hydrolytic degradation.

  • Purification: During synthesis, employ robust purification techniques such as recrystallization or column chromatography to remove process-related impurities.

Troubleshooting Guide for HPLC Analysis

This guide addresses common issues encountered during the HPLC analysis of this compound.

Q4: I am observing peak tailing with the methacycline peak. What could be the cause and how can I fix it?

A4: Peak tailing in the HPLC analysis of tetracyclines is a common issue.

  • Possible Causes:

    • Secondary Interactions: Interaction of the amine groups on the methacycline molecule with acidic silanol groups on the surface of the silica-based HPLC column.

    • Inadequate Mobile Phase Buffering: Insufficient buffer capacity can lead to inconsistent ionization of the analyte, causing tailing.

    • Column Contamination: Accumulation of strongly retained compounds on the column frit or at the head of the column.

  • Solutions:

    • Use a Well-Endcapped Column: Employ a high-purity, well-endcapped C8 or C18 column to minimize silanol interactions.

    • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the pKa of methacycline to ensure a consistent ionization state. A pH of around 2.5 is often effective.[2]

    • Increase Buffer Concentration: If using a buffered mobile phase, consider increasing the buffer concentration (e.g., to 25 mM) to improve peak shape.

    • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can reduce peak tailing by masking the active silanol sites.

    • Column Washing: Regularly flush the column with a strong solvent to remove any contaminants.

Q5: I am seeing peak fronting for the methacycline peak. What is the likely cause?

A5: Peak fronting is less common than tailing for tetracyclines but can occur under certain conditions.

  • Possible Causes:

    • Sample Overload: Injecting too high a concentration of the sample can lead to fronting.

    • Incompatible Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.

    • Column Collapse: A physical degradation of the column packing material, although less common with modern columns.

  • Solutions:

    • Reduce Sample Concentration: Dilute the sample and reinject.

    • Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.

    • Check for Column Voids: If the problem persists, a void may have formed at the column inlet, necessitating column replacement.

Q6: I am having difficulty resolving methacycline from doxycycline and oxytetracycline. How can I improve the separation?

A6: Achieving good resolution between closely related tetracyclines can be challenging.

  • Possible Causes:

    • Suboptimal Mobile Phase Composition: The organic modifier and buffer composition may not be ideal for separating these compounds.

    • Inappropriate Column Chemistry: The stationary phase may not provide sufficient selectivity.

    • Steep Gradient: If using a gradient method, the gradient may be too steep, causing the peaks to elute too close together.

  • Solutions:

    • Adjust Mobile Phase:

      • Organic Modifier: Vary the ratio of acetonitrile or methanol in the mobile phase.

      • pH: Fine-tune the pH of the aqueous portion of the mobile phase.

    • Try a Different Column: A column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) might offer better selectivity.

    • Optimize Gradient: If using a gradient, make it shallower to increase the separation between closely eluting peaks.

    • Isocratic Elution: For some separations, a well-optimized isocratic method may provide better resolution than a gradient method.

Experimental Protocols

Detailed HPLC Method for the Analysis of this compound and its Impurities

This method is based on established protocols for tetracycline analysis and is suitable for identifying and quantifying common impurities.

1. Materials and Reagents

  • This compound Reference Standard (USP or equivalent)

  • Doxycycline Hyclate Reference Standard (USP or equivalent)

  • Oxytetracycline Reference Standard (USP or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Perchloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions

ParameterValue
Column Phenomenex Luna C8(2), 5 µm, 250 x 4.6 mm, or equivalent
Mobile Phase Acetonitrile:Water:Perchloric Acid (26:74:0.25 v/v/v), adjusted to pH 2.5 with 5 M Sodium Hydroxide
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 350 nm
Injection Volume 20 µL

3. Preparation of Solutions

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Impurity Stock Solutions (e.g., 100 µg/mL): Prepare stock solutions of doxycycline and oxytetracycline in a similar manner.

  • System Suitability Solution: Prepare a solution containing approximately 50 µg/mL of this compound and 10 µg/mL each of doxycycline and oxytetracycline in the mobile phase.

  • Sample Solution: Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

4. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the system suitability solution and verify that the system suitability requirements are met (e.g., resolution between methacycline and doxycycline is not less than 1.5, and the tailing factor for the methacycline peak is not more than 1.5).

  • Inject the blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solution in replicate (e.g., n=5) and check for the reproducibility of the peak areas (RSD ≤ 2.0%).

  • Inject the sample solution.

  • Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the impurity standards.

  • Calculate the percentage of each impurity using the following formula:

    % Impurity = (Area of Impurity Peak / Area of Methacycline Peak in Standard) x (Concentration of Standard / Concentration of Sample) x 100

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions sst_injection Inject System Suitability Solution prep_std->sst_injection prep_sss Prepare System Suitability Solution prep_sss->sst_injection prep_sample Prepare Sample Solution sample_injection Inject Sample Solution prep_sample->sample_injection equilibration System Equilibration equilibration->sst_injection std_injection Inject Standard Solutions sst_injection->std_injection std_injection->sample_injection identification Peak Identification sample_injection->identification quantification Impurity Quantification identification->quantification reporting Reporting Results quantification->reporting

Caption: Workflow for HPLC analysis of this compound impurities.

degradation_pathway cluster_degradation Degradation Pathways Methacycline Methacycline Epimethacycline 4-Epimethacycline Methacycline->Epimethacycline Epimerization (Acidic pH) Anhydro Anhydromethacycline Methacycline->Anhydro Dehydration (Strong Acid) Epianhydro 4-Epianhydromethacycline Epimethacycline->Epianhydro Dehydration Anhydro->Epianhydro Epimerization

Caption: Primary degradation pathways of Methacycline.

mechanism_of_action Methacycline Methacycline A_Site A-Site Methacycline->A_Site Binds to Ribosome Bacterial 30S Ribosomal Subunit Ribosome->A_Site Inhibition Inhibition A_Site->Inhibition tRNA Aminoacyl-tRNA tRNA->A_Site Attempts to bind Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Blocks

Caption: Mechanism of action of Methacycline in bacterial protein synthesis.

References

Technical Support Center: The Impact of Serum Components on Methacycline Hydrochloride Activity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the effects of serum components on the in vitro activity of Methacycline Hydrochloride. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a tetracycline antibiotic that inhibits bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, which ultimately halts bacterial growth.[1]

Q2: How do serum components affect the in vitro activity of this compound?

A2: Serum components, particularly proteins like albumin, can significantly impact the in vitro activity of this compound. This is primarily due to protein binding, where the drug binds to serum proteins, reducing the concentration of free, active drug available to inhibit bacterial growth. Methacycline has been shown to have a high degree of binding to plasma proteins, approximately 80%.

Q3: What is the significance of protein binding for in vitro antibiotic susceptibility testing?

A3: High protein binding can lead to an underestimation of an antibiotic's true potency in standard, protein-free culture media. In an in vivo environment, a significant portion of the drug may be bound to plasma proteins and therefore inactive. Thus, in vitro assays that do not account for serum protein binding may not accurately reflect the antibiotic's efficacy in the body.

Q4: Does the presence of serum always inhibit the activity of tetracyclines?

A4: Not necessarily. While protein binding is a major inhibitory factor, some studies have suggested that serum may have a synergistic or potentiating effect on the activity of some tetracyclines. This can be due to the presence of complement proteins and other factors in the serum that can work with the antibiotic to kill bacteria. However, for highly protein-bound drugs like methacycline, the inhibitory effect of protein binding is generally the dominant factor.

Q5: Are there standardized guidelines for performing antibiotic susceptibility testing in the presence of serum?

A5: The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for antimicrobial susceptibility testing.[2][3][4][5][6] While standard protocols typically use protein-free media like Mueller-Hinton broth, there are methodologies for incorporating serum or albumin into these assays to evaluate the impact of protein binding. Researchers should refer to the latest CLSI documents for detailed procedures.

Troubleshooting Guide

Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values in serum-supplemented media.

  • Possible Cause: High protein binding of this compound to serum albumin. The high percentage of protein binding (around 80%) reduces the concentration of the free, active form of the antibiotic.

  • Solution:

    • Quantify the extent of protein binding using methods like equilibrium dialysis or ultrafiltration to determine the free fraction of the drug.

    • When reporting MICs from serum-supplemented assays, it is crucial to also report the protein concentration and the calculated free-drug MIC if possible.

    • Consider that this higher MIC may be more representative of the in vivo situation.

Issue 2: Inconsistent MIC results between different batches of serum.

  • Possible Cause: Variability in the composition of different serum lots. The concentration of albumin and other proteins can vary, leading to different levels of drug binding. The presence of interfering substances or different concentrations of divalent cations like Ca2+ and Mg2+ can also affect antibiotic activity.

  • Solution:

    • Use a single, large batch of serum for a complete set of experiments to ensure consistency.

    • If using different batches is unavoidable, test a quality control strain with each new batch to assess variability.

    • Consider using purified human serum albumin (HSA) at a consistent concentration (e.g., 4 g/dL, the physiological concentration in human blood) instead of whole serum to reduce variability.

Issue 3: Precipitation or cloudiness in the culture medium when adding this compound to serum-supplemented broth.

  • Possible Cause: this compound may have limited solubility in the presence of high concentrations of proteins or other serum components. Changes in pH upon the addition of the drug solution could also cause protein precipitation.

  • Solution:

    • Ensure the drug is fully dissolved in a suitable solvent before adding it to the serum-supplemented medium.

    • Add the drug solution slowly while gently vortexing the medium to ensure proper mixing.

    • Check the pH of the final medium and adjust if necessary. Standard susceptibility testing media are typically buffered to a pH of 7.2-7.4.

Issue 4: No bacterial growth in control wells containing serum but no antibiotic.

  • Possible Cause: Some sera can have inherent antimicrobial activity due to the presence of complement proteins or other natural inhibitors.

  • Solution:

    • Heat-inactivate the serum at 56°C for 30 minutes to destroy complement activity. Be aware that heat inactivation can also degrade some heat-labile growth factors.

    • Ensure that the bacterial inoculum is of the correct density as specified by CLSI guidelines (e.g., approximately 5 x 10^5 CFU/mL for broth microdilution). A lower inoculum may be more susceptible to the inhibitory effects of the serum itself.

Quantitative Data

The following table provides an illustrative summary of the expected impact of human serum albumin (HSA) on the Minimum Inhibitory Concentration (MIC) of tetracycline-class antibiotics against common bacterial pathogens. Specific quantitative data for this compound is limited; therefore, data from closely related tetracyclines (Doxycycline and Minocycline) are included to provide a comparative reference.

AntibioticOrganismMediumAlbumin ConcentrationMIC (µg/mL)Fold Change in MICReference
Methacycline (Illustrative) Staphylococcus aureusMueller-Hinton Broth0%0.5--
Mueller-Hinton Broth4% Human Serum Albumin2.04-fold increaseIllustrative
Escherichia coliMueller-Hinton Broth0%1.0--
Mueller-Hinton Broth4% Human Serum Albumin4.04-fold increaseIllustrative
Doxycycline Staphylococcus aureusMueller-Hinton Broth0%0.25-[7]
Mueller-Hinton Broth4% Human Serum Albumin1.04-fold increase[8]
Minocycline Staphylococcus aureusMueller-Hinton Broth0%0.125-[9]
Mueller-Hinton Broth50% Human Serum0.54-fold increase[10]

Experimental Protocols

Protocol 1: Determination of MIC of this compound in Serum-Supplemented Medium

Objective: To determine the effect of serum on the MIC of this compound against a bacterial isolate.

Materials:

  • This compound powder

  • Bacterial isolate (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Human serum (heat-inactivated at 56°C for 30 minutes) or purified Human Serum Albumin (HSA)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at 1280 µg/mL in a suitable sterile solvent (e.g., sterile deionized water).

  • Prepare Serum-Supplemented Medium: Prepare CAMHB supplemented with the desired concentration of heat-inactivated human serum or HSA (e.g., 50% v/v serum or 4 g/dL HSA). Ensure the final medium is at a physiological pH (7.2-7.4).

  • Prepare Antibiotic Dilutions:

    • In a 96-well plate, add 100 µL of the serum-supplemented CAMHB to wells 2 through 12 of a designated row.

    • Add 200 µL of the this compound stock solution (at 2x the highest desired final concentration) to well 1.

    • Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the serum-supplemented CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate the Plate: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Determination of this compound Binding to Serum Albumin by Ultrafiltration

Objective: To quantify the percentage of this compound bound to human serum albumin.

Materials:

  • This compound

  • Human Serum Albumin (HSA) solution (e.g., 4 g/dL in phosphate-buffered saline, pH 7.4)

  • Ultrafiltration devices (e.g., with a 10 kDa molecular weight cutoff)

  • Spectrophotometer or HPLC system for drug concentration analysis

Procedure:

  • Prepare Drug-Protein Solution: Prepare a solution of this compound in the HSA solution at a clinically relevant concentration.

  • Incubation: Incubate the drug-protein solution at 37°C for a sufficient time to allow binding equilibrium to be reached (e.g., 1 hour).

  • Ultrafiltration:

    • Pipette an aliquot of the incubated solution into the sample reservoir of the ultrafiltration device.

    • Centrifuge the device according to the manufacturer's instructions to separate the protein-free ultrafiltrate from the protein-bound drug.

  • Drug Concentration Measurement:

    • Measure the concentration of this compound in the ultrafiltrate (this represents the free, unbound drug concentration).

    • Also, measure the total drug concentration in the initial drug-protein solution.

  • Calculate Percentage Bound:

    • Percentage Bound = [ (Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration ] x 100

Visualizations

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_antibiotic Prepare Methacycline Stock Solution serial_dilution Perform Serial Dilutions of Methacycline in 96-well plate prep_antibiotic->serial_dilution prep_medium Prepare Serum-Supplemented Mueller-Hinton Broth prep_medium->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate wells with bacterial suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate plate at 35°C for 16-20 hours inoculation->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic

Caption: Workflow for MIC determination in serum-supplemented media.

Signaling_Pathway_Protein_Binding cluster_bloodstream In the Bloodstream cluster_infection_site At the Site of Infection Methacycline_total Total Methacycline (Administered Dose) Methacycline_bound Protein-Bound Methacycline (Inactive Reservoir) Methacycline_total->Methacycline_bound Binding Methacycline_free Free Methacycline (Active) Albumin Serum Albumin Methacycline_bound->Methacycline_free Dissociation Bacteria Bacteria Methacycline_free->Bacteria Enters Bacterial Cell Ribosome 30S Ribosome Methacycline_free->Ribosome Binds to 30S subunit Inhibition Inhibition Ribosome->Inhibition Inhibition of Protein Synthesis

Caption: Impact of serum protein binding on Methacycline activity.

References

Best practices for long-term storage of Methacycline Hydrochloride powder and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the long-term storage and handling of Methacycline Hydrochloride powder and solutions. It includes troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound powder?

A1: For long-term stability, this compound powder should be stored in tightly sealed, light-resistant containers.[1][2][3] While stable at room temperature, for extended preservation, storage at 2-8°C is recommended by many suppliers.[4][5] For multi-year stability (≥ 4 years), storage at -20°C is the best practice.[6] It is crucial to protect the powder from moisture and light, as it is known to be light-sensitive.[2][3][7]

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions are typically prepared in solvents like DMSO or water. Due to the hygroscopic nature of DMSO, which can affect solubility, it is recommended to use newly opened solvent.[8][9] To aid dissolution, especially in DMSO, ultrasonic treatment and gentle warming to 37°C can be applied.[4][8] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4][8] Store DMSO stock solutions sealed and protected from moisture at -80°C for up to 6 months or at -20°C for up to 1 month.[4][8] Aqueous solutions are less stable and it is recommended to prepare them fresh on the day of use.[8] If an aqueous stock solution must be stored, it should be sterilized by filtering through a 0.22 µm filter.[8]

Q3: Is this compound sensitive to light?

A3: Yes, this compound is unstable in light.[7] Both the solid powder and solutions should be protected from light exposure during storage and handling to prevent degradation.[2][3] Photosensitivity is also a more frequent side effect of methacycline compared to other tetracyclines.[7][10][11]

Q4: What is the recommended procedure for reconstituting this compound powder for experimental use?

A4: To reconstitute this compound powder, first ensure your hands are washed and you are working in a clean environment.[12] Check the expiration date on the container.[12] Slowly add the calculated volume of the appropriate solvent (e.g., DMSO, sterile water, or a specific buffer for your experiment) to the vial containing the powder.[12] Securely cap the vial and mix thoroughly by vortexing or inverting until the powder is completely dissolved.[12] As mentioned, for compounds with solubility challenges, sonication or gentle warming may be necessary.[4][8] Always label the reconstituted solution with the concentration, date of preparation, and appropriate storage conditions.[12]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Powder has changed color (from yellow to brownish). Exposure to light, heat, or humidity leading to degradation.[13]Discard the powder as it has likely degraded. Ensure new batches are stored in tightly sealed, light-resistant containers in a cool, dry place.[1][3]
Difficulty dissolving the powder in the chosen solvent. - The compound may have low solubility in that specific solvent.- The solvent may be old or have absorbed moisture (especially DMSO).[8][9]- Insufficient mixing.- Confirm the solubility of this compound in your chosen solvent from the supplier's datasheet.[6]- Use a fresh, unopened bottle of high-purity solvent.[8][9]- Use an ultrasonic bath or gently warm the solution to 37°C to aid dissolution.[4][8]
Precipitation observed in a previously clear stock solution upon removal from cold storage. - The concentration of the solution may be too high for it to remain stable at that storage temperature.- The solvent may have partially evaporated, increasing the concentration.- Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.- If precipitation persists, you may need to prepare a more dilute stock solution.- Ensure vials are tightly sealed to prevent solvent evaporation.
Inconsistent experimental results using the same stock solution. - Degradation of the stock solution due to improper storage or repeated freeze-thaw cycles.[4][8]- The solution was not mixed properly before use, leading to concentration gradients.- Prepare fresh stock solutions more frequently.- Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[4][8]- Always bring the stock solution to room temperature and vortex thoroughly before making dilutions.
Observed phototoxicity in cell cultures or animal models. Methacycline is known to cause photosensitivity.[7][10][11]- Minimize light exposure to cell cultures or animals during and after treatment.- If possible, conduct experiments under low-light conditions.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound Powder

ParameterConditionDurationReference(s)
TemperatureRoom TemperatureShort-term[6][7]
Temperature2-8°CMid-term[4][5]
Temperature-20°CLong-term (≥ 4 years)[6]
LightIn a light-resistant containerAlways[1][3]
AtmosphereTightly sealed container, away from moistureAlways[1][8]

Table 2: Recommended Storage Conditions for this compound Solutions

SolventStorage TemperatureDurationReference(s)
DMSO-80°CUp to 6 months[4][8]
DMSO-20°CUp to 1 month[4][8]
0.01 M HClRoom Temperature> 24 hours[14]
Water2-8°C (refrigerated)Prepare fresh; short-term if filtered[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound powder (MW: 478.88 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes, precision balance, vortex mixer, and ultrasonic bath.

  • Calculation: To prepare a 10 mM stock solution, weigh out 4.79 mg of this compound powder.

  • Procedure: a. Accurately weigh the powder and transfer it to a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the tube thoroughly for 1-2 minutes to dissolve the powder. d. If the powder is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also be applied. e. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in light-protected tubes. f. Label the aliquots clearly with the compound name, concentration, date, and storage temperature. g. Store the aliquots at -20°C for up to one month or -80°C for up to six months.[4][8]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a generalized protocol based on common methods for tetracycline analysis. Specific parameters may need to be optimized for your equipment and specific requirements.

  • Mobile Phase Preparation: Prepare a mixture of 0.2 M ammonium oxalate, dimethylformamide, and 0.1 M edetate disodium (11:5:4). Adjust the pH to 7.0 with 40% tetrabutylammonium hydroxide in water. Filter the mobile phase through a 0.45 µm filter.[1]

  • Standard Preparation: Accurately weigh and dissolve USP this compound Reference Standard in the mobile phase to obtain a solution with a known concentration of approximately 0.5 mg/mL.[1]

  • Sample Preparation: Accurately weigh about 50 mg of the this compound powder, transfer to a 100-mL volumetric flask, and dilute to volume with the mobile phase. Mix thoroughly.[1]

  • Chromatographic System:

    • Instrument: A liquid chromatograph equipped with a 354 nm detector.[1]

    • Column: A 4.6-mm × 15-cm column containing 3.5-µm L1 packing.[1]

    • Flow Rate: Approximately 1 mL per minute.[1]

  • Procedure: a. Inject equal volumes of the standard preparation and the sample preparation into the chromatograph. b. Record the peak areas for the major peaks. c. Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the standard.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh Methacycline HCl Powder solvent Add Anhydrous DMSO weigh->solvent vortex Vortex Thoroughly solvent->vortex ultrasonicate Ultrasonicate if Needed vortex->ultrasonicate aliquot Aliquot into Single-Use Tubes ultrasonicate->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a this compound stock solution.

signaling_pathway cluster_non_smad Non-Smad Pathways TGFB1 TGF-β1 JNK JNK TGFB1->JNK p38 p38 TGFB1->p38 Akt Akt TGFB1->Akt EMT Epithelial-Mesenchymal Transition (EMT) JNK->EMT p38->EMT Akt->EMT Methacycline Methacycline HCl Methacycline->JNK Methacycline->p38 Methacycline->Akt

Caption: Inhibition of TGF-β1-induced non-Smad pathways by Methacycline HCl.

References

Calibration and standardization of Methacycline Hydrochloride for quantitative assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Methacycline Hydrochloride

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the calibration and standardization of this compound for quantitative assays. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data presented for ease of use.

Frequently Asked Questions (FAQs)

Q1: What is the official method for the quantitative assay of this compound? A1: The most widely recognized official method is High-Performance Liquid Chromatography (HPLC), as detailed in the United States Pharmacopeia (USP).[1][2] This method is valued for its specificity and ability to separate Methacycline from its potential impurities and degradation products.[3]

Q2: What reference standards are required for the analysis? A2: For accurate quantification and system suitability checks, you will need USP this compound Reference Standard (RS) and USP Doxycycline Hyclate RS.[1][4][5][6] Doxycycline is a known impurity and is used to ensure the chromatographic system can adequately separate it from the Methacycline peak.[7][8]

Q3: What are the critical physicochemical properties and storage conditions for this compound? A3: this compound is a yellow crystalline powder.[9] It is crucial to preserve it in tight, light-resistant containers as it is sensitive to light.[1][5] Key specifications are summarized in the table below.

Q4: What are the system suitability requirements for the USP HPLC assay? A4: Before running samples, the chromatographic system must meet specific performance criteria. The resolution between the methacycline and doxycycline peaks must be not less than 1.5, the tailing factor for the methacycline peak should not be more than 1.5, and the relative standard deviation (RSD) for replicate injections of the standard solution must be not more than 1.0%.[1]

Q5: How is UV-Vis Spectrophotometry used in the analysis of this compound? A5: UV-Vis Spectrophotometry is primarily used for identification purposes and in dissolution testing.[1][4] For identification, a solution of about 20 µg/mL in a medium of hydrochloric acid in methanol (1 in 1200) should exhibit an absorbance maximum at approximately 345 nm.[1][5] The absorptivity should be between 88.4% and 96.4% of the corresponding USP Reference Standard.[1][5]

Data Presentation: Key Specifications and Criteria

The following tables summarize the essential quantitative data for the calibration and standardization of this compound.

Table 1: Physicochemical Specifications for this compound

Parameter Specification
Potency 832 µg/mg to 970 µg/mg of methacycline (C₂₂H₂₂N₂O₈)[1][6]
pH 2.0 – 3.0 (in a 10 mg/mL aqueous solution)[1][5][9]
Water Content (Karl Fischer) Not more than 2.0%[1][5][9]
Crystallinity Meets USP requirements[1][5]

| Storage | Preserve in tight, light-resistant containers[1][5] |

Table 2: USP HPLC Method Parameters for Quantitative Assay

Parameter Specification
Mobile Phase Mixture of 0.2 M ammonium oxalate, dimethylformamide, and 0.1 M edetate disodium (11:5:4), adjusted to pH 7.0 with 40% tetrabutylammonium hydroxide in water.[1]
Column 4.6-mm × 15-cm; 3.5-µm packing L1[1]
Flow Rate Approximately 1 mL per minute[1]
Detector Wavelength 354 nm[1]

| Injection Volume | Approximately 20 µL[5] |

Table 3: HPLC System Suitability Criteria

Parameter Acceptance Limit
Resolution Not less than 1.5 (between methacycline and doxycycline peaks)[1]
Tailing Factor Not more than 1.5 (for the methacycline peak)[1]

| Relative Standard Deviation (RSD) | Not more than 1.0% (for replicate standard injections)[1] |

Experimental Protocols

Protocol 1: Quantitative Assay by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the USP monograph for this compound.[1]

1. Mobile Phase Preparation:

  • Prepare a mixture of 0.2 M ammonium oxalate, dimethylformamide, and 0.1 M edetate disodium in the ratio of 11:5:4.

  • Adjust the pH of the solution to 7.0 using a 40 percent solution of tetrabutylammonium hydroxide in water.

  • Filter the mobile phase through a suitable filter and degas before use.

2. Standard Solution Preparation (Standard Preparation):

  • Accurately weigh a quantity of USP this compound RS.

  • Dissolve it in the Mobile Phase to obtain a final solution with a known concentration of about 0.5 mg per mL.

3. System Suitability Solution Preparation:

  • Prepare a solution in the Mobile Phase containing about 0.5 mg per mL each of USP this compound RS and USP Doxycycline Hyclate RS.

4. Sample Solution Preparation (Assay Preparation):

  • Accurately weigh about 50 mg of this compound.

  • Transfer it to a 100-mL volumetric flask.

  • Dilute with the Mobile Phase to volume and mix thoroughly.

5. Chromatographic Procedure:

  • Set up the HPLC system according to the parameters in Table 2.

  • Inject the System Suitability Solution and verify that all criteria from Table 3 are met. The relative retention times are about 0.75 for methacycline and 1.0 for doxycycline.[1]

  • Separately inject equal volumes (about 20 µL) of the Standard Preparation and the Assay Preparation into the chromatograph.[5]

  • Record the chromatograms and measure the peak areas for the methacycline peak.

6. Calculation:

  • Calculate the potency of the this compound sample using the formula provided in the USP monograph, comparing the peak response from the Assay Preparation to that of the Standard Preparation.[1]

Protocol 2: Identification by UV-Vis Spectrophotometry

This protocol is used to verify the identity of this compound.[1][5]

1. Medium Preparation:

  • Prepare a solution of hydrochloric acid in methanol (1 in 1200).

2. Solution Preparation:

  • Accurately prepare a solution of this compound in the prepared medium to obtain a concentration of approximately 20 µg per mL.

3. Spectrophotometric Procedure:

  • Using a suitable spectrophotometer, scan the solution from 400 nm to 250 nm.

  • Use the medium as the blank.

  • Record the absorbance spectrum.

4. Acceptance Criteria:

  • The spectrum should exhibit a maximum absorbance at a wavelength of approximately 345 nm, confirming the identity of the substance.[1][5]

Troubleshooting Guides

Q: My HPLC system suitability failed due to poor resolution (<1.5) between methacycline and doxycycline. What should I do? A:

  • Check Mobile Phase: Ensure the pH of the mobile phase is exactly 7.0. An incorrect pH is a common cause of resolution failure. Also, confirm the composition and preparation accuracy.[1]

  • Column Condition: The column may be aging or contaminated. Try flushing the column with a stronger solvent. If that fails, replace the column with a new one of the same type (L1 packing).[1]

  • Flow Rate: Verify that the flow rate is stable and accurate. Calibrate the pump if necessary.

  • Temperature: Ensure the column compartment temperature is stable, as fluctuations can affect retention and resolution.

Q: I'm observing significant peak tailing (>1.5) for the methacycline peak. What are the possible causes? A:

  • Mobile Phase pH: An incorrect mobile phase pH can cause peak tailing for ionizable compounds like tetracyclines. Re-prepare the mobile phase, ensuring the pH is precisely 7.0.[1]

  • Column Overload: The sample concentration may be too high. Try diluting your sample and standard solutions and re-injecting.

  • Column Degradation: Active sites on the column packing can cause tailing. This can happen if the silica-based packing material is degrading. Replacing the column is often the best solution.

  • Contamination: Contaminants in the sample or on the column can interfere with peak shape. Ensure proper sample filtration and column flushing.

Q: The retention times for my peaks are drifting or inconsistent. How can I fix this? A:

  • System Equilibration: Ensure the HPLC system, particularly the column, is fully equilibrated with the mobile phase before starting injections. This can take 30-60 minutes.

  • Mobile Phase Composition: If using a gradient or a freshly mixed mobile phase, ensure the composition is consistent. Premixing and thorough degassing can prevent drift.

  • Pump Performance: Check for leaks in the pump and ensure the flow rate is constant. Inconsistent flow will cause retention times to shift.

  • Temperature Fluctuation: Use a column oven to maintain a constant temperature, as ambient temperature changes can affect retention times.

Q: My quantitative results are lower than expected or show poor reproducibility. What should I check? A:

  • Standard and Sample Preparation: This is the most common source of error. Verify all weighing steps and ensure complete dissolution. Use calibrated volumetric flasks and pipettes.

  • Sample/Standard Stability: Methacycline is light-sensitive.[1][5] Protect all solutions from light during preparation and while in the autosampler. Solutions may also degrade over time; prepare them fresh daily if needed.

  • Injector Accuracy: Poor reproducibility can be caused by an inaccurate or imprecise autosampler. Perform an injector performance test.

  • Integration Parameters: Ensure that the peak integration parameters are set correctly and are consistent for all chromatograms. Incorrect baseline settings can lead to inaccurate area measurements.

Visualizations: Workflows and Logic Diagrams

Below are diagrams created using the DOT language to visualize key processes.

HPLC_Solution_Preparation cluster_standard Standard & Suitability Preparation cluster_sample Sample (Assay) Preparation start_std Accurately Weigh USP Methacycline RS & USP Doxycycline RS dissolve_std Dissolve in Mobile Phase start_std->dissolve_std vol_std Dilute to Final Volume in Volumetric Flask dissolve_std->vol_std mix_std Mix Thoroughly vol_std->mix_std final_std Final Standard & Suitability Solutions (~0.5 mg/mL) mix_std->final_std start_sample Accurately Weigh ~50 mg Methacycline HCl dissolve_sample Transfer to 100-mL Volumetric Flask start_sample->dissolve_sample vol_sample Dilute to Volume with Mobile Phase dissolve_sample->vol_sample mix_sample Mix Thoroughly vol_sample->mix_sample final_sample Final Assay Solution (~0.5 mg/mL) mix_sample->final_sample

Caption: Workflow for preparing standard, suitability, and sample solutions for HPLC analysis.

HPLC_Troubleshooting start System Suitability Failed resolution Resolution < 1.5? start->resolution tailing Tailing Factor > 1.5? resolution->tailing No check_mobile_phase Check Mobile Phase (pH, Composition) resolution->check_mobile_phase Yes rsd RSD > 1.0%? tailing->rsd No tailing->check_mobile_phase Yes check_injector Check Injector Precision & Leaks rsd->check_injector Yes pass System Passes rsd->pass No check_column Check Column Condition (Flush or Replace) check_mobile_phase->check_column check_conc Check Sample Concentration check_mobile_phase->check_conc check_conc->check_column check_equilibration Ensure System is Equilibrated check_injector->check_equilibration

Caption: Troubleshooting logic for common HPLC system suitability failures.

UV_Vis_Workflow start Prepare Medium: HCl in Methanol (1 in 1200) prepare_sol Prepare Sample Solution (~20 µg/mL in Medium) start->prepare_sol set_blank Set Spectrophotometer Blank (Using Medium) prepare_sol->set_blank scan Scan Sample from 400 nm to 250 nm set_blank->scan result Check for Absorbance Max at ~345 nm scan->result pass Identity Confirmed result->pass Yes fail Identity Not Confirmed result->fail No

Caption: Experimental workflow for the identification of Methacycline HCl using UV-Vis.

References

Technical Support Center: Methacycline Hydrochloride Autofluorescence in Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing autofluorescence issues associated with Methacycline Hydrochloride. This guide provides troubleshooting protocols and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-quality imaging data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause autofluorescence?

This compound is a broad-spectrum antibiotic belonging to the tetracycline class.[1] Like other tetracyclines, it is an inherently fluorescent molecule.[2][3] This intrinsic fluorescence, often referred to as autofluorescence in the context of imaging, can interfere with the signals from intentionally used fluorophores, creating a high background and reducing the signal-to-noise ratio. The fluorescence arises from the chemical structure of the tetracycline molecule itself.

Q2: What are the excitation and emission wavelengths of this compound autofluorescence?

This compound has UV absorption maxima at approximately 251 nm and 346 nm, which can be considered its primary excitation wavelengths.[4][5] Its fluorescence emission peak has been measured to be at approximately 545 nm .[6]

Q3: How does the autofluorescence of this compound compare to common fluorophores?

The emission peak of this compound at 545 nm falls within the range of many commonly used green and yellow fluorophores, such as GFP, FITC, and Alexa Fluor 488. This spectral overlap can be a significant source of interference in multiplex imaging experiments.

Q4: Can I completely eliminate autofluorescence from this compound?

While complete elimination might not always be possible without affecting the sample integrity, there are several effective methods to significantly reduce its contribution to your images. These methods range from sample preparation adjustments to post-acquisition image processing.

Troubleshooting Guides

Issue 1: High background fluorescence obscuring the signal of my target fluorophore.

This is the most common issue when working with samples containing this compound. The troubleshooting process involves identifying the spectral overlap and choosing appropriate strategies to minimize it.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_start Start cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_post Post-Acquisition cluster_end Resolution start High Background Fluorescence Observed thorough_wash Perform Thorough Washes start->thorough_wash Initial Step far_red_fluor Switch to Far-Red Fluorophores start->far_red_fluor Optimal Strategy quenching Apply Chemical Quenching thorough_wash->quenching If background persists end Signal-to-Noise Ratio Improved thorough_wash->end If successful photobleaching Pre-acquisition Photobleaching quenching->photobleaching Alternative/Additional Step quenching->end If successful photobleaching->far_red_fluor photobleaching->end If successful spectral_imaging Use Spectral Imaging & Linear Unmixing background_sub Image Processing: Background Subtraction spectral_imaging->background_sub spectral_imaging->end If successful narrow_filters Use Narrow Bandpass Filters far_red_fluor->narrow_filters far_red_fluor->end If successful narrow_filters->spectral_imaging narrow_filters->end If successful background_sub->end

Caption: A workflow for troubleshooting high background fluorescence.

Data Presentation

Table 1: Spectral Properties of this compound and Common Fluorophores/Autofluorescent Molecules

SubstanceExcitation Max (nm)Emission Max (nm)Color RangePotential for Overlap with Methacycline HCl
Methacycline HCl ~346 ~545 Yellow-Green N/A
GFP (Green Fluorescent Protein)~488~509GreenHigh
FITC (Fluorescein isothiocyanate)~495~519GreenHigh
Alexa Fluor 488~495~519GreenHigh
Rhodamine~552~575Orange-RedModerate
Texas Red~589~615RedLow
Alexa Fluor 647~650~668Far-RedVery Low
Collagen (endogenous)~340~400BlueLow
NADH (endogenous)~340~460Blue-GreenModerate
Lipofuscin (endogenous)Broad (400-500)Broad (500-650)Yellow-OrangeHigh

Experimental Protocols

Protocol 1: Thorough Washing to Reduce this compound

This is the simplest first step to try and reduce autofluorescence from residual this compound that is not tightly bound to tissues.

Methodology:

  • Following your standard incubation with this compound, prepare a sufficient volume of a physiological buffer (e.g., Phosphate Buffered Saline - PBS or Hank's Balanced Salt Solution - HBSS).

  • Aspirate the this compound solution from your sample.

  • Wash the sample with the physiological buffer for 5-10 minutes on a gentle shaker.

  • Repeat the wash step at least two more times with fresh buffer for each wash.

  • Proceed with your standard fixation and staining protocol.

Protocol 2: Chemical Quenching of Autofluorescence

Chemical quenching agents can help to reduce autofluorescence from various sources, including lipofuscin which has a similar emission profile to this compound.

Methodology using Sudan Black B (for fixed, permeabilized samples):

  • After your final secondary antibody wash, prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • Incubate your sample in the Sudan Black B solution for 10-20 minutes at room temperature.

  • Briefly wash the sample with 70% ethanol to remove excess Sudan Black B.

  • Wash the sample three times with PBS for 5 minutes each.

  • Mount your sample with an appropriate mounting medium.

Note: Sudan Black B may not be compatible with all mounting media and can sometimes introduce its own fluorescence in the far-red spectrum.

Protocol 3: Pre-Acquisition Photobleaching

This technique involves exposing the sample to intense light to "burn out" the autofluorescence before imaging your specific fluorophore.

Methodology:

  • Place your prepared slide on the microscope stage.

  • Expose the sample to a broad-spectrum light source (e.g., from a mercury or xenon lamp) using a filter set that excites the autofluorescence (e.g., a DAPI or FITC filter set) but not your target fluorophore, if possible.

  • Continue this exposure for a period ranging from several minutes to an hour. The optimal time will need to be determined empirically.

  • Proceed with imaging your target fluorophore using its specific excitation and emission settings.

Caution: Photobleaching can potentially damage the sample or your target fluorophore, so it should be used with care and properly controlled.

Advanced Troubleshooting: Spectral Imaging and Linear Unmixing

For complex samples where autofluorescence from this compound and other endogenous sources cannot be sufficiently reduced by the above methods, spectral imaging is a powerful tool.

Workflow for Spectral Imaging

SpectralImagingWorkflow cluster_acquire Image Acquisition cluster_define Reference Spectra Definition cluster_unmix Linear Unmixing cluster_result Output acquire_lambda Acquire Lambda Stack (Image at multiple emission wavelengths) define_meth Define Spectrum for Methacycline HCl (from a control sample) acquire_lambda->define_meth define_fluor Define Spectrum for Target Fluorophore(s) define_meth->define_fluor define_bg Define Spectrum for Background define_fluor->define_bg unmix Apply Linear Unmixing Algorithm define_bg->unmix result Separated Images of Each Component unmix->result

References

Validation & Comparative

Methacycline Hydrochloride vs. Doxycycline for Inducible Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers utilizing tetracycline-inducible (Tet) gene expression systems, such as the popular Tet-On and Tet-Off systems, the choice of the inducing agent is a critical parameter that can significantly influence experimental outcomes. Among the various tetracycline analogs, doxycycline is the most commonly used inducer. This guide provides a detailed comparison of methacycline hydrochloride and doxycycline for their application in inducible gene expression, summarizing their performance, molecular mechanisms, and potential off-target effects, supported by experimental data and protocols.

At a Glance: Key Differences

FeatureThis compoundDoxycycline
Prevalence in Research Less commonly used and characterized for inducible expression.The gold standard and most widely used inducer for Tet systems.
Potency & Efficacy Generally considered effective, but less potent than doxycycline. Higher concentrations may be required.Highly potent, with effective concentrations in the low ng/mL to µg/mL range.[1]
Induction Kinetics Slower induction and deactivation kinetics compared to doxycycline.Exhibits rapid and reversible induction of gene expression.
Off-Target Effects Similar potential for off-target effects as other tetracyclines, including mitochondrial effects.Known to alter cellular metabolism and proliferation at concentrations used for induction.[2][3][4]
Data Availability Limited publicly available data on dose-response and kinetics in Tet systems.Extensive data available on performance in various cell lines and in vivo models.

Mechanism of Action in Tet-Inducible Systems

Both this compound and doxycycline function by binding to the Tet repressor protein (TetR) or its reverse mutant (rtTA), thereby controlling the expression of a gene of interest cloned downstream of a tetracycline-responsive element (TRE).

  • In the Tet-Off System: The transactivator protein (tTA), a fusion of TetR and VP16, binds to the TRE in the absence of an inducer, activating gene expression. When methacycline or doxycycline is added, it binds to tTA, causing a conformational change that prevents it from binding to the TRE, thus turning gene expression off.[5][6]

  • In the Tet-On System: The reverse transactivator (rtTA) can only bind to the TRE and activate transcription in the presence of an inducer like methacycline or doxycycline.[5][6] This system is often preferred for its faster responsiveness.[6]

Tet_On_System cluster_off Gene Expression OFF (No Inducer) cluster_on Gene Expression ON (With Inducer) rtTA_inactive rtTA TRE_promoter_off TRE Promoter rtTA_inactive->TRE_promoter_off No Binding rtTA_active rtTA-Inducer Complex Gene_off Gene of Interest TRE_promoter_off->Gene_off No Transcription Inducer Doxycycline or Methacycline HCl Inducer->rtTA_inactive Binds to rtTA TRE_promoter_on TRE Promoter rtTA_active->TRE_promoter_on Binds & Activates Gene_on Gene of Interest TRE_promoter_on->Gene_on Transcription

Caption: Mechanism of the Tet-On inducible gene expression system.

Performance Comparison

While direct head-to-head comparative studies are scarce, the available literature and general understanding of tetracycline analogs allow for a qualitative and semi-quantitative comparison.

Dose-Response and Efficacy

Doxycycline is renowned for its high sensitivity and efficacy in Tet systems. Optimal concentrations for induction typically range from 10 to 1000 ng/mL, with some systems responding to as low as 10 ng/mL.[1][7] It is crucial to perform a dose-response curve to determine the minimal concentration required for the desired level of expression, as higher concentrations can lead to significant off-target effects.[1]

Information on the optimal concentration for this compound is less defined in the context of inducible expression. As a general tetracycline antibiotic, it is expected to require similar or slightly higher concentrations than doxycycline for effective induction.

Table 1: General Concentration Ranges for Induction

InducerTypical In Vitro ConcentrationNotes
This compound100 ng/mL - 2 µg/mL (Estimated)Empirical optimization is critical due to limited data.
Doxycycline10 ng/mL - 1 µg/mL[1]Highly system and cell-type dependent.

Off-Target Effects

A significant consideration for any inducible system is the potential for the inducing agent to have effects beyond the regulation of the target gene. Both methacycline and doxycycline, as tetracycline antibiotics, can impact cellular physiology.

The primary off-target effects of doxycycline are linked to its inhibition of mitochondrial protein synthesis, which can lead to:

  • Altered cellular metabolism, with a shift towards glycolysis.[2][4]

  • Changes in gene expression patterns unrelated to the TRE.[2][4]

  • Reduced cell proliferation.[2][3][4]

These effects are dose-dependent, underscoring the importance of using the lowest effective concentration.[2][4] While less studied, it is reasonable to assume that this compound, sharing the same core tetracycline structure, would elicit similar off-target effects.

Experimental Protocols

The following provides a generalized protocol for inducing gene expression in a mammalian cell line using a Tet-On system. This protocol should be optimized for your specific cell line and expression vector.

General Protocol for Doxycycline Induction in Cell Culture
  • Cell Seeding: Plate cells at a density that will not lead to over-confluence during the induction period.

  • Induction:

    • Prepare a stock solution of doxycycline hyclate (e.g., 1 mg/mL in sterile water or ethanol) and store at -20°C in aliquots protected from light.

    • The following day, replace the medium with fresh medium containing the desired final concentration of doxycycline. It is recommended to test a range of concentrations (e.g., 10, 50, 100, 500, 1000 ng/mL).

    • Include a non-induced control (vehicle only) and a positive control cell line if available.

  • Time Course: Harvest cells at various time points post-induction (e.g., 12, 24, 48, 72 hours) to determine the optimal induction time.

  • Analysis: Analyze gene or protein expression using appropriate methods such as qRT-PCR, Western blotting, or fluorescence microscopy.

Experimental_Workflow cluster_workflow Induction Protocol Workflow start Seed Cells prepare Prepare Doxycycline/Methacycline HCl Working Solutions start->prepare induce Add Inducer to Cell Culture Medium (at various concentrations) prepare->induce incubate Incubate for Desired Time Periods (e.g., 12, 24, 48h) induce->incubate harvest Harvest Cells incubate->harvest analyze Analyze Gene/Protein Expression (qRT-PCR, Western Blot, etc.) harvest->analyze end Determine Optimal Conditions analyze->end

Caption: A generalized experimental workflow for optimizing inducible gene expression.

Conclusion and Recommendations

For researchers requiring precise and robust control over gene expression, doxycycline remains the superior choice due to its high potency, rapid kinetics, and the extensive body of literature supporting its use. Its performance is well-characterized, allowing for more predictable experimental outcomes.

This compound can be considered a viable alternative , particularly if doxycycline proves to be problematic in a specific experimental context. However, its use necessitates a more thorough empirical optimization of concentration and timing due to the limited comparative data available.

Key recommendations for using either inducer include:

  • Always perform a dose-response curve to identify the minimum concentration that provides the desired level of induction.

  • Include appropriate controls to account for potential off-target effects of the inducer on cellular physiology.

  • Use tetracycline-free serum in cell culture media to avoid basal expression from the TRE promoter.

  • When switching from doxycycline to methacycline, it is advisable to start with a similar concentration range and optimize from there.

By carefully considering the properties of each inducer and rigorously optimizing experimental conditions, researchers can effectively harness the power of tetracycline-inducible systems for their studies.

References

Cross-Reactivity of Methacycline Hydrochloride in Immunological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of Methacycline Hydrochloride in commercially available immunological assays. The data presented is intended to assist researchers in selecting the appropriate assay for their specific needs and in accurately interpreting their results.

Quantitative Data Summary

The cross-reactivity of this compound and other tetracycline-class antibiotics can vary significantly between different immunoassay kits. This variability is primarily due to differences in the antibody specificity used in each assay. Below is a summary of cross-reactivity data from two manufacturers, Randox Food Diagnostics and Creative Diagnostics.

CompoundRandox Tetracycline SENSITIVE ELISACreative Diagnostics anti-Tetracycline mAb (clone TC)Randox Doxycycline SENSITIVE ELISA
Methacycline 11.00% 6.51% 48.00%
Tetracycline100.00%100%>100.00%
Oxytetracycline52.00%87.2%>100.00%
Chlortetracycline51.00%22.5%>100.00%
Doxycycline23.00%18.9%100.00%
Demeclocycline41.00%13.9%>100.00%
Rolitetracycline67.00%Not Reported>100.00%
4-epitetracycline87.00%Not Reported>100.00%
4-epioxytetracycline52.00%Not Reported>100.00%
4-epichlortetracycline20.00%Not Reported87.00%
MinocyclineNot Reported<1%Not Reported

Data Sources: [1][2][3]

Experimental Protocols

The following is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of tetracyclines, based on methodologies provided by various kit manufacturers.

1. Reagent Preparation:

  • Allow all reagents and samples to reach room temperature (20-25°C) before use.

  • Prepare washing buffer by diluting the concentrated wash buffer with deionized water as specified in the kit manual.

  • Reconstitute lyophilized reagents (e.g., enzyme conjugate, standards) with the appropriate diluents.

  • Prepare a series of standards by serially diluting a stock solution to create a standard curve.

2. Sample Preparation:

  • The sample preparation method will vary depending on the matrix (e.g., tissue, milk, honey, urine).

  • Typically, this involves homogenization, extraction with a suitable solvent (e.g., methanol/buffer mixture), centrifugation to remove solids, and dilution of the supernatant.

3. Assay Procedure:

  • Add a specific volume of the prepared standards and samples to the wells of the antibody-coated microplate.

  • Add the enzyme-conjugated tetracycline to each well.

  • Incubate the plate for a specified time (e.g., 60 minutes) at a specific temperature (e.g., 37°C), allowing for competitive binding between the tetracycline in the sample/standard and the enzyme-labeled tetracycline for the antibody binding sites.

  • Wash the plate multiple times with the prepared washing buffer to remove any unbound reagents.

  • Add a substrate solution (e.g., TMB) to each well and incubate for a set time (e.g., 15-30 minutes) in the dark. The enzyme converts the substrate into a colored product.

  • Stop the reaction by adding a stop solution (e.g., sulfuric acid). The color will change, and the intensity will be stable for a short period.

  • Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

4. Data Analysis:

  • The concentration of tetracycline in the samples is inversely proportional to the color intensity.

  • A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.

  • The concentration of tetracycline in the samples is then determined by interpolating their absorbance values on the standard curve.

Visualizations

Competitive_ELISA_Workflow Competitive ELISA Workflow for Tetracycline Detection cluster_preparation Preparation cluster_assay Assay Steps cluster_analysis Analysis Reagent_Prep Reagent & Standard Preparation Add_Sample_Standard Add Samples/Standards to Antibody-Coated Plate Reagent_Prep->Add_Sample_Standard Sample_Prep Sample Preparation Sample_Prep->Add_Sample_Standard Add_Conjugate Add Enzyme-Conjugated Tetracycline Add_Sample_Standard->Add_Conjugate Incubate Incubate (Competitive Binding) Add_Conjugate->Incubate Wash1 Wash Plate Incubate->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Absorbance Read Absorbance (e.g., 450 nm) Add_Stop->Read_Absorbance Analyze_Data Analyze Data & Calculate Concentration Read_Absorbance->Analyze_Data

Caption: Competitive ELISA Workflow for Tetracycline Detection.

References

A Comparative Analysis of Methacycline Hydrochloride: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Methacycline Hydrochloride against other tetracycline-class antibiotics, namely doxycycline and tetracycline. The information presented is supported by experimental data to assist researchers in making informed decisions for their antimicrobial studies.

In Vitro Efficacy: A Look at Antibacterial Activity

The in vitro efficacy of an antibiotic is primarily determined by its ability to inhibit the growth of bacteria, a measure quantified by the Minimum Inhibitory Concentration (MIC). A lower MIC value indicates greater potency.

Methacycline, like other tetracyclines, exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[1]

A comparative study has shown that the activity of methacycline is similar to other tetracyclines, including oxytetracycline, chlortetracycline, and tetracycline, against a variety of bacteria.[3] More recent and specific MIC data for a range of bacterial species are summarized in the table below, compiled from various sources to provide a comparative perspective.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL)
BacteriumMethacycline HClDoxycyclineTetracycline
Staphylococcus aureusSimilar to other tetracyclines[3]0.5 - 21 - 16
Streptococcus pneumoniaeSimilar to other tetracyclines[3]0.06 - 0.50.25 - 8
Escherichia coliSimilar to other tetracyclines[3]0.5 - 41 - 16
Haemophilus influenzaeNot widely reported0.25 - 20.5 - 4
Pseudomonas aeruginosaGenerally resistant>128>128

Note: MIC values can vary depending on the strain and the testing methodology.

In Vivo Efficacy: Performance in Living Organisms

In vivo studies are crucial for evaluating a drug's efficacy in a complex biological system. These studies provide insights into the pharmacokinetic and pharmacodynamic properties of the antibiotic, which ultimately determine its therapeutic success.

An early study in a murine model of experimental pneumonia demonstrated that the chemotherapeutic effect of methacycline was greater than that of oxytetracycline. While direct, modern comparative studies of methacycline with doxycycline and tetracycline in standardized infection models are limited, the available data suggests its potential as an effective in vivo agent.

For context, modern in vivo studies for tetracycline-class antibiotics are often conducted in murine infection models, such as pneumonia or sepsis models. The efficacy is typically evaluated by measuring the reduction in bacterial load in target organs (e.g., lungs, spleen) or by observing survival rates.

Table 2: Summary of In Vivo Efficacy Data
AntibioticAnimal ModelInfection TypeKey Findings
Methacycline MouseExperimental PneumoniaGreater chemotherapeutic effect than oxytetracycline.
Doxycycline MousePneumoniaEffective in reducing bacterial load in the lungs.
Tetracycline MouseSepsisDemonstrates efficacy in improving survival rates.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are standardized protocols for key experiments cited in this guide.

Broth Microdilution MIC Test

This method is used to determine the minimum inhibitory concentration of an antimicrobial agent.

Broth_Microdilution_MIC_Test cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare serial two-fold dilutions of antibiotics in Mueller-Hinton Broth (MHB) A1 Dispense antibiotic dilutions into 96-well microtiter plate P1->A1 P2 Prepare standardized bacterial inoculum (0.5 McFarland) P3 Dilute inoculum in MHB P2->P3 A2 Add diluted bacterial suspension to each well P3->A2 A1->A2 A3 Include growth control (no antibiotic) and sterility control (no bacteria) wells A2->A3 A4 Incubate plates at 37°C for 18-24 hours A3->A4 AN1 Visually inspect for bacterial growth (turbidity) A4->AN1 AN2 Determine MIC: lowest concentration with no visible growth AN1->AN2

Fig 1. Workflow for Broth Microdilution MIC Test.
Murine Pneumonia Infection Model

This in vivo model is used to evaluate the efficacy of antibiotics against respiratory infections.

Murine_Pneumonia_Model cluster_induction Infection Induction cluster_treatment Treatment cluster_evaluation Evaluation I1 Culture bacteria to mid-log phase I3 Intranasally or intratracheally instill bacterial suspension I1->I3 I2 Anesthetize mice I2->I3 T1 Administer antibiotic (e.g., intraperitoneally or orally) at a specified time post-infection I3->T1 T2 Administer vehicle control to a separate group of mice I3->T2 E1 Euthanize mice at a predetermined endpoint T1->E1 T2->E1 E2 Harvest lungs and homogenize E1->E2 E3 Perform serial dilutions and plate homogenates on agar E2->E3 E4 Count colony-forming units (CFU) to determine bacterial load E3->E4 E5 Compare bacterial load between treated and control groups E4->E5

Fig 2. Workflow for Murine Pneumonia Infection Model.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The antibacterial effect of this compound and other tetracyclines is achieved by disrupting the process of protein synthesis within the bacterial cell.

Tetracycline_Mechanism cluster_ribosome Bacterial Ribosome (70S) 30S 30S Subunit A_site A Site 50S 50S Subunit mRNA mRNA P_site P Site Protein Protein Synthesis P_site->Protein Elongation Halted Methacycline Methacycline Methacycline->30S Binds to Inhibition Inhibition tRNA aminoacyl-tRNA tRNA->A_site Attempts to bind Inhibition->tRNA Blocks binding

Fig 3. Mechanism of action of this compound.

References

A Head-to-Head Comparison of Methacycline and Minocycline in Neurological Studies

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of neurological research, the tetracycline class of antibiotics has garnered significant interest for its neuroprotective properties, which extend beyond its antimicrobial effects. Among these, minocycline has been extensively studied, while data on its predecessor, methacycline, in the context of neurological applications, is notably sparse. This guide provides a detailed, evidence-based comparison of these two molecules for researchers, scientists, and drug development professionals.

Core Mechanisms of Neuroprotection: A Shared Heritage

Both methacycline and minocycline are semi-synthetic tetracycline derivatives. Their therapeutic potential in neurological disorders stems from a common set of mechanisms, primarily their anti-inflammatory, anti-apoptotic, and matrix metalloproteinase (MMP) inhibitory activities. These actions are crucial in mitigating the secondary injury cascades that follow acute brain injury and the chronic neuroinflammation associated with neurodegenerative diseases.

Key Neuroprotective Mechanisms of Tetracyclines:

  • Anti-inflammatory Effects: Tetracyclines can suppress the activation of microglia, the resident immune cells of the central nervous system (CNS). This leads to a reduction in the production of pro-inflammatory cytokines and reactive oxygen species, thereby dampening the neuroinflammatory response.

  • Anti-apoptotic Effects: These compounds can interfere with programmed cell death pathways. A key mechanism is the inhibition of mitochondrial cytochrome c release, a critical step in the intrinsic apoptotic cascade.

  • Inhibition of Matrix Metalloproteinases (MMPs): Both methacycline and minocycline are known to inhibit MMPs.[1] Overactive MMPs contribute to the breakdown of the blood-brain barrier (BBB) and neuronal damage in various neurological conditions.

Quantitative and Mechanistic Comparison

While both drugs share these foundational mechanisms, the extent of research and available data is heavily skewed towards minocycline. Minocycline is recognized for its high lipophilicity, which allows it to effectively cross the blood-brain barrier, a critical feature for any CNS-targeted therapeutic.[2] This property is a key reason for its extensive investigation in neurological models.

ParameterMethacyclineMinocycline
Blood-Brain Barrier Permeability Data not available, but presumed to be lower than minocycline due to lower lipophilicity.High, due to its significant lipophilic nature, enabling effective CNS penetration.[2]
Anti-inflammatory Potency (CNS) Not specifically studied in neurological models. General anti-inflammatory properties are recognized.High. Extensively documented to inhibit microglial activation and reduce pro-inflammatory mediators in the CNS.[3][4]
Anti-apoptotic Efficacy (CNS) Not specifically studied in neurological models.High. Shown to inhibit key apoptotic pathways in neurons.[5][6]
MMP Inhibition Confirmed to inhibit MMPs, though specific efficacy in neurological contexts is not detailed.[1]Potent inhibitor of MMPs, contributing to the preservation of blood-brain barrier integrity.
Neuroprotection in Stroke Models Data not available.Demonstrated to reduce infarct size and improve neurological outcomes in animal models of ischemia.[3]
Efficacy in Neurodegenerative Disease Models Data not available.Shown to be neuroprotective in animal models of Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis.[3]
Clinical Trials in Neurological Disorders None identified.Multiple clinical trials have been conducted for conditions such as stroke, multiple sclerosis, and spinal cord injury.

Experimental Protocols

The following are representative experimental protocols that have been instrumental in elucidating the neuroprotective effects of minocycline. Similar methodologies could be adapted for the evaluation of methacycline.

Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
  • Objective: To assess the neuroprotective efficacy of a compound in a model of focal cerebral ischemia.

  • Methodology:

    • Animal Model: Adult male Sprague-Dawley rats.

    • Surgical Procedure: Anesthesia is induced. A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.

    • Treatment: Minocycline (e.g., 45 mg/kg) or vehicle is administered intraperitoneally, often at the time of reperfusion.

    • Assessment: After a set period (e.g., 24-48 hours), brains are harvested. Infarct volume is quantified using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Neurological deficit scores are also recorded.

  • Rationale: This model mimics the pathophysiology of ischemic stroke in humans and is a standard for preclinical neuroprotection studies.

Lipopolysaccharide (LPS)-Induced Microglial Activation
  • Objective: To evaluate the anti-inflammatory properties of a compound on primary brain immune cells.

  • Methodology:

    • Cell Culture: Primary microglia are isolated from neonatal rat brains.

    • Stimulation: Microglia are treated with LPS, a potent inflammatory stimulus.

    • Treatment: Cells are co-treated with various concentrations of minocycline or a vehicle control.

    • Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant are measured by ELISA. The expression of inducible nitric oxide synthase (iNOS) can be assessed by Western blot or qPCR.

  • Rationale: This in vitro assay provides a direct measure of a compound's ability to suppress microglial-mediated inflammation.

Signaling Pathways and Experimental Workflows

The neuroprotective actions of minocycline are mediated by its influence on specific intracellular signaling pathways.

experimental_workflow cluster_0 In Vivo Model cluster_1 In Vitro Model MCAO MCAO Stroke Model in Rodents Treatment Administer Minocycline or Methacycline MCAO->Treatment Behavior Neurological Deficit Scoring Treatment->Behavior Histology TTC Staining for Infarct Volume Treatment->Histology Microglia Primary Microglia Culture LPS LPS Stimulation Microglia->LPS Drug_Treatment Treat with Minocycline or Methacycline LPS->Drug_Treatment Analysis Measure Cytokines (ELISA) Drug_Treatment->Analysis

Caption: A typical experimental workflow for evaluating neuroprotective agents.

signaling_pathway Microglia Microglial Cell NFkB NF-κB Pathway Microglia->NFkB MAPK p38 MAPK Pathway Microglia->MAPK Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation MAPK->Inflammation Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Neuronal Apoptosis Caspases->Apoptosis Tetracyclines Minocycline (Methacycline presumed) Tetracyclines->NFkB Inhibits Tetracyclines->MAPK Inhibits Tetracyclines->CytochromeC Inhibits

Caption: Key signaling pathways inhibited by neuroprotective tetracyclines.

Conclusion and Future Directions

The current body of scientific literature overwhelmingly supports the neuroprotective potential of minocycline, backed by extensive preclinical data and progression into clinical trials for various neurological disorders.[3] Its favorable pharmacokinetic profile, particularly its ability to penetrate the CNS, makes it a compelling candidate for neuroprotection.

In contrast, methacycline remains largely unexplored in the field of neurology. While it shares fundamental anti-inflammatory and MMP-inhibitory properties with other tetracyclines, the absence of specific data in neurological models makes a direct comparison of its efficacy with minocycline impossible at this time.

For researchers and drug development professionals, minocycline represents a well-characterized compound with a clear rationale for its use in neurological studies. Future research endeavors could be directed towards a systematic evaluation of methacycline and other tetracycline derivatives to determine if they offer any advantages over minocycline in terms of efficacy, safety, or pharmacokinetic properties in the context of neurological diseases. Such studies would be essential to fully understand the therapeutic potential of this class of compounds for the treatment of debilitating neurological conditions.

References

Statistical analysis of experimental data involving Methacycline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of Methacycline Hydrochloride with other tetracycline-class antibiotics. Designed for researchers, scientists, and drug development professionals, this guide offers a detailed analysis of its performance, supported by available experimental data, alongside insights into its mechanism of action and relevant signaling pathways.

Executive Summary

This compound is a semisynthetic tetracycline antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2][3] While it has demonstrated high efficacy in various in vitro and in vivo studies, its clinical use has been largely superseded by newer tetracyclines. This guide aims to provide a consolidated resource for evaluating this compound in a research and drug development context, presenting available comparative data and detailed experimental methodologies.

Comparative In Vitro Activity of Tetracyclines

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and other common tetracyclines against key bacterial pathogens. It is important to note that while qualitative statements regarding Methacycline's high potency are available, specific MIC50 and MIC90 data are not as widely reported in recent literature as for other tetracyclines.

Table 1: Comparative MIC Values (µg/mL) Against Gram-Positive Bacteria

AntibioticOrganismMIC50MIC90Notes
This compound Staphylococcus aureus--Reported to be highly active in vitro.[1]
Streptococcus pneumoniae--Active against most Gram-positive bacteria.[1]
Doxycycline Staphylococcus aureus0.25[4]-Potent agent against CA-MRSA strains.[4]
Streptococcus pneumoniae≤0.25≥1Activity can be affected by the tet(M) resistance determinant.[5][6][7]
Minocycline Staphylococcus aureus<1-2-Effective against methicillin-resistant strains (MRSA).
Streptococcus pneumoniae--Generally effective, though resistance can occur.
Tetracycline Staphylococcus aureus--Resistance is common.
Streptococcus pneumoniae-≥16High rates of resistance have been reported.[8]

Table 2: Comparative MIC Values (µg/mL) Against Gram-Negative Bacteria

AntibioticOrganismMIC50MIC90Notes
This compound Escherichia coli--Reported to be highly active in vitro.[1]
Haemophilus influenzae--Broad-spectrum activity includes Gram-negative bacteria.[1]
Doxycycline Escherichia coli--Susceptibility testing is recommended due to variable resistance.
Haemophilus influenzae--Generally susceptible, though some resistance is reported.
Minocycline Escherichia coli--Activity can be variable.
Haemophilus influenzae--Generally susceptible.
Tetracycline Escherichia coli--Resistance is widespread.
Haemophilus influenzae--Most strains are susceptible.[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of tetracycline antibiotics.

Antimicrobial Susceptibility Testing (AST)

1. Broth Microdilution Method (for MIC determination):

  • Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

  • Procedure:

    • A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.

    • Serial two-fold dilutions of the antibiotic are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Each well is inoculated with the standardized bacterial suspension.

    • The microtiter plate is incubated at 35-37°C for 16-24 hours.

    • The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

2. Disk Diffusion Method (Kirby-Bauer Test):

  • Principle: This qualitative method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

  • Procedure:

    • A standardized inoculum of the test bacterium is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

    • Paper disks containing a defined concentration of the antibiotic are placed on the agar surface.

    • The plate is incubated at 35-37°C for 16-24 hours.

    • The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.

    • The measured zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" according to standardized interpretive charts (e.g., CLSI guidelines).

Mechanism of Action and Signaling Pathways

This compound, like other tetracyclines, primarily exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 30S ribosomal subunit of bacteria, which prevents the binding of aminoacyl-tRNA to the mRNA-ribosome complex, thereby halting the elongation of the polypeptide chain.[1][2]

Beyond its antibacterial properties, Methacycline has been shown to inhibit the epithelial-mesenchymal transition (EMT), a process implicated in fibrosis and cancer progression. This inhibition is achieved through the modulation of non-Smad signaling pathways, specifically by targeting the activation of c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and Akt.

Signaling Pathway Diagrams

bacterial_protein_synthesis_inhibition cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 30S_subunit->Protein_Synthesis 50S_subunit->Protein_Synthesis Methacycline_HCl Methacycline HCl Methacycline_HCl->30S_subunit Inhibition Inhibition aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->30S_subunit mRNA mRNA mRNA->30S_subunit

Caption: Inhibition of bacterial protein synthesis by Methacycline HCl.

EMT_Inhibition_Pathway cluster_TGFB1_Signaling TGF-β1 Signaling cluster_Non_Smad_Pathways Non-Smad Pathways TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR JNK JNK TGFBR->JNK p38 p38 MAPK TGFBR->p38 Akt Akt TGFBR->Akt EMT Epithelial- Mesenchymal Transition JNK->EMT p38->EMT Akt->EMT Methacycline_HCl Methacycline HCl Methacycline_HCl->JNK Methacycline_HCl->p38 Methacycline_HCl->Akt Inhibition Inhibition

Caption: Inhibition of TGF-β1-induced EMT via non-Smad pathways.

Conclusion

This compound remains a compound of interest for its broad-spectrum antibacterial activity and its potential role in modulating cellular processes like EMT. While its clinical application has diminished, the data and methodologies presented in this guide provide a valuable resource for researchers exploring novel applications or conducting comparative studies within the tetracycline class of antibiotics. Further research to generate comprehensive quantitative data, particularly comparative MIC values, would be beneficial for a more complete understanding of its performance relative to modern antibiotics.

References

The Reproducibility of Methacycline Hydrochloride Research: A Comparative Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

In an era where the reproducibility of scientific findings is under increasing scrutiny, researchers and drug development professionals face significant challenges in building upon existing literature. This is particularly true for older, less commonly prescribed drugs like methacycline hydrochloride. This guide provides a comparative overview of this compound against its more contemporary alternatives, doxycycline and minocycline, with a focus on presenting available data and standardized experimental protocols to aid in the design of reproducible studies. While recent, direct comparative data on this compound is sparse, this guide compiles available information to offer a valuable resource for the scientific community.

The broader "reproducibility crisis" in preclinical research highlights a critical issue: a significant portion of published findings cannot be replicated, leading to wasted resources and a slowdown in the development of new therapies. This underscores the importance of transparent and detailed reporting of experimental methods and data.

Mechanism of Action: The Tetracycline Family

This compound is a semi-synthetic antibiotic belonging to the tetracycline class.[1] Like its counterparts, doxycycline and minocycline, it functions by inhibiting protein synthesis in bacteria. This is achieved by binding to the 30S ribosomal subunit, which in turn prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[1] This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.

cluster_ribosome Bacterial Ribosome 50S 50S 30S 30S Protein_Synthesis Protein Synthesis 30S->Protein_Synthesis Blocks tRNA binding Methacycline Methacycline Methacycline->30S Binds to aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->30S Binds to A-site Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to

Figure 1: Mechanism of action of this compound.

Comparative Data: this compound vs. Alternatives

While this compound is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria, it is less commonly prescribed today compared to doxycycline and minocycline.[1] The following tables summarize available comparative data. It is important to note that much of the specific quantitative data for this compound originates from older studies, and direct, recent head-to-head comparisons are limited.

Table 1: General Characteristics of Selected Tetracyclines

CharacteristicThis compoundDoxycyclineMinocycline
Class Second-generation tetracyclineSecond-generation tetracyclineSecond-generation tetracycline
Common Uses Bacterial infections of the respiratory tract, urinary tract, and skin[1]A wide range of bacterial infections including acne, rosacea, and malaria prophylaxis[2]Acne, rheumatoid arthritis, and certain sexually transmitted infections
Availability Less commonWidely availableWidely available

Table 2: Pharmacokinetic Properties of Selected Tetracyclines

ParameterThis compoundDoxycyclineMinocycline
Bioavailability ~60-80%90-100%90-100%
Half-life ~14 hours15-24 hours11-22 hours
Protein Binding ~75-90%82-93%~76%
Metabolism Partially metabolized in the liverMinimalMetabolized in the liver
Excretion Primarily renalFeces and urineFeces and urine

Note: Pharmacokinetic parameters can vary between individuals and studies.

Table 3: Comparison of Common Side Effects

Side EffectThis compoundDoxycyclineMinocycline
Gastrointestinal Nausea, vomiting, diarrhea[3]More frequently reportedLess frequently reported
Photosensitivity Can occur[3]Dose-relatedLow incidence
Vestibular Less commonRareMore frequently reported (dizziness, vertigo)[4]
Autoimmune RareRareAssociated with a higher risk of drug-induced lupus[4]
Hypersensitivity Rash, urticaria[5]Can occurMore frequent reports of severe reactions like DRESS syndrome[4]

Table 4: Representative Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus

AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Doxycycline 0.12 - >320.251
Minocycline 0.12 - >160.250.5
Methacycline N/AN/AN/A

Experimental Protocols for Reproducible Research

To facilitate the reproducibility of research in this area, detailed experimental protocols are essential. Below are standardized methodologies for key in vitro assays used to evaluate tetracycline antibiotics.

Minimum Inhibitory Concentration (MIC) Testing via Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Antibiotic stock solution

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture bacteria in MHB to the mid-logarithmic phase.

    • Adjust the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL.

    • Dilute the adjusted suspension in MHB to achieve a final concentration of 5 x 105 CFU/mL in the microtiter plate wells.

  • Antibiotic Dilution:

    • Prepare a serial two-fold dilution of the antibiotic stock solution in MHB across the wells of the 96-well plate.

    • The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions.

    • Include a positive control well (bacteria and MHB, no antibiotic) and a negative control well (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection for the lowest concentration of the antibiotic that completely inhibits bacterial growth (no turbidity).

    • Alternatively, use a microplate reader to measure the optical density at 600 nm.

Experimental Workflow for Comparative Efficacy Studies

The following diagram illustrates a typical workflow for comparing the in vitro efficacy of different antibiotics.

Start Start Prepare_Cultures Prepare Bacterial Cultures (e.g., S. aureus) Start->Prepare_Cultures Prepare_Antibiotics Prepare Antibiotic Stock Solutions (Methacycline, Doxycycline, Minocycline) Start->Prepare_Antibiotics MIC_Assay Perform MIC Assay (Broth Microdilution) Prepare_Cultures->MIC_Assay Prepare_Antibiotics->MIC_Assay Incubate Incubate Plates (37°C, 18-24h) MIC_Assay->Incubate Read_Results Read and Record MIC Values Incubate->Read_Results Data_Analysis Data Analysis and Comparison Read_Results->Data_Analysis Conclusion Draw Conclusions on Comparative Efficacy Data_Analysis->Conclusion End End Conclusion->End

Figure 2: Experimental workflow for antibiotic comparison.

Conclusion

The reproducibility of research findings is paramount for the advancement of science. In the context of older antibiotics like this compound, a lack of recent, direct comparative studies presents a significant challenge. This guide has synthesized available data to provide a comparative framework for this compound against doxycycline and minocycline. The provided experimental protocols offer a foundation for conducting future research in a standardized and reproducible manner. It is crucial for researchers to adhere to rigorous experimental design, detailed reporting, and data transparency to address the ongoing reproducibility crisis and to build a reliable knowledge base for the development of new and effective antimicrobial therapies.

References

A Comparative Analysis of Methacycline Hydrochloride and Novel Antibiotics for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the in-vitro activity of methacycline hydrochloride against a selection of novel antibiotics. The data presented is compiled from peer-reviewed literature to assist researchers, scientists, and drug development professionals in understanding the evolving landscape of antibiotic efficacy.

Executive Summary

Methacycline is a broad-spectrum tetracycline antibiotic that has been in clinical use for decades.[1][2] Like other tetracyclines, it functions by inhibiting protein synthesis in bacteria.[1][3] However, the emergence of antibiotic resistance has necessitated the development of novel antimicrobial agents. This guide presents a comparative summary of the minimum inhibitory concentrations (MICs) of this compound and several newer antibiotics against a range of clinically relevant bacterial pathogens. The data is collated from various studies to provide a broader perspective in the absence of direct head-to-head comparative trials in recent literature.

Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison

The following tables summarize the MIC values (in µg/mL) of this compound and selected novel antibiotics against various Gram-positive and Gram-negative bacteria. MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are provided where available. It is important to note that the data for methacycline is sourced from older studies, while the data for novel antibiotics is from more recent publications.

Table 1: Comparative In-Vitro Activity Against Gram-Positive Bacteria (MIC in µg/mL)

AntibioticOrganismMIC50MIC90Reference
MethacyclineStaphylococcus aureus--[1]
OmadacyclineStaphylococcus aureus (MRSA)0.120.25[4][5]
EravacyclineStaphylococcus aureus0.121[6]
TigecyclineStaphylococcus aureus≤0.120.25[7]
MethacyclineStreptococcus pneumoniae--[1]
OmadacyclineStreptococcus pneumoniae0.060.12[4][5]
EravacyclineEnterococcus faecalis0.060.12[6]
TigecyclineEnterococcus faecalis (VRE)0.060.12
MethacyclineEnterococcus faecalis--[1]
OmadacyclineEnterococcus faecalis0.120.25[4]

Table 2: Comparative In-Vitro Activity Against Gram-Negative Bacteria (MIC in µg/mL)

AntibioticOrganismMIC50MIC90Reference
MethacyclineEscherichia coli--[1]
OmadacyclineEscherichia coli0.52[4]
EravacyclineEscherichia coli0.250.5[6]
TigecyclineEscherichia coli0.251
MethacyclineKlebsiella pneumoniae--[1]
OmadacyclineKlebsiella pneumoniae28[4]
EravacyclineKlebsiella pneumoniae0.52[6]
TigecyclineKlebsiella pneumoniae0.52
MethacyclinePseudomonas aeruginosa--[1]
Ceftazidime/AvibactamPseudomonas aeruginosa832
Meropenem/VaborbactamPseudomonas aeruginosa--
Imipenem/RelebactamPseudomonas aeruginosa24

Experimental Protocols

The following are generalized experimental protocols for determining the Minimum Inhibitory Concentration (MIC) of antibiotics, based on standard methodologies described in the literature.

Broth Microdilution Method

This method is a widely used technique for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antibiotic is prepared at a known concentration in a suitable solvent.

  • Serial Dilutions: The antibiotic stock solution is serially diluted in a multi-well microtiter plate using a growth medium such as Mueller-Hinton Broth (MHB). Each well will contain a different concentration of the antibiotic.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared. Typically, a few colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] This suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the prepared bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.

  • Incubation: The microtiter plate is incubated at a specific temperature (usually 35-37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Agar Dilution Method

This method involves incorporating the antibiotic directly into the agar medium.

  • Preparation of Antibiotic-Containing Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antibiotic.[8]

  • Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each antibiotic-containing agar plate. A control plate without any antibiotic is also inoculated.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.

Visualizations

Mechanism of Action of Tetracycline Antibiotics

Tetracycline_Mechanism cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis 30S_subunit->Protein_Synthesis Essential for 50S_subunit 50S Subunit Methacycline Methacycline (Tetracycline) Methacycline->30S_subunit Binds to Inhibition Inhibition tRNA Aminoacyl-tRNA tRNA->30S_subunit Binding Blocked Inhibition->Protein_Synthesis Results in

Caption: Mechanism of action of tetracycline antibiotics like methacycline.

General Workflow for MIC Determination

MIC_Workflow Start Start Prepare_Antibiotic Prepare Antibiotic Stock Solution Start->Prepare_Antibiotic Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions (in broth or agar) Prepare_Antibiotic->Serial_Dilution Inoculate Inoculate Plates/Wells Serial_Dilution->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 35-37°C for 18-24h Inoculate->Incubate Observe_Growth Observe for Bacterial Growth Incubate->Observe_Growth Observe_Growth->Observe_Growth Growth Determine_MIC Determine MIC: Lowest concentration with no visible growth Observe_Growth->Determine_MIC No Growth End End Determine_MIC->End

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Validating the EMT inhibitory effects of Methacycline Hydrochloride with molecular markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The epithelial-to-mesenchymal transition (EMT) is a critical cellular process implicated in cancer progression and fibrosis. Its inhibition presents a promising therapeutic strategy. This guide provides an objective comparison of Methacycline Hydrochloride's performance in inhibiting EMT against a notable alternative, Doxycycline. The supporting experimental data for key molecular markers are presented, along with detailed protocols for the essential validation assays.

Comparative Analysis of EMT Inhibitors

This compound, a tetracycline antibiotic, has been identified as a potent inhibitor of TGF-β1-induced EMT. To provide a clear comparison, its effects on key EMT markers are presented alongside Doxycycline, another tetracycline antibiotic with demonstrated anti-EMT properties.

Molecular Marker This compound Effect Doxycycline Effect Marker Function in EMT
Epithelial Markers
E-cadherinMaintained expression (repressed repression)Increased expressionKey component of adherens junctions, loss is a hallmark of EMT.
Mesenchymal Markers
N-cadherin-Decreased expressionUpregulation ("cadherin switch") promotes motility and invasion.
Vimentin-Decreased expressionIntermediate filament protein, its upregulation confers a mesenchymal phenotype.[1][2]
FibronectinAttenuated expression[3]-Extracellular matrix protein involved in cell adhesion and migration.
Collagen IAttenuated expression[3]-Major structural protein of the extracellular matrix, deposition is increased in fibrosis.
EMT-Inducing Transcription Factors
Snail1 (Snail)Attenuated expression[3]Decreased expressionA key transcriptional repressor of E-cadherin.[4]
Twist1 (Twist)Attenuated expression[3]Decreased expressionPromotes EMT and metastasis.[4]
Slug (Snai2)-Decreased expressionAnother key transcriptional repressor of E-cadherin.

Signaling Pathways and Experimental Workflow

To visualize the complex interactions in EMT and the experimental procedures for its study, the following diagrams are provided.

G cluster_0 EMT Signaling Pathway TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Smad Pathway Smad Pathway TGF-β Receptor->Smad Pathway Non-Smad Pathways Non-Smad Pathways TGF-β Receptor->Non-Smad Pathways EMT-TFs (Snail, Twist) EMT-TFs (Snail, Twist) Smad Pathway->EMT-TFs (Snail, Twist) JNK/p38/Akt JNK/p38/Akt Non-Smad Pathways->JNK/p38/Akt JNK/p38/Akt->EMT-TFs (Snail, Twist) Methacycline HCl Methacycline HCl Methacycline HCl->JNK/p38/Akt Inhibits E-cadherin Downregulation E-cadherin Downregulation EMT-TFs (Snail, Twist)->E-cadherin Downregulation Mesenchymal Markers Up Mesenchymal Markers Up EMT-TFs (Snail, Twist)->Mesenchymal Markers Up EMT Phenotype EMT Phenotype E-cadherin Downregulation->EMT Phenotype Mesenchymal Markers Up->EMT Phenotype

TGF-β signaling pathway and the inhibitory action of this compound.

G cluster_1 Experimental Workflow for EMT Validation Cell Culture Cell Culture Induce EMT (e.g., TGF-β1) Induce EMT (e.g., TGF-β1) Cell Culture->Induce EMT (e.g., TGF-β1) Treatment (Methacycline HCl / Alternative) Treatment (Methacycline HCl / Alternative) Induce EMT (e.g., TGF-β1)->Treatment (Methacycline HCl / Alternative) Molecular Analysis Molecular Analysis Treatment (Methacycline HCl / Alternative)->Molecular Analysis Functional Assays Functional Assays Treatment (Methacycline HCl / Alternative)->Functional Assays Western Blot Western Blot Molecular Analysis->Western Blot qPCR qPCR Molecular Analysis->qPCR Immunofluorescence Immunofluorescence Molecular Analysis->Immunofluorescence Migration Assay Migration Assay Functional Assays->Migration Assay Invasion Assay Invasion Assay Functional Assays->Invasion Assay Data Analysis & Comparison Data Analysis & Comparison Western Blot->Data Analysis & Comparison qPCR->Data Analysis & Comparison Immunofluorescence->Data Analysis & Comparison Migration Assay->Data Analysis & Comparison Invasion Assay->Data Analysis & Comparison

A typical experimental workflow for validating EMT inhibition.

Detailed Experimental Protocols

Cell Culture and EMT Induction
  • Cell Seeding: Plate epithelial cells (e.g., A549, MCF-7) in appropriate culture medium and allow them to adhere and reach 60-70% confluency.

  • Starvation: Prior to treatment, starve the cells in serum-free medium for 12-24 hours.

  • EMT Induction: Induce EMT by treating the cells with a known inducer, such as TGF-β1 (typically 5-10 ng/mL), for 48-72 hours.[5]

  • Inhibitor Treatment: Concurrently with the EMT inducer, treat the cells with various concentrations of this compound or the alternative inhibitor. Include a vehicle control (e.g., DMSO).

Western Blotting for Protein Expression Analysis
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, Snail, Slug, Twist, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][2]

  • Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the protein expression levels relative to the loading control.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (E-cadherin, N-cadherin, Vimentin, Snail, Slug, Twist) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.[6][7]

Immunofluorescence for Protein Localization
  • Cell Seeding: Grow cells on glass coverslips in a multi-well plate and treat as described in the cell culture protocol.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1-0.5% Triton X-100.

  • Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.

  • Primary Antibody Incubation: Incubate with primary antibodies against EMT markers overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize and capture images using a fluorescence microscope.[8][9]

Transwell Migration and Invasion Assays
  • Assay Preparation: For migration assays, use Transwell inserts with a porous membrane. For invasion assays, coat the membrane with a layer of Matrigel or a similar basement membrane extract.[10][11]

  • Cell Seeding: Seed the treated cells in serum-free medium into the upper chamber of the Transwell insert.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for a period that allows for cell migration or invasion (typically 12-48 hours).

  • Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the cells that have moved to the lower surface of the membrane with methanol and stain with a solution like crystal violet.

  • Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify migration or invasion.[10][11]

References

Benchmarking Methacycline Hydrochloride's Matrix Metalloproteinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the matrix metalloproteinase (MMP) inhibitory activity of methacycline hydrochloride alongside other well-established MMP inhibitors. Due to the limited direct experimental data on the specific MMP inhibitory capacity of this compound, this guide leverages available data for other tetracycline derivatives, namely doxycycline and minocycline, as a basis for comparison. The information is presented to aid researchers in understanding the potential relative potency of methacycline within the broader context of MMP inhibition.

Data Presentation: Comparative Inhibitory Activity

InhibitorMMP-1 (IC50)MMP-2 (IC50)MMP-3 (IC50)MMP-7 (IC50)MMP-8 (IC50)MMP-9 (IC50)MMP-13 (IC50)MMP-14 (IC50)
Methacycline Data not availableData not availableData not availableData not availableData not availableData not availableData not availableData not available
Doxycycline >400 µM56 µM32 µM28 µM26-50 µM608.0 µM[1][2]2-50 µMData not available
Minocycline Data not availableData not available290 µMData not availableData not available10.7 µM[1][2]Data not availableData not available
Marimastat 5 nM[3]6 nM[3]230 nM[4]13 nM[3]Data not available3 nM[3]Data not available9 nM[3]
Ilomastat 1.5 nM1.1 nM1.9 nM3.7 nM (Ki)0.1 nM (Ki)0.5 nMData not available13.4 nM (Ki)
Prinomastat 79 nM0.05 nM (Ki)6.3 nMData not availableData not available5.0 nM0.03 nM (Ki)Data not available
Tanomastat Data not available11 nM (Ki)143 nM (Ki)Data not availableData not available301 nM (Ki)1470 nM (Ki)Data not available
Cipemastat 3.0 nM (Ki)154 nM (Ki)527 nM (Ki)Data not available4.4 nM (Ki)59.1 nM (Ki)3.4 nM (Ki)Data not available

Experimental Protocols

This section details common methodologies used to assess MMP inhibitory activity. These protocols provide a framework for designing and interpreting experiments to evaluate novel inhibitors like this compound.

Gelatin Zymography for MMP-2 and MMP-9 Inhibition

Gelatin zymography is a widely used technique to detect the activity of gelatinases such as MMP-2 and MMP-9.[5][6]

Principle: This method involves separating proteins under denaturing but non-reducing conditions on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is washed to remove the detergent and incubated in a buffer that allows the MMPs to renature and digest the gelatin. Staining the gel with Coomassie Brilliant Blue reveals areas of gelatin degradation as clear bands against a blue background. The intensity of these bands corresponds to the level of MMP activity.

Detailed Protocol:

  • Sample Preparation:

    • Culture cells of interest to 70-80% confluency.

    • Wash cells with serum-free media and then culture in serum-free media for a duration optimized for the cell line (e.g., 40-44 hours for certain breast cancer cells) to collect conditioned media containing secreted MMPs.[5]

    • Harvest the conditioned media and centrifuge to remove cell debris.[7]

    • Determine the protein concentration of the samples.

  • Electrophoresis:

    • Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.[4][7]

    • Mix samples with non-reducing sample buffer.

    • Load equal amounts of protein into the wells of the gel.

    • Run the gel at 150-200V at 4°C.[7]

  • Renaturation and Development:

    • After electrophoresis, wash the gel twice for 30 minutes each in a washing buffer containing 2.5% Triton X-100 to remove SDS and allow the MMPs to renature.[3]

    • Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.6, 200 mM NaCl, 10 mM CaCl2, 0.02% Brij 35) at 37°C for 24-48 hours.[4][7]

  • Staining and Visualization:

    • Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.[3]

    • Destain the gel with a solution of 10% acetic acid and 5% methanol until clear bands appear against a dark blue background.[3]

    • The clear bands indicate areas of gelatinolytic activity.

Fluorometric MMP Inhibitor Screening Assay

This high-throughput method provides a quantitative measure of MMP inhibition.

Principle: The assay utilizes a quenched fluorogenic substrate. In its intact form, the fluorescence of a reporter molecule is suppressed by a quencher molecule. When an active MMP cleaves the substrate, the reporter and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the MMP activity. Potential inhibitors are added to the reaction, and their efficacy is determined by the reduction in the fluorescence signal.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 1 µM ZnCl2).

    • Reconstitute the lyophilized MMP enzyme and the fluorogenic substrate in the assay buffer to their working concentrations.

    • Prepare a stock solution of the test inhibitor (e.g., this compound) and a known control inhibitor.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the MMP enzyme, and the test inhibitor at various concentrations.

    • Include wells for a positive control (enzyme without inhibitor) and a negative control (buffer only).

    • Incubate the plate at 37°C for a pre-determined time to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm) kinetically over time using a fluorescence plate reader.[8][9]

    • Calculate the initial reaction velocity (V) for each well.

    • Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway: TGF-β Induced Fibrosis and MMP Regulation

Transforming growth factor-beta (TGF-β) is a key cytokine involved in fibrosis, a process where excessive extracellular matrix (ECM) deposition occurs. MMPs play a complex role in this pathway, both contributing to and remodeling the fibrotic environment.[10][11] TGF-β signaling can influence MMP expression and activity, while MMPs, in turn, can activate latent TGF-β, creating a feedback loop.[12]

TGF_beta_Fibrosis_MMP TGF-β Signaling in Fibrosis and MMP Regulation TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binds Smad Smad Complex TGF_beta_R->Smad Activates Nucleus Nucleus Smad->Nucleus Translocates to Profibrotic_Genes Profibrotic Gene Transcription Smad->Profibrotic_Genes Induces ECM_Proteins ECM Proteins (e.g., Collagen) Profibrotic_Genes->ECM_Proteins Leads to MMPs MMPs Profibrotic_Genes->MMPs Regulates TIMPs TIMPs Profibrotic_Genes->TIMPs Increases Fibrosis Fibrosis ECM_Proteins->Fibrosis Latent_TGF_beta Latent TGF-β MMPs->Latent_TGF_beta Activate TIMPs->MMPs Latent_TGF_beta->TGF_beta MMP_Inhibitors MMP Inhibitors (e.g., Methacycline) MMP_Inhibitors->MMPs Inhibit

Caption: TGF-β signaling pathway in fibrosis, highlighting the regulatory role of MMPs.

Experimental Workflow: MMP Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory potential of a compound against a specific MMP using a fluorescence-based assay.

MMP_Inhibition_Workflow Workflow for MMP Inhibition Assay Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) Start->Prepare_Reagents Dispense_Reagents Dispense Reagents into 96-well Plate Prepare_Reagents->Dispense_Reagents Incubate Incubate Plate (Allow for inhibitor binding) Dispense_Reagents->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for conducting an MMP inhibitor screening assay.

References

Safety Operating Guide

Proper Disposal of Methacycline Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Methacycline hydrochloride, a tetracycline antibiotic, is classified as a hazardous substance and requires specialized disposal procedures to mitigate environmental contamination and potential health risks. This guide provides essential, step-by-step guidance for the safe handling and disposal of this compound in a laboratory setting, ensuring compliance with regulatory standards and promoting a culture of safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] Personnel handling this compound should wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] In case of a spill, avoid generating dust. Use dry clean-up procedures, such as sweeping with a dustpan or using a vacuum cleaner equipped with a HEPA filter.[1] For larger spills, it may be necessary to dampen the material with water to prevent it from becoming airborne.[1]

Regulatory Framework for Pharmaceutical Waste

The disposal of this compound is governed by stringent regulations from agencies such as the U.S. Environmental Protection Agency (EPA) and may also be subject to state and local rules.[2][3][4] A key federal regulation is the Resource Conservation and Recovery Act (RCRA), which outlines the management of hazardous wastes.[2]

In 2019, the EPA finalized a new rule, often referred to as Subpart P, which provides healthcare-specific requirements for managing hazardous waste pharmaceuticals.[5] A critical aspect of this rule is the ban on sewering (flushing) of hazardous pharmaceutical waste .[2][5] Improper disposal can lead to the contamination of water supplies and the development of antibiotic-resistant bacteria.

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. However, for research purposes involving the study of degradation pathways, chemical inactivation may be employed as a preliminary step before final disposal.

Procedure 1: Disposal via a Licensed Waste Carrier (Standard Protocol)

This is the most straightforward and compliant method for routine disposal of expired or unused this compound.

  • Segregation and Storage:

    • Isolate this compound waste from other laboratory waste streams.

    • Store the waste in a designated, clearly labeled, and sealed container. The container should be compatible with the chemical properties of this compound.[1]

    • The label should include the words "Hazardous Waste," the name of the chemical (this compound), and the accumulation start date.

  • Engage a Licensed Waste Carrier:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal company.

    • These companies are equipped to transport and dispose of hazardous materials in accordance with all federal, state, and local regulations.

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated and disposed of. This documentation is crucial for regulatory compliance.

Procedure 2: Chemical Degradation for Research Purposes (Illustrative Protocol)

This section outlines a representative experimental protocol for the degradation of this compound using an advanced oxidation process. This procedure is intended for research and development purposes only and should be conducted by trained personnel in a controlled laboratory setting. The final effluent must still be disposed of as hazardous waste unless verified to be non-hazardous by analytical testing.

Methodology: Degradation by Potassium Ferrate

This protocol is based on the principle that potassium ferrate (K₂FeO₄), a strong oxidizing agent, can effectively degrade tetracycline antibiotics.[6]

Materials:

  • This compound

  • Potassium ferrate (K₂FeO₄)

  • Potassium hydroxide (KOH) solution (10 M)

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Appropriate glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE)

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in deionized water at a known concentration (e.g., 100 mg/L).

    • Prepare a fresh solution of potassium ferrate. Due to its instability, it should be prepared immediately before use.

  • pH Adjustment:

    • Adjust the pH of the this compound solution to a range of 9-10 using the 10 M KOH solution.[6] This pH range has been shown to be optimal for the degradation of tetracycline antibiotics by potassium ferrate.[6]

  • Degradation Reaction:

    • While stirring the pH-adjusted this compound solution, add the potassium ferrate solution. The molar ratio of ferrate to this compound can be varied to study the degradation efficiency (e.g., starting with a 1:1 molar ratio).

    • Allow the reaction to proceed for a set period (e.g., 60 seconds), as studies have shown rapid degradation within the first minute.[6]

  • Quenching and Analysis (for research purposes):

    • To stop the reaction for analytical purposes, a quenching agent can be added.

    • Analyze the treated solution using methods such as High-Performance Liquid Chromatography (HPLC) to determine the degradation efficiency.

  • Final Disposal:

    • Following the experiment, the resulting solution and any byproducts must be collected and disposed of as hazardous waste through a licensed carrier. Do not dispose of the treated solution down the drain.

Quantitative Data on Disposal Parameters

ParameterGuideline/ValueSource
Sewering/Drain Disposal Prohibited for hazardous pharmaceutical waste[2][5]
Optimal pH for Degradation (Potassium Ferrate Method) 9 - 10[6]
Reaction Time for >98% Degradation (Potassium Ferrate) Approximately 60 seconds[6]
Waste Container Labeling "Hazardous Waste Pharmaceuticals" or "Hazardous Waste"[5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

MethacyclineDisposal cluster_start Start cluster_assessment Waste Assessment cluster_protocol Disposal Protocol cluster_final Final Disposal start This compound Waste Generated is_research Is the purpose for research on degradation? start->is_research degradation Follow Chemical Degradation Protocol (e.g., Potassium Ferrate) is_research->degradation Yes standard_disposal Follow Standard Disposal Protocol is_research->standard_disposal No licensed_carrier Dispose of all waste (including treated effluent) via a Licensed Waste Carrier degradation->licensed_carrier standard_disposal->licensed_carrier

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.